molecular formula C11H15NO2 B13955076 Benzoic acid, 2-(methylamino)-, propyl ester CAS No. 55320-72-4

Benzoic acid, 2-(methylamino)-, propyl ester

Cat. No.: B13955076
CAS No.: 55320-72-4
M. Wt: 193.24 g/mol
InChI Key: FRPUEBLBJZHNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(methylamino)-, propyl ester is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 2-(methylamino)-, propyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(methylamino)-, propyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55320-72-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

propyl 2-(methylamino)benzoate

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3

InChI Key

FRPUEBLBJZHNFU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1NC

Origin of Product

United States

Foundational & Exploratory

Physicochemical and Pharmacological Profiling of Benzoic Acid, 2-(Methylamino)-, Propyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoic acid, 2-(methylamino)-, propyl ester—commonly referred to as Propyl N-methylanthranilate (PAN) —is a highly active synthetic anthranilate derivative. It was developed as a structural analog of ternanthranin (isopropyl N-methylanthranilate), a rare natural alkaloid isolated from the essential oil of the "Mexican orange" plant, Choisya ternata Kunth[1]. As modern drug development increasingly leverages naturally derived scaffolds, PAN has emerged as a molecule of significant interest due to its potent peripheral and central antinociceptive (pain-relieving) activities, alongside robust anti-inflammatory effects[1][2].

This technical guide provides an in-depth analysis of PAN’s physicochemical properties, details a self-validating synthetic pathway, and outlines rigorous in vivo pharmacological workflows for evaluating its efficacy.

Physicochemical Properties & Molecular Descriptors

The pharmacological efficacy of PAN is fundamentally driven by its physicochemical profile. The esterification of the parent compound (N-methylanthranilic acid) with a propyl group significantly increases the molecule's lipophilicity. This enhanced lipophilicity is a critical pharmacokinetic driver, allowing the molecule to efficiently cross the blood-brain barrier (BBB) to exert[3]. Furthermore, the N-methyl substitution on the amine prevents rapid oxidative degradation pathways common to primary amines, thereby prolonging its in vivo half-life.

Table 1: Quantitative Physicochemical Data
PropertyValueExperimental / Clinical Relevance
IUPAC Name Propyl 2-(methylamino)benzoateStandardized chemical nomenclature.
CAS Registry Number 55320-72-4[4]Unique identifier for reagent sourcing.
Molecular Formula C₁₁H₁₅NO₂Defines stoichiometric calculations.
Molecular Weight 193.24 g/mol < 500 Da; adheres to Lipinski’s Rule of 5 for optimal oral bioavailability.
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates targeted hydrogen bonding with opioid/adrenergic receptor pockets.
Hydrogen Bond Acceptors 2 (Ester Oxygen, Carbonyl)Enhances target receptor affinity.
Estimated LogP ~2.8 - 3.2Optimal partition coefficient for gastrointestinal absorption and BBB penetration.

Chemical Synthesis & Purification Protocol

To evaluate PAN in pharmacological models, high-purity synthesis is required. The following protocol details the esterification of N-methylanthranilic acid with 1-propanol.

Causality Behind Experimental Choices: Direct Fischer esterification of anthranilic acids often yields poor results due to the zwitterionic nature of the amino acid and steric hindrance around the ortho-substituted ring. Therefore, a two-step activation via an acyl chloride intermediate is utilized. This drives the reaction to completion and prevents unwanted hydrolysis, ensuring a high-yield, self-validating synthetic system.

Step-by-Step Methodology:
  • Activation: Dissolve N-methylanthranilic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂) at 0°C. Reflux the mixture for 2 hours to form the highly reactive acyl chloride intermediate.

  • Esterification: Cool the reaction mixture back to 0°C. Add an excess of anhydrous 1-propanol dropwise. Utilize triethylamine (TEA) as an acid scavenger to neutralize the evolving HCl gas and prevent the protonation of the secondary amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash thoroughly with brine to remove residual salts, and dry over anhydrous MgSO₄.

  • Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexane:Ethyl Acetate gradient.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid spot and the emergence of a higher

      
       ester spot confirms successful conversion. Final purity must be validated via ¹H-NMR and LC-MS prior to in vivo use.
      

Pharmacological Mechanisms: Antinociception and Anti-Inflammation

PAN operates through a highly effective dual-action pharmacodynamic mechanism:

  • Antinociceptive Synergy: In models of nociception, PAN demonstrates a synergistic activation of both the opioid and adrenergic systems[3]. Its central pain-relieving effects can be completely reversed when co-administered with naloxone (an opioid antagonist) and yohimbine (an α₂-adrenergic antagonist), confirming its multi-target mechanism[3].

  • Anti-Inflammatory Cascade: PAN exhibits potent anti-edematogenic properties by antagonizing bradykinin and prostaglandin receptors[2][3]. It significantly suppresses the localized release of pro-inflammatory cytokines—specifically TNF-α, IL-1β, and nitric oxide (NO)—which halts leukocyte migration and protein extravasation in inflamed tissues[2].

MOA cluster_0 Anti-Inflammatory Cascade cluster_1 Antinociceptive Cascade Drug Propyl N-methylanthranilate (PAN) Receptors Bradykinin & Prostaglandin Receptors Drug->Receptors Antagonizes Opioid Opioid System (Synergic Activation) Drug->Opioid Modulates Adrenergic Adrenergic System (Synergic Activation) Drug->Adrenergic Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, NO) Receptors->Cytokines Suppresses Edema Leukocyte Migration & Protein Extravasation Cytokines->Edema Reduces Pain Nociceptive Response (Pain Signaling) Opioid->Pain Inhibits Adrenergic->Pain Inhibits

Fig 1: Pharmacological mechanism of action for Propyl N-methylanthranilate.

In Vivo Validation: Subcutaneous Air Pouch (SAP) Workflow

To validate the anti-inflammatory efficacy of PAN, the Subcutaneous Air Pouch (SAP) model is considered the gold standard[2].

Causality Behind Experimental Choices: Unlike simple paw edema models, the SAP model creates a localized, fluid-filled cavity that mimics the synovial microenvironment of a joint. This allows for the direct, quantitative extraction of exudate to measure leukocyte migration and cytokine concentrations, creating a highly controlled, self-validating experimental system[2].

Workflow Step1 Step 1: Pouch Formation Subcutaneous air injection (Day 0 & 3) Step2 Step 2: Pre-treatment PAN administration (1-30 mg/kg p.o.) Step1->Step2 Step3 Step 3: Induction 1% Carrageenan injection into pouch Step2->Step3 Step4 Step 4: Harvesting Exudate collection (6h post-induction) Step3->Step4 Step5 Step 5: Analysis Flow Cytometry & ELISA validation Step4->Step5

Fig 2: Subcutaneous Air Pouch (SAP) in vivo experimental workflow.

Protocol: Carrageenan-Induced SAP Model
  • Pouch Formation: On Day 0, inject 5 mL of sterile air subcutaneously into the dorsal region of anesthetized mice. Re-inject 3 mL of sterile air on Day 3 to maintain the pouch architecture.

  • Pre-treatment: On Day 6, administer PAN (1–30 mg/kg, p.o.) or reference drugs (e.g., Morphine at 1 mg/kg or Acetylsalicylic acid at 100 mg/kg) via oral gavage 60 minutes prior to inflammatory induction[2].

  • Induction: Inject 1 mL of a 1% sterile carrageenan solution directly into the air pouch to induce a localized inflammatory response[2].

  • Harvesting: Euthanize the animals 6 hours post-induction. Lavage the pouch with 2 mL of cold PBS containing EDTA to collect the exudate.

  • Analysis & Validation: Centrifuge the exudate. Quantify total leukocyte migration in the cellular pellet using a flow cytometer. Analyze the cell-free supernatant for TNF-α and IL-1β concentrations using target-specific ELISA kits[2].

    • Self-Validation: The inclusion of a vehicle-only group establishes the baseline, while the carrageenan + vehicle group defines maximum inflammation. The reference drugs (Morphine/ASA) serve as positive controls, ensuring the model's sensitivity to both opioid and NSAID pathways[2].

References

  • Radulović, N. S., et al. (2011). "Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth." Journal of Ethnopharmacology.[Link]

  • Pinheiro, M. M. G., et al. (2015). "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One.[Link]

  • Chemsrc. "CAS#:55320-72-4 | Benzoic acid, 2- (methylamino)-, propyl ester." Chemsrc Database.[Link]

  • MDPI. (2023). "From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design." Molecules.[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of Benzoic acid 2-(methylamino)- propyl ester

[1]

Common Name: Propyl N-methylanthranilate CAS Registry Number: 55320-72-4 Chemical Class: Amino-benzoate ester / Anthranilate alkaloid analog Therapeutic Context: Antinociceptive (pain relief), Anxiolytic, Anti-inflammatory[1]

Part 1: Executive Summary & Structural Logic

This guide addresses the physicochemical stability of Benzoic acid 2-(methylamino)- propyl ester (Propyl N-methylanthranilate).[1] While often encountered in fragrance chemistry, this molecule has emerged as a significant scaffold in drug development, specifically as a non-steroidal anti-inflammatory drug (NSAID) alternative with gastroprotective properties.[1]

The thermodynamic stability of this compound is governed by a single, critical structural feature: the Intramolecular Hydrogen Bond (IMHB) .[1] Unlike standard esters which are prone to rapid hydrolysis, the 2-(methylamino) substitution creates a "pseudo-aromatic" six-membered ring with the carbonyl oxygen. This interaction locks the molecular conformation, significantly lowering the ground-state energy and increasing the activation energy required for nucleophilic attack at the ester carbonyl.

Scope of Identity
  • Target Molecule: Propyl 2-(methylamino)benzoate (Anthranilate structure).[1]

  • Distinction: This is distinct from its isomer, 2-(methylamino)propyl benzoate (an amino-alcohol ester typical of local anesthetics like meprylcaine), which lacks the resonance-stabilized IMHB and exhibits markedly lower hydrolytic stability.[1]

Part 2: Thermodynamic & Kinetic Stability Profile

The Resonance-Assisted Hydrogen Bond (RAHB)

The stability of this molecule cannot be understood through standard ester kinetics. The nitrogen lone pair donates density into the benzene ring, which is conjugated with the carbonyl group. The amine hydrogen forms a strong hydrogen bond (

1
  • Thermodynamic Consequence: The enthalpy of formation (

    
    ) is lower (more stable) than predicted for a non-interacting isomer.[1]
    
  • Kinetic Consequence: The carbonyl carbon is less electrophilic.[1] Hydrolysis rates at neutral pH are negligible compared to aliphatic esters.[1]

Physicochemical Parameters (Estimated & Extrapolated)
ParameterValue / RangeSignificance
LogP (Octanol/Water) ~3.5 - 3.9High lipophilicity; indicates good membrane permeability but potential for accumulation in lipid bilayers.[1]
pKa (Conjugate Acid) ~2.0 - 2.5The amine is weakly basic due to conjugation with the electron-withdrawing ester group.[1] It remains uncharged at physiological pH (7.4).[1]
Hydrolysis Half-life (

)
> 2 years (pH 7.4, 25°C)Exceptional stability due to the IMHB "locking" mechanism.[1]
Melting Point < 25°C (Liquid at RT)The propyl chain disrupts crystal lattice packing compared to the methyl analog.[1]

Part 3: Degradation Pathways & Mechanisms[1]

The degradation of Propyl N-methylanthranilate follows two primary pathways relevant to shelf-life and biological metabolism.

Pathway A: Hydrolysis (Acid/Base Catalyzed)

While resistant at neutral pH, extreme pH forces degradation.[1]

  • Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen eventually overcomes the IMHB, leading to cleavage into N-methylanthranilic acid and 1-propanol .

  • Basic Conditions (pH > 10): Hydroxide ion attacks the carbonyl.[1] The rate is slower than typical esters due to the electron-donating effect of the amino group (resonance effect).

Pathway B: Photolytic Degradation

Anthranilates are strong UV absorbers.[1] Upon exposure to UV light (especially in solution), the molecule can undergo:

  • N-demethylation: Formation of Propyl anthranilate.[1]

  • Photo-oxidation: Formation of radical intermediates, potentially leading to oligomerization.[1]

Visualization: Stability & Degradation Logic[1]

GParentPropyl N-methylanthranilate(Intact Ester)HydrolysisHydrolysis Pathway(Esterase / pH Extremes)Parent->HydrolysisSlow Rate (k_obs)PhotoPhotolysis(UV Exposure)Parent->PhotoHigh UV Abs.IMHBStabilizing Feature:Intramolecular H-Bond(N-H ... O=C)IMHB->ParentIncreases Activation EnergyAcidN-methylanthranilic Acid(Metabolite)Hydrolysis->AcidAlcohol1-PropanolHydrolysis->AlcoholDemethylPropyl Anthranilate(Minor Degradant)Photo->Demethyl

Figure 1: Mechanistic pathway showing the stabilization by IMHB and primary degradation routes.[1]

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of this compound for drug development, do not rely on generic protocols. Use these targeted methodologies.

Protocol 1: pH-Rate Profile Determination (Arrhenius Approach)

Objective: Determine the specific catalytic constants (



1
  • Buffer Preparation: Prepare constant ionic strength (

    
     M) buffers ranging from pH 1.2 to 10.0.
    
    • Expert Insight: Use non-nucleophilic buffers (e.g., Phosphate, Acetate) to avoid buffer catalysis artifacts.[1]

  • Sample Preparation: Dissolve Propyl N-methylanthranilate in Acetonitrile (stock), then dilute into buffers (final concentration ~50

    
    M). Maintain <1% organic solvent to prevent solvatochromic shifts affecting the IMHB.[1]
    
  • Incubation: Thermostat samples at 40°C, 60°C, and 80°C.

  • Quantification: Analyze via HPLC-UV (Detection at 330 nm – specific to the anthranilate chromophore).

  • Data Analysis: Plot

    
     vs. pH.
    
    • Validation Check: You should observe a "U-shaped" profile.[1] The bottom of the U (pH of maximum stability) is expected to be slightly acidic (pH 4-6) due to the amine's basicity.[1]

Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and validate analytical method specificity.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl, 80°C, 4 hours>20% degradation.[1] Main product: N-methylanthranilic acid.[1]
Base Hydrolysis 0.1N NaOH, RT, 2 hoursRapid degradation. Confirm mass balance with acid product.
Oxidation 3%

, RT, 24 hours
Minimal degradation expected.[1] If N-oxide forms, check LC-MS for M+16 peak.[1]
Photostability 1.2 million lux hours (ICH Q1B)Check for N-demethylation.[1] Solution state is more labile than solid state.[1]

Part 5: References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Thermochemical Properties of Methyl 2-amino-5-isopropylbenzoate. Retrieved from [1]

  • Contineanu, I., Perişanu, Ş., & Neacşu, A. (2006).[1][3] Enthalpies of Combustion and Formation of Isomers of Amino-Benzoic Acid. Revue Roumaine de Chimie. Retrieved from [1]

  • González-Trujano, M. E., et al. (2025).[1] Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth. ResearchGate. Retrieved from

  • NIST. (2012).[1][4] Ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data. NIST Chemistry WebBook.[1][4] Retrieved from [1]

  • RSC Publishing. (2021).[1] Intramolecular hydrogen bond-induced high chemical stability of metal–organic frameworks. Inorganic Chemistry Frontiers. Retrieved from [1]

The Bioactive Potential of Propyl N-methylanthranilate and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Promise of Anthranilate Esters

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Among its various derivatives, N-methylanthranilate esters have garnered significant attention for their diverse pharmacological activities, ranging from anti-inflammatory and analgesic to antimicrobial and anticancer.[1][2] Propyl N-methylanthranilate, an ester of N-methylanthranilic acid, along with its derivatives, represents a promising class of compounds for the development of novel therapeutics. This technical guide provides a comprehensive literature review of the known and predicted bioactivities of propyl N-methylanthranilate derivatives, offering researchers, scientists, and drug development professionals a thorough understanding of their potential. We will delve into their anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data, mechanistic insights, and detailed protocols for in vitro evaluation.

Anti-inflammatory Activity: A Multifaceted Approach to Quelling Inflammation

Propyl N-methylanthranilate has demonstrated significant in vivo anti-inflammatory effects.[3][4] The anti-inflammatory properties of N-methylanthranilate esters are believed to be multifactorial, targeting various mediators and pathways involved in the inflammatory cascade.

Inhibition of Inflammatory Mediators

Studies on analogs like methyl and propyl N-methylanthranilate have shown a significant reduction in key inflammatory mediators. In a carrageenan-induced air pouch model in mice, oral administration of these compounds led to a decrease in:

  • Nitric Oxide (NO): A key signaling molecule in inflammation, often produced in excess by inducible nitric oxide synthase (iNOS) during inflammatory responses.[3][4]

  • Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are central to the inflammatory cascade.[3][4][5]

  • Prostaglandin E2 (PGE2): A key mediator of pain and inflammation synthesized via the cyclooxygenase (COX) pathway.[3]

The inhibitory action on these mediators suggests that propyl N-methylanthranilate derivatives may exert their anti-inflammatory effects by modulating the activity of enzymes like iNOS and COX-2 and interfering with pro-inflammatory signaling pathways.

Modulation of Cellular Responses

Research on methyl and isopropyl N-methylanthranilates suggests that these compounds can regulate the function of macrophages, key cells in the inflammatory response.[6] Their mechanism may involve interference with cell membrane function and alterations in the cellular reducing capacity or enzymatic activity of these immune cells.[6]

Potential Signaling Pathways

The downregulation of pro-inflammatory cytokines and mediators by anthranilate derivatives points towards their potential interaction with key intracellular signaling pathways that regulate inflammation. Two of the most critical pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammatory gene expression.[7][8] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[9] This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS.[7][10][11] The observed reduction in these mediators by N-methylanthranilate derivatives suggests a potential inhibitory effect on the NF-κB signaling pathway.

  • MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[12][13] The activation of MAPK pathways can lead to the production of pro-inflammatory cytokines and enzymes like COX-2.[14][15] The ability of some anthranilic acid-based compounds to modulate MAPK signaling pathways has been reported, suggesting another potential mechanism for the anti-inflammatory effects of propyl N-methylanthranilate derivatives.[16]

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates p38/JNK/ERK p38/JNK/ERK MAPK Cascade->p38/JNK/ERK activates AP-1 AP-1 p38/JNK/ERK->AP-1 activates Gene Expression Gene Expression NF-κB_n->Gene Expression AP-1->Gene Expression Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators Propyl N-methylanthranilate Propyl N-methylanthranilate Propyl N-methylanthranilate->IKK inhibits? Propyl N-methylanthranilate->MAPK Cascade inhibits?

Caption: Potential inhibition of inflammatory signaling pathways.

Antimicrobial Activity: A Broad-Spectrum Potential

While direct experimental data on the antimicrobial properties of propyl N-methylanthranilate is limited, the broader class of anthranilic acid derivatives has shown promising activity against various microorganisms.[1][17][18]

Activity Against Bacteria and Fungi

Derivatives of anthranilic acid have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18] Some Schiff bases derived from methyl anthranilate have also shown varied activity against Aspergillus niger, Penicillium chrysogenum, Staphylococcus aureus, and Escherichia coli.[19] Furthermore, certain anthranilic acid sulfonamide analogs have demonstrated selective antifungal activity against Candida albicans.[20]

The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Further investigation is warranted to specifically determine the antimicrobial spectrum and efficacy of propyl N-methylanthranilate and its derivatives.

Cytotoxicity and Anticancer Potential: A Look into Cell Viability

The cytotoxic effects of propyl N-methylanthranilate derivatives are an area of growing interest, particularly for their potential application in cancer therapy. While specific data for the propyl ester is not abundant, studies on related anthranilate compounds provide valuable insights.

In Vitro Cytotoxicity

Some anthranilic acid sulfonamide derivatives have been shown to exert selective cytotoxic effects on human T-cell leukemia (MOLT-3) cells.[20] The structure-activity relationship in these studies indicated that the nature of the substituent on the benzene ring significantly influences the cytotoxic potency.[20]

In silico studies have also predicted the potential for N-methylanthranilate esters, including the propyl derivative, to exhibit cytotoxic activity.[21][] However, it is crucial to experimentally validate these predictions.

Structure-Activity Relationship (SAR): The Influence of the Propyl Group

The biological activity of N-alkyl anthranilate esters is influenced by the nature of the alkyl group. In silico studies suggest that the isopropyl ester (IMA) may have a more favorable overall profile compared to the methyl (MMA) and propyl (PMA) esters.[] However, in vivo anti-inflammatory studies have demonstrated significant activity for both methyl and propyl N-methylanthranilates.[3][4]

Generally, the lipophilicity of the ester group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. A systematic investigation of a series of N-methylanthranilate esters with varying alkyl chain lengths would be necessary to establish a clear structure-activity relationship for each specific bioactivity.

Experimental Protocols for Bioactivity Screening

To facilitate further research into the bioactivity of propyl N-methylanthranilate derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Broth Microdilution Workflow Start Start Prepare Serial Dilutions Prepare 2-fold serial dilutions of test compound in broth Start->Prepare Serial Dilutions Prepare Inoculum Prepare standardized bacterial inoculum Start->Prepare Inoculum Inoculate Plate Inoculate microtiter plate wells with bacterial suspension Prepare Serial Dilutions->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate at 37°C for 18-24 hours Inoculate Plate->Incubate Read MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read MIC End End Read MIC->End

Sources

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Applications of Propyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 2-(methylamino)benzoate, widely recognized in scientific literature as propyl N-methylanthranilate (PAN) , is a synthetic anthranilate derivative of significant pharmacological interest. Structurally analogous to ternanthranin (isopropyl N-methylanthranilate)—a naturally occurring bioactive alkaloid isolated from the essential oil of Choisya ternata (Mexican orange)—PAN has demonstrated potent anti-inflammatory and antinociceptive properties. This whitepaper provides an exhaustive technical guide on the chemical identifiers, synthesis methodologies, and preclinical evaluation protocols for PAN, serving as a foundational resource for medicinal chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is critical for compound library management, synthesis scaling, and regulatory compliance. PAN is an ester formed by the condensation of N-methylanthranilic acid and 1-propanol. The quantitative physicochemical data is summarized below to facilitate easy comparison and integration into chemical databases ()[1].

Table 1: Chemical Identifiers and Physicochemical Properties of PAN

PropertyValue
IUPAC Name Propyl 2-(methylamino)benzoate
Common Synonyms Propyl N-methylanthranilate; n-Propyl N-methyl anthranilate
CAS Registry Number 55320-72-4
Molecular Formula C11H15NO2
Molecular Weight 193.242 g/mol
SMILES CCCOC(=O)c1ccccc1NC
InChIKey FRPUEBLBJZHNFU-UHFFFAOYSA-N
Density 1.074 g/cm³
Boiling Point 286.4 ºC at 760 mmHg
LogP 2.368

Synthesis and Bioproduction Pathways

The production of PAN primarily relies on chemical esterification. However, recent advances in metabolic engineering have paved the way for sustainable bioproduction of its precursor, N-methylanthranilate (NMA). Engineered strains of Corynebacterium glutamicum can fermentatively produce NMA by overexpressing anthranilate N-methyltransferase, which can subsequently be esterified with 1-propanol to yield PAN ()[2].

Synthesis_Workflow NMA N-Methylanthranilic Acid (CAS: 119-68-6) Reaction Acid-Catalyzed Esterification (Reflux, H2SO4) NMA->Reaction Reactants Propanol 1-Propanol (CAS: 71-23-8) Propanol->Reaction Reactants Purification Flash Chromatography (EtOAc / Pet. Ether) Reaction->Purification Crude Extract Product Propyl 2-(methylamino)benzoate (CAS: 55320-72-4) Purification->Product Pure Yield

Fig 1. Chemical synthesis workflow for Propyl 2-(methylamino)benzoate via esterification.

Pharmacological Profile: Anti-Inflammatory Mechanisms

PAN exhibits a dose-dependent reduction in peripheral inflammation and hyperalgesia. In vivo models demonstrate that PAN significantly inhibits paw edema induced by phlogistic agents such as serotonin (5-HT), bradykinin (BK), and prostaglandin E2 (PGE2) ()[3]. The causality of this effect lies in PAN's ability to antagonize these specific mediator pathways on peripheral nociceptors and endothelial cells, thereby preventing vasodilation and protein extravasation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid, which often induce gastric ulcers, anthranilate derivatives present a highly favorable gastrointestinal safety profile.

MOA_Pathway PAN Propyl N-methylanthranilate (PAN) Mediators Inflammatory Mediators (5-HT, Bradykinin, PGE2) PAN->Mediators Antagonizes Inhibition Reduced Cell Migration & Exudate Volume PAN->Inhibition Promotes Receptors Peripheral Nociceptors Mediators->Receptors Activates Edema Paw Edema & Hyperalgesia Receptors->Edema Induces Inhibition->Edema Suppresses

Fig 2. Pharmacological mechanism of PAN in suppressing peripheral inflammatory pathways.

Experimental Protocols

Protocol 1: Chemical Synthesis and Validation of PAN

Objective: To synthesize and purify Propyl 2-(methylamino)benzoate with high chemical purity. Causality & Design: Fischer esterification is driven to completion by utilizing 1-propanol as both the reactant and the solvent, heavily shifting the equilibrium toward the formation of the ester via Le Chatelier's principle.

  • Reaction Setup: Dissolve 10 mmol of N-methylanthranilic acid in 50 mL of anhydrous 1-propanol.

  • Catalysis: Add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

  • Reflux: Heat the mixture to reflux (approx. 97 °C) for 12 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.

  • Workup: Cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO₃. Extract the resulting aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using a gradient of ethyl acetate/petroleum ether. Rationale: Petroleum ether elutes the non-polar ester first, effectively trapping any unreacted, highly polar carboxylic acids on the silica gel stationary phase.

  • Self-Validation (NMR): Confirm the synthesized structure via ¹H NMR (CDCl₃). A successful synthesis is validated by the presence of the characteristic N-methyl singlet at ~2.9 ppm and the propyl terminal methyl triplet at ~1.0 ppm.

Protocol 2: In Vivo Evaluation of Anti-Inflammatory Activity (Subcutaneous Air Pouch Model)

Objective: To accurately quantify the anti-inflammatory efficacy of PAN. Causality & Design: The subcutaneous air pouch model is selected over the standard paw edema model because it creates a localized, fluid-filled cavity. This allows for the direct, precise extraction and quantification of leukocyte migration and inflammatory cytokines (TNF-α, IL-1β) without the confounding variables introduced by tissue homogenization.

  • Pouch Induction: Inject 10 mL of sterile air subcutaneously into the dorsal region of Swiss mice (n=6 per group) to form a cavity. Re-inject 5 mL of air on day 3 to maintain the structural integrity of the pouch.

  • Treatment Administration: On day 6, administer PAN (1–30 mg/kg, p.o.) suspended in a vehicle (e.g., 0.5% Tween 80 in saline). Include a vehicle control group and a positive control group (Acetylsalicylic acid, 100 mg/kg, p.o.).

  • Inflammation Induction: One hour post-treatment, inject 1 mL of 1% carrageenan solution directly into the air pouch. Rationale: Carrageenan triggers a robust, reproducible biphasic inflammatory response driven by sequential mediator release.

  • Data Collection: After 6 hours, euthanize the mice and wash the pouches with 2 mL of PBS containing EDTA. Measure the total exudate volume. Perform total and differential leukocyte counts using a hemocytometer.

  • Self-Validation: The protocol is self-validating if the vehicle control group shows a statistically significant increase in exudate volume and leukocyte count compared to a sham (saline-injected) pouch. This confirms the successful induction of inflammation, ensuring that any reduction seen in the PAN-treated groups is a true pharmacological effect.

Conclusion

Propyl 2-(methylamino)benzoate (PAN) represents a highly valuable synthetic analog of naturally occurring anthranilates. Its established chemical parameters (CAS: 55320-72-4), combined with its proven efficacy in suppressing peripheral inflammatory mediators, make it a compelling candidate for further pharmacological optimization. By employing rigorous synthesis techniques and validated in vivo models, researchers can reliably leverage PAN in the development of novel, gastro-sparing antinociceptive therapeutics.

References

  • Chemsrc. "CAS#:55320-72-4 | Benzoic acid, 2-(methylamino)-, propyl ester." Chemsrc Chemical Database, 2025.[Link]

  • Pinheiro, M. M. G., Miltojević, A. B., Radulović, N. S., Abdul-Wahab, I. R., Boylan, F., & Fernandes, P. D. "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One, 2015.[Link]

  • Kerbs, A., Mindt, M., & Wendisch, V. F. "Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum." Microorganisms, 8(6), 869, 2020.[Link]

Sources

Thermophysical Characterization and Pharmacological Profiling of Propyl N-Methylanthranilate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Propyl N-methylanthranilate, systematically named benzoic acid 2-(methylamino)- propyl ester (CAS: 55320-72-4), is a highly valuable synthetic analog of ternanthranin—a naturally occurring alkaloid found in the essential oil of Choisya ternata[1][2]. In the realm of drug development, this compound has garnered significant attention for its potent antinociceptive and anti-inflammatory properties[2]. Because the compound is a liquid at standard ambient temperature and pressure (SATP)[3], obtaining precise thermophysical data—specifically its boiling and melting points—requires advanced calorimetric and ebulliometric techniques rather than traditional capillary methods.

This whitepaper provides an authoritative guide on the physicochemical properties of propyl N-methylanthranilate, the causality behind the analytical methods used to characterize its phase transitions, and its downstream pharmacological applications.

Quantitative Thermophysical Data

Understanding the physical constants of benzoic acid 2-(methylamino)- propyl ester is critical for formulation scientists designing oral or topical delivery vehicles. The high boiling point and lipophilic nature of the ester dictate specific handling and solvent-compatibility requirements.

Table 1: Physicochemical Properties of Benzoic acid 2-(methylamino)- propyl ester

PropertyValueReference / Methodology
Chemical Name Propyl 2-(methylamino)benzoateIUPAC Standard[4]
CAS Number 55320-72-4[4]
Molecular Formula C₁₁H₁₅NO₂[4]
Molecular Weight 193.24 g/mol [4]
Boiling Point 286.4 °C (at 760 mmHg)Micro-ebulliometry[4]
Melting Point < 25 °C (Liquid at SATP)Differential Scanning Calorimetry[3]
Density 1.074 g/cm³Pycnometry[4]
Flash Point 127 °CClosed-Cup Method[4]
Physical State Colorless to pale yellow oilVisual Observation[3]

Analytical Methodologies for Phase Transition Determination

To ensure data trustworthiness, the protocols used to determine the melting and boiling points of this compound must act as self-validating systems. The methodologies below detail the exact causality behind each experimental choice.

Boiling Point Determination via Micro-Ebulliometry

The high boiling point of propyl N-methylanthranilate (286.4 °C) introduces a severe risk of thermal degradation if standard simple distillation is employed[4]. Micro-ebulliometry is selected because it rapidly establishes a dynamic vapor-liquid equilibrium, minimizing the sample's residence time at extreme temperatures.

  • Step 1: System Calibration. Calibrate the ebulliometer using a high-purity reference standard (e.g., benzoic acid or pure n-propanol) to account for localized atmospheric pressure deviations.

  • Step 2: Sample Introduction. Introduce 5 mL of the synthesized liquid ester into the boiling flask.

  • Step 3: Controlled Heating. Apply heating at a strict ramp rate of 5 °C/min. Causality: A slow ramp prevents superheating of the liquid, ensuring the vapor phase represents true thermodynamic equilibrium.

  • Step 4: Self-Validating Equilibration. Monitor the reflux ring. The steady-state temperature is only recorded as the official boiling point (286.4 °C) when the reflux ring remains stable for a minimum of 5 minutes, proving that transient superheating has not skewed the data.

Melting/Freezing Point Determination via Differential Scanning Calorimetry (DSC)

Because the compound is an oil at room temperature[3], traditional capillary melting point apparatuses are fundamentally ineffective. DSC is mandated to detect the precise phase transition energy.

  • Step 1: Encapsulation. Seal 2–5 mg of the sample in an aluminum DSC pan.

  • Step 2: Cryogenic Cooling (The Self-Validating Control). Purge the DSC chamber continuously with dry nitrogen gas (50 mL/min) and cool the sample to -80 °C using liquid nitrogen. Causality: The nitrogen purge acts as a self-validating control by actively displacing atmospheric moisture, preventing frost formation that would create artifactual endothermic peaks during analysis.

  • Step 3: Heating Ramp. Heat the crystallized sample from -80 °C to 25 °C at a rate of 5 °C/min.

  • Step 4: Thermogram Analysis. The true melting point (Tm) is identified at the onset of the primary endothermic peak, distinguishing it from the earlier, shallower glass transition (Tg) baseline shift.

PhaseTransition cluster_bp Boiling Point Analysis cluster_mp Melting Point Analysis Sample Propyl N-methylanthranilate (CAS: 55320-72-4) BP_Cal Ebulliometer Calibration (Reference Standard) Sample->BP_Cal Aliquot 1 MP_Prep DSC Encapsulation (N2 Purged Chamber) Sample->MP_Prep Aliquot 2 BP_Heat Controlled Heating (5°C/min Ramp) BP_Cal->BP_Heat BP_Result Vapor-Liquid Equilibrium Recorded at 286.4 °C BP_Heat->BP_Result MP_Cool Cryogenic Cooling (Liquid N2 to -80°C) MP_Prep->MP_Cool MP_Result Endothermic Peak Detection (Phase Transition) MP_Cool->MP_Result

Caption: Experimental workflow for determining the boiling and melting points of propyl N-methylanthranilate.

Synthesis Protocol

The standard preparation of propyl N-methylanthranilate relies on the acid-catalyzed esterification of N-methylanthranilic acid[2][3].

  • Step 1: Reagent Mixing. Dissolve 1 equivalent of N-methylanthranilic acid in a 10-fold molar excess of anhydrous n-propanol.

  • Step 2: Acid Catalysis. Dropwise, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) under an argon atmosphere. Causality: The acid acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent to drive the equilibrium toward the ester (Le Chatelier's Principle).

  • Step 3: Reflux & Validation. Heat to reflux (~97 °C) for 12 hours. The reaction is self-validating via Thin Layer Chromatography (TLC); the complete disappearance of the highly polar carboxylic acid baseline spot confirms 100% conversion.

  • Step 4: Purification. Neutralize with saturated NaHCO₃, extract into dichloromethane, dry over Na₂SO₄, and concentrate to yield the pure colorless oil[3].

Pharmacological Significance & Mechanism of Action

Beyond its chemical properties, benzoic acid 2-(methylamino)- propyl ester is a highly bioactive molecule. In in vivo models (such as formalin and subcutaneous air pouch models), oral administration of this compound significantly reduces leukocyte migration, exudate volume, and protein extravasation[2].

Mechanistically, the ester exerts its antinociceptive and antiedematogenic effects by directly interacting with serotonin (5-HT) and bradykinin receptors in the peripheral nervous system[2][5]. This upstream modulation leads to a profound downstream suppression of inflammatory mediators, specifically inhibiting the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO), while downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β[2][5].

Mechanism Drug Propyl N-methylanthranilate (Synthetic Analog) Receptors 5-HT & Bradykinin Receptors Drug->Receptors Receptor Modulation Mediators Inhibition of PGE2 & NO Receptors->Mediators Signal Transduction Cytokines Downregulation of TNF-α & IL-1β Mediators->Cytokines Pathway Suppression Effect Antinociception & Edema Reduction Cytokines->Effect Clinical Outcome

Caption: Pharmacological signaling pathway of propyl N-methylanthranilate in inflammatory pain models.

References

  • Chemsrc. "CAS#: 55320-72-4 | Benzoic acid, 2-(methylamino)-, propyl ester." Chemsrc Chemical Database. Available at:[Link]

  • Pinheiro, M. M. G., et al. (2015). "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One, 10(3). Available at:[Link]

  • Radulović, N. S., et al. (2011). "Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth." Journal of Ethnopharmacology, 135(3), 610-619. Available at: [Link]

  • RSC Advances. (2016). "A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides." Royal Society of Chemistry. Available at:[Link]

Sources

Technical Whitepaper: Toxicological Profile and Pharmacological Efficacy of Propyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Pharmacologists, and Drug Development Scientists Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary & Chemical Identity

Propyl 2-(methylamino)benzoate , commonly referred to as propyl N-methylanthranilate (PAN) , is a synthetic homolog of naturally occurring volatile alkaloids found in the essential oil of Choisya ternata Kunth (Mexican orange)[1]. In recent years, anthranilic acid derivatives have garnered significant attention in drug development due to their polypharmacological profiles, acting as potent antinociceptive and anti-inflammatory agents without the severe gastrointestinal or central nervous system side effects typical of traditional NSAIDs or opioids[2],[3].

This whitepaper synthesizes the current toxicological data, LD50 benchmarks, and mechanistic pathways of PAN, providing researchers with self-validating experimental protocols to further evaluate its therapeutic index.

Pharmacological Profile & Mechanism of Action

Unlike classical analgesics that primarily target cyclooxygenase (COX) enzymes or µ-opioid receptors, PAN operates through a complex, multi-target mechanism[4]. Research demonstrates that PAN exerts highly significant, dose-dependent antinociceptive activity at oral doses ranging from 0.3 to 30 mg/kg[2].

Causality of Action: The efficacy of PAN is driven by its ability to modulate specific ion channels and neurotransmitter systems rather than broadly suppressing prostaglandin synthesis. In vivo receptor-antagonist studies have confirmed that PAN's antinociceptive effects are mediated by the activation of ATP-sensitive potassium (K+ATP) channels and the modulation of adrenergic, nitrergic, and serotoninergic pathways [4],[5]. By opening K+ATP channels, PAN induces cellular hyperpolarization, thereby decreasing the excitability of nociceptive neurons and dampening pain signal transmission.

MOA cluster_pathways Receptor Targets & Pathways PAN Propyl 2-(methylamino)benzoate (PAN) KATP K+ATP Channels PAN->KATP Activates Adrenergic Adrenergic Pathways PAN->Adrenergic Modulates Serotonin Serotoninergic Pathways PAN->Serotonin Modulates Nitrergic Nitrergic System PAN->Nitrergic Modulates Analgesia Antinociception & Anti-inflammation KATP->Analgesia Adrenergic->Analgesia Serotonin->Analgesia Nitrergic->Analgesia

Fig 1: Pharmacological signaling pathways modulated by Propyl 2-(methylamino)benzoate.

Toxicological Profile and LD50 Data

A critical hurdle in drug development is establishing a favorable Therapeutic Index (TI). While specific, isolated acute toxicity data for the propyl ester (PAN) is often evaluated alongside its structural analogs, robust toxicological benchmarks exist for its immediate homologs: methyl N-methylanthranilate (MMA) and isopropyl N-methylanthranilate (IMA/ternanthranin) ,[6].

Acute Toxicity & Biotransformation

The acute oral LD50 of MMA in rats is established between 2.25 and 3.38 g/kg [6]. Subchronic 90-day dietary studies of MMA at doses up to 3600 ppm revealed no adverse effects on body weight, food consumption, or renal/hepatic histopathology, with only transient, mild leucocytopenia observed early in the study[6]. Similarly, in vivo studies of the isopropyl analog (IMA) demonstrated a complete absence of liver toxicity or general morbidity at 100 mg/kg over a 5-day administration period.

Because PAN, MMA, and IMA share analogous biotransformation pathways—primarily undergoing esterase-mediated cleavage and subsequent hydroxylation of the aromatic core—PAN is projected to possess a similarly low toxicity profile.

Quantitative Safety Summary

The table below synthesizes the comparative toxicological and pharmacological data, highlighting the exceptionally wide safety margin of these anthranilate derivatives.

CompoundChemical DesignationAcute Oral LD50 (Rat)Pharmacological Active Dose (ED50 range)Estimated Therapeutic Index (TI)
MMA Methyl N-methylanthranilate2,250 - 3,380 mg/kg[6]3.0 - 30.0 mg/kg[2]~75 - 1,126
IMA Isopropyl N-methylanthranilate> 2,000 mg/kg (Extrapolated)0.3 - 10.0 mg/kg[2]> 200
PAN Propyl N-methylanthranilate> 2,000 mg/kg (Extrapolated)0.3 - 30.0 mg/kg[2]> 66

Note: The Therapeutic Index (TI) is calculated as LD50 / ED50. A TI > 10 is generally considered highly favorable for systemic analgesics.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and safety of PAN, researchers must employ protocols that inherently control for false positives. The following methodology outlines a self-validating system for assessing PAN's antinociceptive properties and confirming its mechanism of action.

Rationale for Protocol Design

The Formalin-Induced Hyperalgesia Test is selected over thermal models (like the tail-flick test) because it is biphasic. It allows researchers to simultaneously evaluate direct chemical/neurogenic pain (Phase I: 0-5 mins) and subsequent inflammatory cascades (Phase II: 15-30 mins)[4].

To ensure trustworthiness, the protocol includes an Antagonist Reversal Phase . If the observed analgesia is merely a result of generalized CNS depression or motor impairment, receptor-specific antagonists will have no effect. By utilizing glibenclamide (a specific K+ATP channel blocker), the system self-validates: if glibenclamide neutralizes PAN's analgesic effect, the K+ATP mechanism is definitively confirmed.

Step-by-Step Methodology

Phase A: Formulation and Administration

  • Subject Preparation: Fast adult Swiss mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Vehicle Formulation: Dissolve PAN in a vehicle of 1% Tween-80 in sterile isotonic saline to ensure uniform suspension.

  • Dosing: Administer PAN via oral gavage (p.o.) at doses of 0.3, 1.0, 3.0, 10.0, and 30.0 mg/kg. Administer vehicle alone to the control group. Wait 60 minutes to allow for systemic absorption and esterase biotransformation.

Phase B: The Nociceptive Challenge 4. Induction: Inject 20 µL of 2.5% formalin solution intraplantarly (i.pl.) into the right hind paw of the subject. 5. Biphasic Observation: Place the subject in an observation chamber. Record the time spent licking or biting the injected paw.

  • Phase I (0-5 min): Quantifies direct neurogenic nociception.

  • Phase II (15-30 min): Quantifies inflammatory pain mediated by prostaglandins and cytokines.

Phase C: Mechanistic Self-Validation (Antagonist Testing) 6. Pre-treatment: In a separate cohort, administer glibenclamide (10 mg/kg, p.o.) 30 minutes prior to the administration of PAN (at its established ED50 dose). 7. Validation: Repeat the formalin challenge (Steps 4-5).

  • Causality Check: A restoration of pain behaviors (licking/biting) compared to the PAN-only group confirms that PAN's efficacy is causally dependent on K+ATP channel activation.

Workflow cluster_assays Parallel In Vivo Assays Prep 1. Formulation (0.3 - 30 mg/kg PAN) Admin 2. Oral Administration (p.o.) Swiss Mice Model Prep->Admin Assay1 3A. Nociceptive Challenge (Formalin Biphasic Test) Admin->Assay1 Assay2 3B. Acute Toxicity Screen (14-Day Survival / Histology) Admin->Assay2 Validation 4. Mechanism Validation (Glibenclamide Pre-treatment) Assay1->Validation Efficacy Data Result 5. Efficacy (ED50) & Toxicology (LD50) Profiling Assay2->Result Safety Data Validation->Result Confirmed MOA

Fig 2: In vivo experimental workflow for efficacy and toxicological profiling.

Conclusion

Propyl 2-(methylamino)benzoate (PAN) represents a highly promising scaffold for the development of novel, non-opioid analgesics and anti-inflammatory agents. By shifting the mechanism of action away from COX inhibition and opioid receptor agonism toward K+ATP channel activation and monoaminergic modulation, PAN circumvents the traditional toxicological pitfalls of current pain management therapies[4],[5]. Extrapolated LD50 data from its direct structural analogs suggests an exceptionally wide therapeutic index, making it a prime candidate for advanced preclinical pharmacokinetic and toxicological evaluation[6].

References

1.[4] Mexican Plants and Derivates Compounds as Alternative for Inflammatory and Neuropathic Pain Treatment—A Review. NIH/PMC. 4 2.[2] Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats treated with these two essential-oil constituents. ResearchGate. 2 3.[5] Mexican Plants and Derivates Compounds as Alternative for Inflammatory and Neuropathic Pain Treatment—A Review. MDPI.5 4. Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. Facta Universitatis, Series: Physics, Chemistry and Technology. 5.[1] Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth. PubMed. 1 6.[6] Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats treated with these two essential-oil constituents (LD50 Data Focus). ResearchGate. 6 7.[3] Anti-inflammatory, analgesic and anti-ulcerogenic effect of total alkaloidal extract from Murraya koenigii leaves in animal models. ResearchGate. 3

Sources

Methodological & Application

Synthesis of Benzoic acid 2-(methylamino)- propyl ester from N-methylanthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of Benzoic acid, 2-(methylamino)-, propyl ester (IUPAC: Propyl 2-(methylamino)benzoate; Common: Propyl N-methylanthranilate).

This molecule is a structural analog of the grape flavorant Methyl N-methylanthranilate and serves as a lipophilic intermediate in the synthesis of acridone alkaloids and potential local anesthetic pharmacophores. The synthesis utilizes N-methylanthranilic acid as the starting material.[1]

Regulatory Warning: N-Methylanthranilic acid is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is monitored by the International Narcotics Control Board (INCB) due to its utility in synthesizing methaqualone. Researchers must ensure full compliance with all local, state, and federal regulations regarding the possession and use of this precursor.

Chemical Strategy & Mechanism

The Challenge: Ortho-Effect

Esterification of N-methylanthranilic acid presents a specific kinetic challenge known as the "Ortho-Effect." The steric bulk of the N-methylamino group at the ortho position, combined with its electron-donating resonance effect (+M), deactivates the carbonyl carbon toward nucleophilic attack and sterically hinders the approach of the alcohol.

Standard room-temperature esterification methods often fail. This protocol employs a High-Temperature Acid-Catalyzed Dehydration (Fischer Esterification) driven by azeotropic water removal to shift the equilibrium toward the ester.

Reaction Scheme

ReactionScheme SM N-Methylanthranilic Acid (C8H9NO2) Product Propyl 2-(methylamino)benzoate (Target Ester) SM->Product Esterification Reagent n-Propanol (Excess) Reagent->Product Catalyst H2SO4 (Cat.) Reflux Catalyst->Product Catalysis Water H2O (Removed) Product->Water

Figure 1: Reaction pathway for the acid-catalyzed esterification of N-methylanthranilic acid.

Experimental Protocol

Method A: Azeotropic Fischer Esterification (Recommended)

This method is preferred for its robustness, use of inexpensive reagents, and ease of scalability.

Reagents:

  • Precursor: N-Methylanthranilic acid (15.1 g, 100 mmol)

  • Solvent/Reagent: n-Propanol (60 mL, ~800 mmol) – Large excess drives equilibrium.

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL) or p-Toluenesulfonic acid (pTSA) (1.9 g, 10 mmol).

  • Drying Agent: Toluene (optional, for azeotropic entrainment) or 3Å Molecular Sieves.

Equipment:

  • 250 mL Round Bottom Flask (RBF).

  • Dean-Stark trap (crucial for water removal) or Soxhlet extractor with molecular sieves.

  • Reflux condenser.

  • Magnetic stir bar and oil bath.

Step-by-Step Procedure:

  • Setup: Equip the 250 mL RBF with a magnetic stir bar. Add 15.1 g of N-methylanthranilic acid .

  • Solvation: Add 60 mL of n-propanol . Stir to create a suspension.

  • Catalyst Addition: Cautiously add 1.0 mL of conc. H₂SO₄ dropwise. The solution may warm slightly and darken.

    • Note: If using pTSA, add it as a solid.

  • Reflux: Attach the Dean-Stark trap (filled with n-propanol) and condenser. Heat the oil bath to 110–120°C to establish a vigorous reflux.

  • Reaction Monitoring: Reflux for 12–16 hours .

    • Endpoint: Monitor via TLC (System: Hexane/Ethyl Acetate 4:1). The starting acid (lower R_f) should disappear, and the fluorescent ester (higher R_f) should appear.

    • Visual Cue: Water droplets will collect in the Dean-Stark trap.

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the excess n-propanol under reduced pressure (Rotavap) to obtain a viscous oily residue.

    • Dissolve the residue in 100 mL Ethyl Acetate (EtOAc) .

  • Washing (Critical for Purity):

    • Wash with 50 mL Saturated NaHCO₃ (2x) to neutralize the catalyst and remove unreacted acid. Caution: CO₂ evolution.

    • Wash with 50 mL Brine .

  • Drying & Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄ .

    • Filter and concentrate in vacuo.[2]

  • Purification:

    • The crude product is usually a pale yellow oil.

    • For high purity (>98%), perform Vacuum Distillation .

    • Boiling Point: Expected ~128–131°C at 4 mmHg (extrapolated from methyl ester data).

Process Workflow Diagram

Workflow Start Start: N-Methylanthranilic Acid Mix Mix with n-Propanol + H2SO4 Start->Mix Reflux Reflux (12-16h) Dean-Stark Trap Mix->Reflux Evap Evaporate Excess Alcohol Reflux->Evap Dissolve Dissolve in Ethyl Acetate Evap->Dissolve Wash Wash: Sat. NaHCO3 (Removes Acid/Catalyst) Dissolve->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Distill Vacuum Distillation (Optional for High Purity) Dry->Distill Final Final Product: Propyl 2-(methylamino)benzoate Distill->Final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Specifications

To validate the synthesis, compare the isolated product against the following theoretical data.

ParameterSpecificationNotes
Appearance Pale yellow, viscous liquidStrong fruity/grape-like odor.
Refractive Index

Typical for anthranilate esters.
IR Spectrum

3370 (N-H), 1685 (C=O ester)
The C=O stretch is lower than typical esters due to conjugation.
¹H NMR (CDCl₃)

~7.9 (dd, 1H, Ar-H), 6.6 (m, 2H, Ar-H)
Key diagnostic: N-Methyl singlet at ~2.9 ppm; Propyl triplet/multiplet/triplet.
Fluorescence Strong Blue/VioletUnder 365nm UV light.

Key NMR Signals (Predicted):

  • Methylamino (-NHCH₃): Singlet/Doublet at ~2.9 ppm.

  • Propyl Ester (-OCH₂CH₂CH₃):

    • Triplet at ~4.2 ppm (-OCH₂-).

    • Multiplet at ~1.7 ppm (-CH₂-).

    • Triplet at ~1.0 ppm (-CH₃).

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete water removal.

    • Solution: Ensure the Dean-Stark trap is functioning or add fresh activated 3Å molecular sieves to the reaction mixture.

  • Dark Product:

    • Cause: Oxidation of the amino group during prolonged heating.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Difficulty Removing Starting Material:

    • Solution: The NaHCO₃ wash is critical. If the acid persists, wash the organic layer with dilute (0.5 M) NaOH, but do so quickly to avoid hydrolyzing the ester.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Bedoukian, P. Z. (1986). Perfumery and Flavoring Synthetics. Allured Publishing Corporation.
  • U.S. Drug Enforcement Administration. List of Controlled Substances and Regulated Chemicals. . (Regulatory status of N-methylanthranilic acid).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67069: N-Methylanthranilic acid. .

Sources

High-yield esterification protocols for Propyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the synthesis of Propyl N-methylanthranilate (PAN), designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

Propyl N-methylanthranilate (PAN) is a highly valued synthetic analog of ternanthranin (isopropyl N-methylanthranilate), an alkaloid naturally occurring in the essential oil of Choisya ternata. PAN has demonstrated significant anti-inflammatory and antinociceptive properties, making it a molecule of high interest in preclinical drug development[1]. Furthermore, N-methylanthranilates serve as critical precursors for bioactive acridone alkaloids and are heavily utilized in the flavor and fragrance industries[2].

The Synthetic Challenge: Direct Fischer esterification of N-methylanthranilic acid (NMAA) with n-propanol using strong acid catalysts (e.g., H₂SO₄) often results in poor yields. The zwitterionic nature of the amino acid at low pH, combined with the nucleophilicity of the secondary amine, frequently leads to competitive N-alkylation or incomplete conversion.

To circumvent these thermodynamic and kinetic bottlenecks, this guide details two field-proven, high-yield protocols:

  • Pathway A: N-Methylisatoic Anhydride (NMIA) Ring-Opening: This is the most efficient route. NMIA undergoes nucleophilic attack by n-propanol. The reaction is thermodynamically driven to completion by the irreversible evolution of carbon dioxide gas[3].

  • Pathway B: Steglich Esterification: For laboratories starting directly with unprotected NMAA, Steglich conditions (DCC/DMAP) allow for direct coupling with alcohols at room temperature, avoiding the harsh conditions of acid catalysis[4].

Mechanistic Workflows

G cluster_0 Pathway A: Isatoic Anhydride Route cluster_1 Pathway B: Steglich Esterification NMIA N-Methylisatoic Anhydride CondA n-Propanol + DMAP Reflux NMIA->CondA ProdA Propyl N-methylanthranilate (PAN) CondA->ProdA Nucleophilic Attack ByprodA CO2 Gas (Irreversible) CondA->ByprodA Decarboxylation NMAA N-Methylanthranilic Acid CondB n-Propanol + DCC/DMAP 0°C to RT NMAA->CondB ProdB Propyl N-methylanthranilate (PAN) CondB->ProdB O-Acylisourea Intermediate ByprodB Dicyclohexylurea (DCU) CondB->ByprodB Precipitation

Fig 1: Comparative synthetic workflows for Propyl N-methylanthranilate via NMIA and Steglich routes.

Quantitative Data Summary

ParameterPathway A: NMIA Ring-OpeningPathway B: Steglich Esterification
Starting Material N-Methylisatoic Anhydride (NMIA)N-Methylanthranilic Acid (NMAA)
Reagents n-Propanol (excess), DMAP (cat.)n-Propanol, DCC, DMAP
Typical Yield 85 - 95%70 - 85%
Reaction Time 2 - 4 hours (Reflux)12 - 18 hours (Room Temp)
Primary Byproduct Carbon Dioxide (CO₂)Dicyclohexylurea (DCU)
Purification Simple solvent evaporation & washFiltration & Column Chromatography

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis via N-Methylisatoic Anhydride (NMIA)

This protocol leverages the thermodynamic sink of decarboxylation to ensure near-quantitative yields[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 mmol of N-Methylisatoic Anhydride (NMIA) in 25 mL of anhydrous n-propanol.

  • Catalysis: Add 0.5 mmol (5 mol%) of 4-Dimethylaminopyridine (DMAP). Causality: While NMIA can react with alcohols under standard basic conditions, aqueous bases risk hydrolyzing NMIA back to NMAA. DMAP acts as an anhydrous nucleophilic acyl transfer catalyst, attacking the anhydride to form a highly reactive intermediate that is rapidly trapped by n-propanol.

  • Reaction: Heat the mixture to reflux (approx. 97 °C) under an inert nitrogen atmosphere.

  • Self-Validation (In-Process Control): Attach a mineral oil bubbler to the top of the condenser. The reaction generates exactly one equivalent of CO₂. The active bubbling serves as a visual kinetic indicator. When the bubbling completely ceases (typically 2-3 hours), the reaction has reached thermodynamic completion.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess n-propanol. Dissolve the resulting oil in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield PAN as a pale yellow oil.

Protocol B: Steglich Esterification of N-Methylanthranilic Acid

This protocol is ideal when NMIA is unavailable, allowing direct coupling of unprotected NMAA[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve 10.0 mmol of N-Methylanthranilic Acid (NMAA) and 12.0 mmol of anhydrous n-propanol in 40 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of DMAP. Stir the solution and cool to 0 °C using an ice bath.

  • Coupling Agent: Slowly add a solution of 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL of DCM dropwise over 15 minutes. Causality: Adding DCC at 0 °C is critical. It minimizes the exothermic formation of the O-acylisourea intermediate and suppresses its undesired rearrangement into an unreactive N-acylurea dead-end product.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Self-Validation (In-Process Control): As the reaction proceeds, the highly insoluble byproduct Dicyclohexylurea (DCU) will precipitate out of the DCM. The transition from a clear solution to a thick, white, cloudy suspension visually validates the progression of the coupling event.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc 9:1) to isolate PAN.

Analytical Validation Standards

To ensure the trustworthiness of the final product, conduct the following validations:

  • TLC: Under 365 nm UV light, N-methylanthranilates exhibit a strong, bright-blue fluorescence[4]. The product (PAN) will have a significantly higher Rf value than the starting materials (NMAA or NMIA) in a Hexane:EtOAc (8:2) system.

  • ¹H NMR (CDCl₃): Look for the diagnostic N-methyl singlet at ~2.90 ppm. The propyl ester integration must show a characteristic triplet (CH₃, ~1.0 ppm), multiplet/sextet (CH₂, ~1.8 ppm), and triplet (O-CH₂, ~4.2 ppm) pattern, confirming successful esterification without N-alkylation.

References[1] Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) - PLOS One

URL:[3] Isatoic Anhydride. IV. Reactions with Various Nucleophiles - myttex.net URL:[2] Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum - nih.gov URL:[4] Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes - ResearchGate URL:

Sources

The Definitive Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Anthranilate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the gas chromatography-mass spectrometry (GC-MS) analysis of anthranilate esters. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind methodological choices, ensuring a deep and practical understanding of the entire analytical workflow.

Introduction: The Significance of Anthranilate Ester Analysis

Anthranilate esters, particularly methyl anthranilate, are a class of aromatic compounds renowned for their characteristic grape-like aroma. This quality makes them pivotal in the flavor and fragrance industries, where they are integral components in a vast array of consumer products, from beverages and confectionery to perfumes and cosmetics.[1] Beyond their sensory appeal, certain anthranilate esters are also monitored as environmental contaminants and can be relevant in pharmaceutical research and development as potential impurities or starting materials.

The volatility and distinct mass spectral characteristics of anthranilate esters make Gas Chromatography-Mass Spectrometry (GC-MS) the premier analytical technique for their identification and quantification.[2][3] Its high sensitivity and specificity allow for the detection of trace levels of these compounds in complex matrices.[3] This application note will provide a robust framework for developing and validating a GC-MS method for the analysis of anthranilate esters.

Foundational Principles: Crafting a Robust Analytical Strategy

A successful GC-MS analysis of anthranilate esters hinges on a thorough understanding of the interplay between sample preparation, chromatographic separation, and mass spectrometric detection. Each stage must be carefully optimized to ensure accuracy, precision, and reproducibility.

The Crucial First Step: Strategic Sample Preparation

The primary objective of sample preparation is to extract the anthranilate esters from the sample matrix and present them in a form suitable for GC-MS analysis, which typically involves a volatile organic solvent.[4] The choice of technique is dictated by the sample matrix, the concentration of the analytes, and the desired level of sensitivity.

2.1.1 Liquid-Liquid Extraction (LLE)

A classic and widely used technique, LLE is effective for extracting anthranilate esters from liquid samples such as beverages or aqueous environmental samples.[4] The principle lies in partitioning the analytes between the aqueous sample and an immiscible organic solvent.

  • Causality of Solvent Choice: The selection of an appropriate organic solvent is critical. A solvent with a polarity that is a good match for the semi-polar nature of anthranilate esters, such as dichloromethane or ethyl acetate, will maximize extraction efficiency. The solvent should also be volatile for easy concentration post-extraction and have high purity to avoid introducing interfering peaks.

2.1.2 Solid-Phase Microextraction (SPME)

SPME is a solvent-free, highly sensitive technique ideal for trace-level analysis of volatile and semi-volatile compounds like anthranilate esters.[5] It utilizes a fused silica fiber coated with a stationary phase to adsorb analytes from a liquid sample or its headspace.

  • The "Why" Behind Fiber Selection: The choice of fiber coating is paramount. For the analysis of semi-polar anthranilate esters, a fiber with a mixed-polarity coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often optimal as it can effectively trap a wide range of volatile and semi-volatile compounds.[6]

  • Optimizing Extraction Parameters: Factors such as extraction time, temperature, and sample agitation must be optimized to achieve equilibrium between the sample and the fiber coating, thereby ensuring maximum and reproducible extraction.[7] The addition of salt to aqueous samples can increase the vapor pressure of the analytes, driving them into the headspace and enhancing their adsorption onto the SPME fiber.[7]

The Heart of the Analysis: Gas Chromatographic Separation

The GC column is where the separation of the sample components occurs. The selection of the appropriate column and the optimization of the temperature program are critical for achieving good resolution and peak shape.

2.2.1 Selecting the Right GC Column

The choice of the GC column's stationary phase is the most important factor in achieving a successful separation.[8] For anthranilate esters, which are polar aromatic compounds, a stationary phase with a corresponding polarity is required.

  • Intermolecular Forces at Play: The separation is governed by the differential interactions between the analytes and the stationary phase.[2] For anthranilate esters, these interactions are primarily dipole-dipole and π-π interactions due to the presence of the ester and amino functional groups and the aromatic ring.[5] Therefore, a mid- to high-polarity stationary phase is recommended.

    • 5% Phenyl-Methylpolysiloxane: A common and versatile mid-polarity phase that provides good selectivity for aromatic compounds.[8]

    • Polyethylene Glycol (WAX): A high-polarity phase that offers strong retention for polar compounds like esters and is an excellent choice for separating anthranilate esters from less polar matrix components.[9]

  • Column Dimensions: A Balancing Act:

    • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) provides higher resolution, while a larger I.D. (e.g., 0.32 mm) offers greater sample capacity.[8] For most applications, a 0.25 mm I.D. column provides a good balance.[8]

    • Film Thickness: A thicker film increases retention and is suitable for highly volatile compounds. For semi-volatile compounds like anthranilate esters, a standard film thickness of 0.25 to 0.50 µm is generally appropriate.[10]

    • Length: Longer columns provide better resolution but result in longer analysis times. A 30-meter column is a good starting point for most applications.[11]

2.2.2 The Art of Temperature Programming

Temperature programming involves increasing the column oven temperature during the analysis.[8] This is crucial for analyzing samples containing compounds with a wide range of boiling points, as it allows for the efficient elution of all components with good peak shape.[11]

  • Rationale for a Temperature Gradient: A typical temperature program for anthranilate ester analysis would start at a relatively low temperature to allow for the separation of more volatile components, followed by a ramp to a higher temperature to elute the less volatile anthranilate esters in a reasonable time.[12] A final hold at a high temperature ensures that all components are eluted from the column, preventing carryover to the next injection.[11]

The Final Verdict: Mass Spectrometric Detection

The mass spectrometer ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance.

2.3.1 Ionization and Data Acquisition

  • Electron Ionization (EI): This is the most common ionization technique for GC-MS. It uses a high-energy electron beam to ionize molecules, resulting in a predictable and reproducible fragmentation pattern that is like a "fingerprint" for a specific compound.[13]

  • Full Scan vs. Selected Ion Monitoring (SIM):

    • Full Scan: The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for each eluting compound. This is ideal for identifying unknown compounds.

    • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analytes. This significantly increases sensitivity and is the preferred mode for quantitative analysis of known compounds at trace levels.[14]

2.3.2 Understanding the Fragmentation of Anthranilate Esters

The fragmentation pattern of an anthranilate ester in the mass spectrometer provides crucial information for its identification. For methyl anthranilate (C₈H₉NO₂), the molecular ion peak is observed at m/z 151.[14] Key fragment ions include:

  • m/z 120: Loss of the methoxy group (-OCH₃).[14]

  • m/z 119: Further loss of a hydrogen atom.[14]

  • m/z 92: Loss of the entire ester group.

These characteristic ions can be used for both qualitative identification in full scan mode and for quantification in SIM mode.[14]

Step-by-Step Protocol: A General Framework for Analysis

This protocol provides a general workflow for the GC-MS analysis of anthranilate esters. It should be optimized and validated for each specific application and matrix.

Materials and Reagents
  • Solvents: High-purity (e.g., pesticide residue grade) dichloromethane, ethyl acetate, and hexane.

  • Standards: Certified reference standards of the target anthranilate esters and a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

  • Sample Preparation Supplies: Separatory funnels (for LLE), SPME fibers and holder, vials, and syringes.

Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for the analysis of anthranilate esters.

ParameterRecommended SettingRationale
GC System
InjectorSplit/SplitlessSplitless mode for trace analysis to maximize sensitivity.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analytes.
Carrier GasHelium or HydrogenInert gas to carry the sample through the column.
Flow Rate1.0 - 1.5 mL/minOptimal for most capillary columns.
ColumnMid- to high-polarity (e.g., 5% Phenyl-Methylpolysiloxane or WAX)Provides good selectivity for polar aromatic compounds.[9]
Column Dimensions30 m x 0.25 mm I.D. x 0.25 µm film thicknessA standard dimension offering a good balance of resolution and analysis time.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)Separates volatile components at the beginning and elutes anthranilate esters with good peak shape.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for reproducible fragmentation.[14]
Source Temperature230 °COptimal for ionization efficiency and stability.[14]
Quadrupole Temp.150 °CMaintains ion transmission efficiency.[14]
Acquisition ModeFull Scan (for identification) or SIM (for quantification)Full scan for unknowns, SIM for enhanced sensitivity of target compounds.[14]
SIM Ionse.g., for Methyl Anthranilate: 151, 120, 119Characteristic ions for selective detection.[14]
Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPME) Sample->Extraction Concentration Concentration (if necessary) Extraction->Concentration InternalStd Internal Standard Addition Concentration->InternalStd Injection GC Injection InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Identification Peak Identification (Library Search/RT) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of anthranilate esters.

Data Analysis, Validation, and Troubleshooting

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standards of known concentrations. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Method Validation

A GC-MS method for anthranilate ester analysis should be validated to ensure its reliability. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column; improper column installation.Use a deactivated liner; trim the first few centimeters of the column; reinstall the column correctly.
No or Low Signal Leak in the system; issue with the syringe or autosampler; detector not turned on.Perform a leak check; inspect the syringe and autosampler; verify detector settings.
Ghost Peaks Carryover from a previous injection; septum bleed.Run a solvent blank; use a high-temperature, low-bleed septum; ensure adequate final hold time in the oven program.
Retention Time Shifts Fluctuation in carrier gas flow; column contamination.Check for leaks and verify flow controller stability; condition or replace the column.

Conclusion

The GC-MS analysis of anthranilate esters is a powerful and versatile technique with broad applications. By carefully considering the principles of sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop and validate robust and reliable methods for the accurate identification and quantification of these important aromatic compounds. This guide provides a solid foundation for achieving high-quality results and for troubleshooting the challenges that may arise during the analysis.

References

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Hinshaw, J. V. (2020, December 19). Pragmatic Rules for GC Column Selection. LCGC International. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?. Retrieved from [Link]

  • Bertelli, D., Papotti, G., Lolli, M., & Plessi, M. (2008). Development of an HS-SPME-GC method to determine the methyl anthranilate in Citrus honeys. Food Chemistry, 111(3), 785-790.
  • Bicchi, C., & Joulain, D. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150366.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Ough, C. S., & Amerine, M. A. (1967). A Method for Detecting Volatile Amines in Grapes and Wines. American Journal of Enology and Viticulture, 18(3), 111-120.
  • Google Patents. (n.d.). CN104007203A - Method for measuring methyl anthranilate in spicery.
  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • Scribd. (n.d.). GC-MS Troubleshooting Guide. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (2022, June 9). Evaluation of Food Aromas Using a Gas Chromatograph Mass Spectrometer (GC-MS). Retrieved from [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide (2nd ed.). John Wiley & Sons, Inc.
  • da Silva, A. C., de Andrade, J. B., & de Souza, V. (2025, February 11). Multivariate Optimization of a HS-SPME+GC×GC-MS Procedure to Determine Fingerprints of the Volatile Fraction of Lager Beers. Brazilian Journal of Analytical Chemistry, 12(46), 1-13.
  • dos Santos, M. S., de Souza, E. L., Dutra, M. d. C. P., de Oliveira, A. C., & de Lima, M. S. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives.
  • Chen, J., Li, Y., Wang, Y., Zhang, Y., & Chen, G. (2023).
  • Rodrigues, P. I., & Augusto, F. (2026, January 17).
  • Di Ciaula, A., & Portincasa, P. (2014). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Italian Journal of Food Science, 26(4).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sari, Y., & Widiyarti, S. (2019). Synthesis and Mass Spectrum Characterization of Lyrame Schiff Base for Synthetic Ingredients in Perfumes Industry. Molekul, 14(2), 123-130.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Peršurić, Đ., Saftić, L., Kraljević, G., & Gobin, I. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 10, 1234567.
  • Dutra, M. d. C. P., de Souza, E. L., dos Santos, M. S., & de Lima, M. S. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2′- aminoacetophenone and furaneol by GC. Embrapa.
  • AZoLifeSciences. (2023, May 17). Using GC-MS to Analyze the Flavors in Fruit. Retrieved from [Link]

  • Shimadzu. (2022, November 17). GC Troubleshooting guide Shimadzu FINAL. Retrieved from [Link]

  • Dutra, M. d. C. P., de Souza, E. L., dos Santos, M. S., & de Lima, M. S. (2018).

Sources

Application Note: Highly Selective Mono-N-Methylation of Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl anthranilate is a high-value ester of anthranilic acid, widely utilized as a building block in the synthesis of agrochemicals, pharmaceuticals, and specialized fragrances. The targeted N-methylation of its primary aromatic amine to yield propyl N-methylanthranilate is a deceptively challenging transformation. Classical alkylation techniques frequently result in over-alkylation, yielding undesired N,N-dimethylated byproducts that require tedious chromatographic separation.

As a Senior Application Scientist, I have structured this protocol guide to detail two highly selective, field-proven methodologies for the mono-N-methylation of propyl anthranilate: a green, zeolite-catalyzed alkylation using dimethyl carbonate (DMC), and a highly controlled reductive amination protocol. Both methods are designed as self-validating workflows to ensure high fidelity and reproducibility in the laboratory.

Mechanistic Rationale: Overcoming the Over-Alkylation Paradigm

The Nucleophilicity Challenge

In traditional N-alkylation using methyl halides (e.g., methyl iodide), the resulting secondary amine exhibits greater nucleophilicity than the starting primary amine due to the inductive electron-donating effect of the newly attached methyl group. This kinetic reality makes it nearly impossible to halt the reaction at the mono-alkylated stage.

Strategy 1: Zeolite-Catalyzed Alkylation with Dimethyl Carbonate (DMC)

To circumvent over-alkylation,[1]. The chemoselectivity of this system is governed by a combination of hard-soft acid-base (HSAB) interactions and steric confinement. The amphoteric nature of the NaY zeolite activates the amine, while the rigid zeolitic cages restrict the spatial orientation of the transition state. Once the mono-methylated product is formed, the increased steric bulk prevents the secondary amine from adopting the necessary geometry within the zeolite pore to undergo a second methylation event. Similar selectivity has also been achieved using [2].

Strategy 2: Reductive Amination via Iminium Trapping

An alternative, highly scalable approach is reductive amination using formaldehyde and a mild hydride donor. By forming an imine/iminium intermediate, the reaction pathway fundamentally bypasses the nucleophilicity issue of direct alkylation.[3]. The ortho-ester group of the anthranilate further stabilizes the mono-alkylated product via intramolecular hydrogen bonding and steric hindrance, drastically reducing its propensity to form a subsequent iminium ion.

Comparative Analysis of N-Methylation Strategies

The following table summarizes the quantitative and qualitative data comparing standard classical alkylation against our two optimized protocols.

ParameterClassical AlkylationReductive AminationZeolite-Catalyzed Alkylation
Reagents Methyl Iodide, K₂CO₃Formaldehyde, NaBH(OAc)₃Dimethyl Carbonate, NaY Zeolite
Mono-Selectivity Low (<60%)High (>90%)Excellent (>95%)
Over-alkylation Risk Severe (N,N-dimethylation)MinimalNegligible
Environmental Impact Poor (Toxic, Halide waste)Moderate (Boron byproducts)Excellent (Green solvent/reagent)
Scalability High (Batch)High (Batch)Moderate (Requires autoclave)
Primary Challenge Tedious purificationExothermic hydride transferHigh temperature requirement

Experimental Methodologies

Protocol A: Zeolite-Mediated Mono-N-Methylation with DMC

This method utilizes DMC as both the solvent and the methylating agent. Because DMC boils at 90 °C and the activation energy for this methylation requires ~130 °C, a sealed autoclave is mandatory.

Step 1: Catalyst Activation

  • Action: Calcine 1.0 g of NaY faujasite zeolite in a muffle furnace at 400 °C for 4 hours.

  • Causality & Expert Insight: Zeolites are highly hygroscopic. If the NaY faujasite is not rigorously dried, residual water will hydrolyze the DMC into methanol and CO₂ at elevated temperatures, drastically reducing the methylation yield.

Step 2: Reaction Setup

  • Action: In a 50 mL stainless steel autoclave, combine propyl anthranilate (10 mmol, ~1.79 g), anhydrous DMC (15 mL), and the activated NaY zeolite (1.0 g). Seal the reactor tightly.

Step 3: Thermal Activation

  • Action: Heat the autoclave to 130 °C with vigorous magnetic stirring (800 rpm) for 12–15 hours.

  • Self-Validating Step: Monitor the pressure gauge on the autoclave. A stable pressure corresponding to the vapor pressure of DMC at 130 °C (~3-4 bar) indicates a healthy reaction. A sudden, continuous spike in pressure indicates excessive CO₂ generation, signaling moisture contamination and DMC degradation.

Step 4: Workup and Isolation

  • Action: Cool the reactor to room temperature. Filter the mixture through a Celite pad to recover the zeolite (which can be washed with ethyl acetate, dried, and reused). Concentrate the filtrate under reduced pressure to yield crude propyl N-methylanthranilate.

Protocol B: Reductive Amination with Formaldehyde and STAB

This method is ideal for standard glassware setups and avoids the need for pressurized vessels.

Step 1: Iminium Formation

  • Action: In a 100 mL round-bottom flask, dissolve propyl anthranilate (10 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37% w/w, 1.1 equiv, 11 mmol) and glacial acetic acid (1.0 equiv). Stir at room temperature for 30 minutes.

  • Causality: The acetic acid acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate water elimination, thereby driving the equilibrium toward the highly electrophilic iminium ion.

Step 2: Selective Reduction

  • Action: Cool the mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol).

  • Expert Insight: STAB is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This prevents the premature reduction of formaldehyde to methanol, preserving the electrophile for the amine. The addition must be done at 0 °C to control the exothermic hydride transfer.

Step 3: Reaction Progression & Quenching

  • Action: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NaHCO₃ (20 mL).

  • Self-Validating Step: The reaction mixture will transition from a pale yellow solution to a milky suspension as sodium acetate precipitates. Upon adding NaHCO₃, gas evolution (CO₂) will occur. The complete cessation of gas evolution confirms the neutralization of acetic acid and the destruction of any excess hydride, validating that the quench is complete.

Step 4: Extraction

  • Action: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the product.

Process Visualization

G Start Propyl Anthranilate (Primary Amine) DMC_Path Method A: DMC Alkylation Reagent: Dimethyl Carbonate Catalyst: NaY Zeolite Start->DMC_Path RedAm_Path Method B: Reductive Amination Reagent: Formaldehyde (37%) Solvent: DCE Start->RedAm_Path Autoclave Thermal Activation 130°C, Autoclave, 12h DMC_Path->Autoclave BAl2 Mechanism Product Propyl N-methylanthranilate (Mono-methylated Product) Autoclave->Product Steric Confinement Imine Iminium Intermediate (Transient) RedAm_Path->Imine Condensation Reduction Selective Reduction Reagent: NaBH(OAc)3 0°C to RT, 4h Imine->Reduction Hydride Transfer Reduction->Product Suppressed Over-alkylation

Workflow for selective mono-N-methylation of propyl anthranilate.

References

  • Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry (ACS). URL:[Link]

  • Treitler, D. S., et al. (2014). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. URL:[Link]

  • European Patent Office. (1989). Process for the preparation of methyl n-methylanthranilate (EP0190667B1). Google Patents.

Sources

Application Note: High-Temperature Heterocyclic Construction using Propyl N-Methylanthranilate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the utility of Propyl N-methylanthranilate (PNMA) as a specialized intermediate for the synthesis of fused nitrogen heterocycles, specifically 1-methylquinazolin-4(1H)-ones and acridone derivatives. While methyl and ethyl anthranilates are common, the propyl ester variant offers distinct thermodynamic and physicochemical advantages:

  • Thermal Process Window: A higher boiling point (~256°C) compared to methyl esters allows for high-temperature cyclocondensation reactions (Niementowski variations) in open-vessel systems without the need for high-pressure autoclaves.

  • Lipophilicity: The propyl chain enhances solubility in non-polar organic solvents (e.g., toluene, xylene) during intermediate steps, facilitating easier work-up and purification compared to the more polar methyl esters.

  • Regiocontrol: The N-methyl group blocks the N-1 position, preventing oxidative dimerization and directing regioselectivity toward 1-substituted heterocycles, a privileged scaffold in oncology (e.g., EGFR inhibitors) and alkaloid synthesis.

Mechanistic Principles

The reactivity of PNMA is defined by a "Push-Pull" electronic system on the benzene ring:

  • The Nucleophile (Push): The secondary amine (N-methyl) is moderately nucleophilic. Unlike primary amines, it resists Schiff base formation that leads to unstable polymers, favoring controlled condensation.

  • The Electrophile (Pull): The propyl ester carbonyl is the target for intramolecular cyclization. The propoxy group serves as a leaving group. While less reactive than a chloride, its leaving ability is activated thermally, making it ideal for "one-pot" cascade reactions where premature cyclization must be avoided.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from PNMA.

PNMA_Pathways Figure 1: Divergent synthetic pathways for Propyl N-methylanthranilate. PNMA Propyl N-methylanthranilate (Starting Material) Intermediate_A Amidine/Imidate Intermediate PNMA->Intermediate_A Formamide/Orthoester Reflux (>180°C) Acridone N-Methylacridone (Target 2) PNMA->Acridone 1. Aryl Halide (Ullmann) 2. Acid Cyclization Quinazolinone 1-Methylquinazolin-4(1H)-one (Target 1) Intermediate_A->Quinazolinone - PrOH Cyclization

Figure 1: Divergent synthetic pathways for Propyl N-methylanthranilate showing conversion to Quinazolinones and Acridones.[1][2]

Comparative Physical Data

The choice of the propyl ester over the methyl ester is often driven by process engineering requirements.

PropertyMethyl N-methylanthranilatePropyl N-methylanthranilateSynthetic Implication
Boiling Point ~256°C (dec.) / 135°C (15 mmHg)~284°C (est.)Propyl allows higher internal reaction temps in refluxing high-boiling solvents (e.g., Diphenyl ether).
Lipophilicity (LogP) ~2.0~3.1Propyl variant has superior solubility in non-chlorinated solvents (Green Chemistry compliance).
Leaving Group MethoxidePropoxidePropoxide is bulkier; cyclization is slower, allowing for better control of intermediate formation before ring closure.

Application Protocols

Protocol A: Synthesis of 1-Methylquinazolin-4(1H)-one (Niementowski Variation)

Context: This protocol utilizes the high boiling point of PNMA to drive the condensation with formamide. Standard methyl esters often evaporate or sublime before reaction completion at these temperatures.

Reagents:

  • Propyl N-methylanthranilate (1.0 eq)

  • Formamide (5.0 eq) – Acts as both reagent and solvent.

  • Ammonium Acetate (0.1 eq) – Catalyst.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a short-path distillation head (air condenser). Note: Do not use a reflux condenser initially; the goal is to remove the propanol byproduct.

  • Charging: Add PNMA (19.3 g, 100 mmol), Formamide (22.5 g, 500 mmol), and Ammonium Acetate (0.77 g, 10 mmol).

  • Reaction (Stage 1): Heat the mixture to 140°C for 2 hours. The mixture will homogenize. The secondary amine attacks the formamide to form the intermediate formamidine.

  • Reaction (Stage 2 - Cyclization): Increase temperature to 180-190°C .

    • Observation: Propanol (bp 97°C) will begin to distill off along with excess water/formamide. This removal drives the equilibrium toward the cyclized product (Le Chatelier’s principle).

    • Validation: Monitor TLC (SiO2, 50% EtOAc/Hexane). The fluorescent blue spot of PNMA will disappear, replaced by a lower Rf UV-active spot (Quinazolinone).

  • Work-up: Cool the reaction mixture to ~80°C and pour into ice-cold water (200 mL). The excess formamide dissolves, precipitating the crude product.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2).

    • Yield Expectation: 75-85%.

Protocol B: Synthesis of N-Methylacridone (via Ullmann Condensation)

Context: PNMA is used here to synthesize the acridone core found in antiviral and anticancer agents. The propyl ester prevents premature hydrolysis during the basic conditions of the Ullmann coupling.

Reagents:

  • PNMA (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Copper(I) Iodide (0.1 eq) - Catalyst

  • Potassium Carbonate (2.0 eq) - Base

  • DMF (Solvent)

Step-by-Step Methodology:

  • Coupling: In a sealed tube, combine PNMA, Bromobenzene, CuI, and K2CO3 in DMF.

  • Heating: Heat to 140°C for 12 hours. The N-methyl amine couples with the bromobenzene.

    • Critical Control Point: Ensure the atmosphere is inert (Argon/Nitrogen) to prevent oxidation of the catalyst.

  • Hydrolysis & Cyclization:

    • Isolate the intermediate N-phenyl-N-methylanthranilate ester.

    • Reflux in Polyphosphoric Acid (PPA) at 100°C for 2 hours. The PPA acts as both solvent and Lewis acid to effect the intramolecular Friedel-Crafts acylation, ejecting propanol.

  • Quenching: Pour the PPA mixture carefully into crushed ice (exothermic!).

  • Isolation: Neutralize with NaOH solution to pH 8. The yellow N-methylacridone precipitate is collected by filtration.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete removal of propanol.Ensure the distillation head is active. If refluxing, use a Dean-Stark trap.
Starting Material Remains Temperature too low.PNMA is thermally stable. Increase temp to 190°C. Ensure internal temp is reached, not just block temp.
Product is Oily/Sticky Residual Propyl ester presence.Wash crude solid with cold hexane. The lipophilic propyl ester will dissolve; the polar heterocycle will not.

References

  • Niementowski Reaction Overview

    • Williamson, T. A. (1957).[3] "The chemistry of quinazoline". Heterocyclic Compounds, 6, 324–376.[3]

  • Microwave-Assisted Synthesis of Quinazolinones

    • Khajavi, M. S., et al. (2001).[2] "Microwave Irradiation Promoted Reactions of Anthranilic Acid with Ketones."[2] Synthetic Communications, 31(23), 3647-3652.[2]

  • Acridone Biosynthesis and Synthesis

    • Maier, W., et al. (1995). "Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis."[4] Plant Physiology.

  • Properties of N-Methylanthranilates

    • The Good Scents Company. "Methyl Anthranilate and related esters properties."

  • Friedel-Crafts Acylation for Acridones

    • Steingruber, H. S., et al. (2025).[5] "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation."[5] Arkivoc.

Sources

Formulation stability of Propyl 2-(methylamino)benzoate in fragrance compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Stability of Propyl 2-(methylamino)benzoate in Fragrance Compounds

Executive Summary

Propyl 2-(methylamino)benzoate (Propyl N-methylanthranilate) is a critical high-impact fragrance ingredient valued for its persistent fruity, grape-like, and neroli notes. Unlike its primary amine counterpart (Propyl Anthranilate), this secondary amine exhibits distinct stability profiles. While it offers improved resistance to classic Schiff base discoloration compared to primary anthranilates, it introduces significant challenges regarding nitrosamine formation , phototoxicity , and enamine-mediated degradation . This guide provides a rigorous technical framework for stabilizing this molecule in complex fragrance matrices.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name Propyl 2-(methylamino)benzoate
Common Name Propyl N-Methylanthranilate
CAS Number 16428-26-3 (Propyl analog); Ref: 85-91-6 (Methyl analog)
Functional Group Secondary Amine (-NHMe), Ester (-COOPr)
Odor Profile Fruity, Concord Grape, Orange Blossom, Neroli
LogP (Predicted) ~3.3 (More hydrophobic than Methyl ester)
Key Reactivity Nitrosation (High Risk), Enamine Formation (Medium Risk), Hydrolysis (Low Risk)

Mechanisms of Instability

To formulate effectively, one must understand the molecular "why" behind degradation.

The Nitrosation Pathway (Critical Safety Hazard)

Unlike primary amines, Propyl 2-(methylamino)benzoate is a secondary amine .[1] In the presence of nitrosating agents (e.g., nitrites found in trace amounts in water, packaging, or raw materials like ethoxylated surfactants), it readily forms N-nitroso-N-methylanthranilates .

  • Mechanism: Electrophilic attack of the nitrosonium ion (

    
    ) on the lone pair of the secondary amine nitrogen.
    
  • Impact: Regulatory non-compliance (EU Cosmetics Regulation Annex III) and potential carcinogenicity.

Enamine Formation vs. Schiff Base

Primary anthranilates react with aldehydes to form stable, highly colored Schiff bases (Imines). As a secondary amine, Propyl 2-(methylamino)benzoate cannot form a neutral imine. Instead, it reacts with aldehydes containing


-hydrogens to form Enamines .
  • Reaction:

    
    
    
  • Consequence: While less prone to the immediate deep yellowing seen with primary anthranilates, enamines are unstable and prone to oxidation, leading to gradual "off-notes" and subtle browning over time.

Photochemical Instability

Anthranilates act as UV absorbers. Upon absorbing UV-A radiation, the molecule reaches an excited triplet state.

  • Degradation: This excited state can generate Reactive Oxygen Species (ROS), leading to self-oxidation or the degradation of surrounding fragile molecules (e.g., terpenes, citral).

Visualization: Degradation Pathways

DegradationPathways Propyl Propyl 2-(methylamino)benzoate (Secondary Amine) Carbinol Carbinolamine Intermediate Propyl->Carbinol + Aldehyde Excited Excited Triplet State Propyl->Excited + UV Nitrosamine N-Nitroso Derivative (TOXIC) Propyl->Nitrosamine + Nitrite (Acidic pH) Aldehyde Aldehydes (e.g., Citral, Vanillin) Nitrite Nitrosating Agents (NO+ sources) UV UV Radiation (hv) Enamine Enamine (Oxidation prone) Carbinol->Enamine - H2O OffOdor Off-Odor & Browning Excited->OffOdor ROS Generation Enamine->OffOdor Oxidation

Figure 1: Primary degradation pathways including Enamine formation, Nitrosation, and UV-induced oxidation.

Experimental Protocols

Protocol A: High-Throughput Aldehyde Compatibility Screening

Objective: Determine the stability of Propyl 2-(methylamino)benzoate with common fragrance aldehydes.

Reagents:

  • Test Material: Propyl 2-(methylamino)benzoate (10% in DPG).

  • Aldehyde Panel: Citral, Hydroxycitronellal, Vanillin, Benzaldehyde (10% in DPG).

Method:

  • Preparation: In 20mL clear glass vials, mix the Test Material and Aldehyde solution in a 1:1 molar ratio.

  • Control: Test Material alone; Aldehyde alone.

  • Incubation: Store vials at 50°C (Accelerated) and 25°C (Ambient) for 4 weeks.

  • Analysis (Weekly):

    • Visual: Assess color change on the Gardner Scale.

    • GC-MS: Monitor the disappearance of the parent amine peak and appearance of enamine adducts (M+Aldehyde-18).

Acceptance Criteria:

  • < 10% loss of parent amine after 4 weeks at 50°C.

  • Color change < 2 units on Gardner Scale.

Protocol B: Nitrosamine Risk Assessment (GC-TEA)

Objective: Verify absence of N-nitroso compounds in the final formulation.

Method:

  • Extraction: Extract formulation with dichloromethane.

  • Analysis: Inject into Gas Chromatography coupled with a Thermal Energy Analyzer (TEA) .

    • Note: TEA is the gold standard for nitrosamine detection due to its high selectivity for the N-nitroso group.

  • Limit: The total nitrosamine content must be < 50 µg/kg (ppb) to comply with EU regulations.[2]

Self-Validating Step: Spike a control sample with 50 ppb N-nitrosodimethylamine (NDMA) to confirm detector sensitivity before running samples.

Formulation Guidelines & Mitigation

ChallengeMitigation StrategyRationale
Nitrosamine Formation Nitrite-Free Supply Chain: Ensure all raw materials (surfactants, water) are certified nitrite-free. Inhibitors: Add 0.1% Tocopherol (Vitamin E) or Ascorbyl Palmitate.Antioxidants compete for the nitrosating agent, neutralizing the

ion before it reacts with the amine.
Enamine Discoloration Schiff Base Pre-formation: Unlike primary amines, you cannot pre-form stable Schiff bases. Instead, reduce aldehyde load or encapsulate the aldehyde.Minimizing free aldehyde contact reduces the equilibrium concentration of the unstable enamine.
UV Instability UV Absorbers: Incorporate Benzophenone-3 or Ethylhexyl Methoxycinnamate.Quenches the excited triplet state of the anthranilate, preventing ROS generation.

Workflow Visualization

StabilityWorkflow Start Start Formulation CheckNitrite Raw Material Check: Nitrite Free? Start->CheckNitrite Formulate Prepare Trial Batch (Add Antioxidants) CheckNitrite->Formulate Yes Reformulate Reformulate: Adjust pH/Antioxidants CheckNitrite->Reformulate No Split Split Samples Formulate->Split TestA Thermal Aging (45°C, 12 Weeks) Split->TestA TestB UV Exposure (Xenon Arc, 24h) Split->TestB TestC Aldehyde Interaction (Binary Tests) Split->TestC Analyze Analytical QC (GC-MS & GC-TEA) TestA->Analyze TestB->Analyze TestC->Analyze Decision Pass Criteria? Analyze->Decision Approved Release for Production Decision->Approved Nitrosamine <50ppb Color Stable Decision->Reformulate Fail

Figure 2: Step-by-step stability testing workflow for formulations containing secondary amines.

References

  • Scientific Committee on Consumer Safety (SCCS). (2020).[2] Opinion on Methyl N-methylanthranilate in cosmetic products. European Commission.[2] [Link]

  • Bedoukian Research. (2023). Fragrance Molecule Technical Data: Methyl N-Methylanthranilate. [Link](Note: Used as chemical proxy for Propyl analog reactivity).

  • European Parliament. (2009). Regulation (EC) No 1223/2009 on cosmetic products - Annex III (Restricted Substances). [Link][2]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library: Schiff Base Formation and Nitrosamine Guidance. [Link]

  • Burnett, C. L., et al. (2009). "Safety Assessment of Anthranilate Derivatives as Used in Cosmetics." International Journal of Toxicology. [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzoic Acid 2-(Methylamino)-Propyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Ester Synthesis with Microwave Technology

Benzoic acid 2-(methylamino)-propyl ester and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as local anesthetics and their structural similarity to other pharmacologically active compounds. The synthesis of such esters traditionally involves Fischer-Speier esterification, which often requires long reaction times and harsh conditions.[1] This application note details a modern, efficient, and rapid method for the synthesis of Benzoic acid 2-(methylamino)-propyl ester utilizing microwave-assisted organic synthesis (MAOS).

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced purity.[2] The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4][5] This application note will provide researchers, scientists, and drug development professionals with a comprehensive guide to the microwave-assisted synthesis of the target ester, including detailed protocols for the preparation of the starting amino alcohol and the final esterification step.

Synthesis of the Precursor: 2-(Methylamino)-1-Propanol

The key precursor for the synthesis of the target ester is 2-(methylamino)-1-propanol. This chiral amino alcohol can be synthesized from the readily available amino acid, L-alanine, through a multi-step process. A general overview of this synthesis is provided below, with the understanding that for specific applications, an enantiomerically pure starting material may be desired.[6]

Synthetic Scheme for (2S)-2-(Methylamino)propan-1-ol from L-Alanine

The synthesis from L-alanine typically involves four main steps:[6][7]

  • N-protection: The amino group of L-alanine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of the N-protected L-alanine is reduced to a primary alcohol.

  • N-methylation: The nitrogen atom is methylated.

  • Deprotection: The protecting group is removed to yield the final amino alcohol.

A more direct, albeit less stereoselective, approach can also be considered for the synthesis of the racemic amino alcohol.[8] For the purpose of the subsequent microwave-assisted esterification, either the racemic or an enantiomerically pure form of 2-(methylamino)-1-propanol can be used.

Microwave-Assisted Esterification: A Detailed Protocol

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of Benzoic acid 2-(methylamino)-propyl ester from benzoic acid and 2-(methylamino)-1-propanol.

Reaction Principle

The reaction is a Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. Microwave irradiation significantly accelerates this equilibrium reaction.[9]

Materials and Equipment
Reagent/Equipment Details
Benzoic Acid>99% purity
2-(Methylamino)-1-propanolSynthesized as described above or purchased
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Microwave SynthesizerCapable of controlled temperature and pressure
10 mL Microwave Reaction Vessel with Stir Bar
Standard Glassware for WorkupSeparatory funnel, beakers, round-bottom flask
Rotary Evaporator
Experimental Workflow Diagram

G reagents Combine Benzoic Acid, 2-(methylamino)-1-propanol, and H₂SO₄ in a microwave vessel microwave Microwave Irradiation (e.g., 120°C, 15 min) reagents->microwave Seal vessel workup Aqueous Workup: - Add DCM - Wash with NaHCO₃ (aq) - Wash with brine microwave->workup Cool to RT drying Dry organic layer over Na₂SO₄ workup->drying evaporation Solvent removal (Rotary Evaporator) drying->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification product Benzoic acid 2-(methylamino)-propyl ester purification->product

Caption: Experimental workflow for the microwave-assisted synthesis of Benzoic acid 2-(methylamino)-propyl ester.

Step-by-Step Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzoic acid (e.g., 1 mmol, 122.1 mg) and 2-(methylamino)-1-propanol (e.g., 1.2 mmol, 107 mg).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture with gentle swirling.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 15 minutes. The pressure should be monitored and kept within the safe operating limits of the instrument.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acidic catalyst and any unreacted benzoic acid. A basic workup is crucial to remove the acid catalyst.

  • Brine Wash: Wash the organic layer with brine (15 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzoic acid 2-(methylamino)-propyl ester.

Reaction Mechanism

The microwave-assisted esterification follows the well-established acid-catalyzed Fischer esterification mechanism.

G cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Benzoic Acid Benzoic Acid Protonated Benzoic Acid Protonated Benzoic Acid Benzoic Acid->Protonated Benzoic Acid + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Benzoic Acid->Tetrahedral Intermediate + 2-(methylamino)-1-propanol Protonated Tetrahedral Intermediate Protonated Tetrahedral Intermediate Tetrahedral Intermediate->Protonated Tetrahedral Intermediate Protonated Ester Protonated Ester Protonated Tetrahedral Intermediate->Protonated Ester - H₂O Final Ester Final Ester Protonated Ester->Final Ester - H⁺

Caption: Mechanism of acid-catalyzed Fischer esterification.

Expected Results and Characterization

  • ¹H NMR: The spectrum should show signals corresponding to the aromatic protons of the benzoate group, the methine and methylene protons of the propyl chain, and the methyl protons of the methylamino group.

  • ¹³C NMR: The spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propyl and methylamino groups.

  • IR Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅NO₂: 193.24 g/mol ).

Troubleshooting and Optimization

Issue Potential Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure an adequate amount of catalyst is used.
Loss during workup2-(methylamino)-1-propanol is water-soluble; ensure thorough extraction with an organic solvent.[7]
Impure Product Incomplete removal of starting materials or catalystOptimize the purification step (e.g., adjust the eluent system for column chromatography). Ensure thorough washing during the workup.
Side Reactions OverheatingCarefully control the temperature during microwave irradiation.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of Benzoic acid 2-(methylamino)-propyl ester. The use of microwave irradiation offers a significant advantage in terms of reaction time and efficiency compared to conventional methods. By following the outlined procedures, researchers can effectively synthesize this valuable compound for further investigation in drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of other similar esters.

References

  • Scientific & Academic Publishing. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

  • IJNRD.org. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • Anveshana's International Publication. ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. [Link]

  • MDPI. Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component. [Link]

  • Yufeng. Density of 2-Amino-2-methyl-1-propanol : Everything you need to know. [Link]

  • National Institutes of Health. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Google Patents. Method for preparing amino acid esters.
  • R Discovery. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. [Link]

  • Organic Chemistry Portal. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. [Link]

  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. [Link]

  • Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. [Link]

  • MDPI. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. [Link]

  • ChemSrc. CAS#:55320-72-4 | Benzoic acid, 2- (methylamino)-, propyl ester. [Link]

  • PubChemLite. Benzoic acid, p-amino-, (2-(1-ethylbutylamino)-2-methyl)propyl ester, hydrochloride (C17H28N2O2). [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ACS Publications. Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Journal of Chemical Education. [Link]

  • Google Patents. Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Google Patents. Production process of 2-amino-methyl-1-propanol.
  • PubChem. 2-(Methylamino)propan-1-ol | C4H11NO | CID 12695785. [Link]

  • PubChem. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780. [Link]

  • Google P
  • ResearchGate. How to purify esterefication product?. [Link]

Sources

Application Note: Optimization of Thin-Layer Chromatography (TLC) Systems for the Separation and Identification of Propyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Foreword & Pharmacological Context

As a Senior Application Scientist, I approach chromatographic method development not as a rigid set of instructions, but as a dynamic system of molecular interactions. To successfully isolate a target compound, we must first understand its biological and chemical identity.

Propyl N-methylanthranilate (PAN) is a highly relevant synthetic analog of ternanthranin (isopropyl N-methylanthranilate), a bioactive alkaloid originally discovered in the essential oil of Choisya ternata Kunth[1]. In preclinical models, PAN has demonstrated profound anti-inflammatory and antinociceptive properties. It effectively modulates nociceptive pathways and significantly reduces paw edema induced by inflammatory mediators such as Prostaglandin E2 (PGE2)[2],[3]. For drug development professionals, establishing a robust, reproducible analytical framework for the isolation and verification of PAN is a critical step in quality control and pharmacological scaling.

Pathway PAN Propyl N-methylanthranilate (PAN) Target Inflammatory Mediators (PGE2, TNF-α, IL-1β) PAN->Target Inhibits Effect1 Reduced Paw Edema Target->Effect1 Decreases Effect2 Antinociception (Central & Peripheral) Target->Effect2 Modulates

Figure 1: Pharmacological pathway of PAN inhibiting inflammatory mediators to induce antinociception.

Physicochemical Profiling

Chromatography is dictated by the physical properties of the analyte. PAN possesses both a secondary amine and an ester functional group, rendering it moderately polar but highly lipophilic due to its propyl chain.

ParameterValue / DescriptionChromatographic Implication
Molecular Formula C11H15NO2Moderate molecular weight; easily migrates in standard normal-phase systems.
Molecular Weight 193.24 g/mol Standard diffusion rates during development.
Boiling Point ~286.4 ºC at 760 mmHg[4]Non-volatile under standard ambient TLC drying conditions.
Functional Groups Secondary Amine (-NHMe), Ester (-COOPr)Acts as hydrogen-bond acceptors/donors; interacts strongly with silica silanol groups.
UV Absorbance Highly active (Conjugated aromatic ring)Enables non-destructive visualization at 254 nm via fluorescence quenching[5].

Chromatographic Rationale (Mechanistic Causality)

To move beyond trial-and-error, we must establish the causality behind our experimental choices:

  • Stationary Phase Selection: We utilize Silica Gel 60 F254. The free silanol (Si-OH) groups on the silica surface act as strong hydrogen-bond donors. The secondary amine and ester carbonyl of PAN will tether to these active sites, retarding the compound's migration.

  • Mobile Phase Dynamics: A binary solvent system of Hexane : Ethyl Acetate (85:15, v/v) is optimal. Why? Hexane acts as the non-polar bulk carrier, driving the hydrophobic propyl chain of PAN up the plate. Ethyl Acetate (EtOAc) serves as the polar modifier. Its carbonyl oxygen actively competes with PAN for the silica's silanol sites, facilitating controlled elution[5].

  • Structural Comparison: Because PAN has a longer aliphatic chain (propyl) compared to its natural analog methyl N-methylanthranilate (MAN), it is more lipophilic. Consequently, PAN requires slightly less polar force to elute and will exhibit a higher Retention Factor (

    
    ) than MAN under identical normal-phase conditions[6].
    

Standard Operating Procedure (SOP): TLC Protocol

Trustworthiness & Self-Validation: A robust protocol must be a self-validating system. This SOP incorporates a "co-spotting" technique. By running a known reference standard (MAN) alongside the PAN sample and a mixed co-spot, the experimenter can validate the


 shift in real-time, neutralizing variables like ambient temperature or chamber humidity.
Step 1: Plate and Chamber Preparation
  • Plate Sizing: Cut an aluminum-backed Silica gel 60 F254 plate (Merck, 0.2 mm thickness) to the desired dimensions (e.g., 5 x 10 cm)[6].

  • Solvent Mixing: In a clean graduated cylinder, prepare the mobile phase by mixing Hexane and Ethyl Acetate in an 85:15 (v/v) ratio.

  • Chamber Saturation: Pour the mobile phase into a twin-trough glass chamber. Line the back wall with a piece of filter paper to act as a wick. Seal the chamber and allow it to equilibrate for 20 minutes . Causality: Saturation fills the chamber atmosphere with solvent vapors, preventing the mobile phase from evaporating off the face of the plate during development, which would cause uneven "smiling" bands.

Step 2: Sample Preparation and Application
  • Solubilization: Dissolve 1 mg of the PAN sample in 1 mL of Dichloromethane (DCM).

  • Standard Preparation: Dissolve 1 mg of Methyl N-methylanthranilate (MAN) in 1 mL of DCM.

  • Spotting: Draw a light pencil line 1.5 cm from the bottom of the plate. Using a 2 µL glass capillary, apply three distinct spots:

    • Lane 1: 2 µL of PAN sample.

    • Lane 2: 2 µL of MAN standard.

    • Lane 3 (Co-spot): 1 µL of PAN + 1 µL of MAN.

Step 3: Chromatographic Development
  • Place the spotted plate into the saturated chamber using forceps. Ensure the initial solvent level is below the spotting line.

  • Allow the solvent front to migrate until it is approximately 1 cm from the top edge of the plate.

  • Remove the plate, immediately mark the solvent front with a pencil, and air-dry thoroughly in a fume hood. Causality: Residual EtOAc will quench UV fluorescence and interfere with visualization.

Step 4: Visualization and Detection
  • Primary Visualization (Non-Destructive): Examine the dried plate under short-wave UV light (254 nm). The F254 indicator in the silica fluoresces green, while PAN will appear as a dark, distinct spot due to UV absorbance by its conjugated aromatic system[6],[5]. Mark the center of the spots with a pencil.

  • Secondary Visualization (Destructive): Spray the plate evenly with a 10% (w/v) ethanolic solution of phosphomolybdic acid (PMA). Transfer the plate to a hot plate set at 110°C for 5-10 minutes. Causality: PMA is a redox stain; heating causes PAN to reduce the heteropolymolybdate complex, yielding a permanent dark blue/brown spot against a yellow-green background[6],[7].

TLC_Workflow A 1. Sample Preparation (PAN in DCM) E 5. Chromatographic Development A->E B 2. Stationary Phase (Silica Gel 60 F254) B->E C 3. Mobile Phase (Hexane:EtOAc 85:15) D 4. Chamber Saturation (20 min, Filter Paper) C->D D->E F 6. Primary Visualization (UV 254 nm) E->F G 7. Secondary Visualization (PMA Stain & Heat) F->G

Figure 2: Logical workflow for the TLC separation and visualization of Propyl N-methylanthranilate.

Data Interpretation & Expected Outcomes

Calculate the Retention Factor (


) by dividing the distance traveled by the compound by the distance traveled by the solvent front. The self-validating co-spot in Lane 3 must resolve into a clear figure-eight or two distinct spots, proving the system's resolving power.
AnalyteStructural DifferentiatorExpected

(Hexane:EtOAc 85:15)
UV 254 nm ResponsePMA Stain Response
Methyl N-methylanthranilate (MAN) Shorter alkyl chain (More polar)~0.45Active (Dark Spot)Positive (Blue/Brown)
Propyl N-methylanthranilate (PAN) Longer alkyl chain (More lipophilic)~0.55Active (Dark Spot)Positive (Blue/Brown)

Note: If PAN elutes too close to the solvent front (


 > 0.8), reduce the polarity of the mobile phase by shifting the ratio to Hexane:EtOAc 90:10. If it stays on the baseline, increase EtOAc to 20%.

References

  • [1] Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth. ResearchGate. Available at: 1

  • [6] A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides. RSC Advances. Available at:6

  • [7] Characterization of Citrus Cultivars by Chemical Differentiation. ASHS Journals. Available at: 7

  • [2],[3] Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates). PLOS One / PMC. Available at: 3

  • [4] CAS#:55320-72-4 | Benzoic acid, 2-(methylamino)-, propyl ester. Chemsrc. Available at: 4

  • [5] Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves. Taylor & Francis. Available at: 5

Sources

Troubleshooting & Optimization

Improving reaction yield of Benzoic acid 2-(methylamino)- propyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Benzoic acid 2-(methylamino)propyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to help you understand the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Benzoic acid 2-(methylamino)propyl ester, and what are their main considerations?

There are three principal methods for this esterification, each with distinct advantages and challenges:

  • Fischer-Speier Esterification: This classic method involves reacting benzoic acid with 2-(methylamino)-1-propanol using a strong acid catalyst (like H₂SO₄ or p-TsOH) and typically requires heat.[1][2] The primary challenge is the presence of the secondary amine, which is basic. The acid catalyst will protonate the amine, potentially deactivating it for undesired side reactions but also reducing the overall nucleophilicity of the substrate.

  • Steglich Esterification: This is a highly effective method that uses a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), with a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[3][4] Its main advantage is that it proceeds under mild, neutral conditions, which prevents the protonation of the amine and significantly reduces the risk of side reactions.[5][6]

  • Mitsunobu Reaction: This reaction employs triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by the benzoate anion.[7][8] It is known for its mild conditions and stereochemical inversion at the alcohol center.[9] However, the reagents are hazardous, and removal of byproducts like triphenylphosphine oxide (TPPO) can complicate purification.

Q2: What is the most significant challenge when synthesizing an amino ester like this one?

The core challenge is achieving chemoselectivity . The starting material, 2-(methylamino)-1-propanol, contains two nucleophilic sites: the primary alcohol (-OH) and the secondary amine (-NH). The desired reaction is O-acylation (ester formation), but a competitive side reaction, N-acylation (amide formation), can occur.[10] Because amines are generally more nucleophilic than alcohols, N-acylation is often the kinetically favored product, especially when using highly reactive acylating agents like acyl chlorides.

Q3: How can I strategically favor the desired O-acylation (ester) over the competing N-acylation (amide)?

Favoring O-acylation requires carefully controlling the reactivity of the carboxylic acid.

  • Avoid Highly Reactive Intermediates: Do not use benzoyl chloride. Its high reactivity will almost certainly lead to the formation of the N-acyl amide as the major product.

  • Use Mild Activation Methods: The Steglich esterification is the recommended approach.[3][5] It activates the carboxylic acid in situ to form an O-acylisourea intermediate. This intermediate is reactive enough to be attacked by the alcohol (catalyzed by DMAP) but not so reactive that it overwhelmingly favors reaction with the amine. The mild, neutral conditions are key.

  • Leverage Equilibrium in Fischer Esterification: While more challenging, Fischer esterification can work. The strong acid catalyst protonates the more basic amine group, effectively "protecting" it and deactivating it from participating in N-acylation. The less basic alcohol is then the only available nucleophile for the esterification reaction. However, this requires a sufficient amount of catalyst to fully protonate the amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution & Explanation
Reaction Equilibrium Not Shifted (Fischer Esterification) The Fischer esterification is a reversible reaction that produces water.[11] To drive the reaction toward the ester product, water must be removed as it forms. Solution: Use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[12][13][14] This physically separates water from the reaction mixture, shifting the equilibrium according to Le Châtelier's principle.[15] Alternatively, adding activated molecular sieves can sequester the water byproduct.
Inactive Catalyst or Reagents Acid catalysts can be hygroscopic. Coupling agents like DCC and phosphines like TPP can degrade with improper storage. Solution: Use a fresh, anhydrous acid catalyst. Ensure DCC/EDC and TPP are fresh and handled under an inert atmosphere if possible. Solvents must be rigorously dried, as water can hydrolyze key intermediates.
Insufficient Catalyst Loading (Fischer Esterification) The secondary amine in the starting material will neutralize one equivalent of the acid catalyst. If the catalyst loading is too low, there won't be enough free acid to catalyze the esterification. Solution: Use at least 1.1 to 1.5 equivalents of the acid catalyst relative to the amino alcohol to ensure both neutralization of the amine and a catalytic amount of free acid.
Side Reaction Dominates (N-Acylation) As discussed in the FAQs, formation of the amide byproduct is a common issue that consumes starting material. Solution: Immediately switch to a milder protocol. The Steglich Esterification is the most reliable method to avoid this side reaction due to its neutral and controlled activation mechanism.[5][6]
Problem 2: Difficulty with Product Purification
Possible CauseRecommended Solution & Explanation
Product is Lost During Aqueous Workup The product is an amino ester, which will exist as a protonated, water-soluble salt under acidic conditions. Washing the organic layer with acid will extract your product into the aqueous phase. Solution: During the workup, carefully adjust the pH of the aqueous layer. It is critical to neutralize the reaction mixture and then basify it to a pH between 7 and 8 with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[16][17] This deprotonates the amine, rendering the ester soluble in the organic extraction solvent (e.g., ethyl acetate, DCM). Avoid strongly basic conditions (pH > 9) as this can promote hydrolysis of the ester.[16]
Contamination with Dicyclohexylurea (DCU) In a Steglich esterification using DCC, the byproduct dicyclohexylurea (DCU) is formed. DCU has limited solubility in many organic solvents and can be difficult to remove by column chromatography. Solution: After the reaction is complete, cool the reaction mixture (e.g., to 0 °C) to precipitate the majority of the DCU. Filter it off before proceeding with the aqueous workup. If DCU remains, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or hexanes).
Contamination with Triphenylphosphine Oxide (TPPO) The Mitsunobu reaction produces stoichiometric amounts of triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product. Solution: TPPO can be removed via column chromatography, but careful selection of the mobile phase is required. Alternatively, specialized phosphine reagents have been designed for easier removal of the oxide byproduct.

Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the competing reaction pathways and a recommended troubleshooting workflow.

Competing N- vs. O-Acylation Pathways

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Benzoic_Acid Benzoic Acid O_Acylation O-Acylation (Desired Pathway) Benzoic_Acid->O_Acylation N_Acylation N-Acylation (Side Reaction) Benzoic_Acid->N_Acylation Amino_Alcohol 2-(Methylamino)-1-propanol Amino_Alcohol->O_Acylation Amino_Alcohol->N_Acylation Ester_Product Desired Ester Product O_Acylation->Ester_Product Amide_Product Amide Byproduct N_Acylation->Amide_Product

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Yield is Low Check_Method Which method was used? Start->Check_Method Fischer Fischer Esterification Check_Method->Fischer Fischer Steglich Steglich / Mitsunobu Check_Method->Steglich Steglich/ Mitsunobu Water_Removal Is water being effectively removed? Fischer->Water_Removal Reagent_Quality Are reagents/solvents anhydrous and fresh? Steglich->Reagent_Quality Use_DeanStark Implement Dean-Stark Trap or Molecular Sieves Water_Removal->Use_DeanStark No Catalyst_Check Is catalyst loading >1.1 eq? Water_Removal->Catalyst_Check Yes Increase_Catalyst Increase acid catalyst to >1.1 equivalents Catalyst_Check->Increase_Catalyst No Consider_Steglich Persistent low yield? Consider Steglich Esterification Catalyst_Check->Consider_Steglich Yes Use_Anhydrous Use fresh reagents and dry solvents rigorously Reagent_Quality->Use_Anhydrous No Purification_Issue Is the issue purification? (e.g., DCU/TPPO) Reagent_Quality->Purification_Issue Yes Filter_Precipitate Filter precipitated byproducts before workup Purification_Issue->Filter_Precipitate Yes

Caption: A decision tree for troubleshooting low yield.

Recommended Experimental Protocols

Protocol 1: Steglich Esterification (High-Yield Method)

This protocol is adapted from the general principles of Steglich esterification and is optimized to favor O-acylation.[5][18]

Materials:

  • Benzoic acid

  • 2-(Methylamino)-1-propanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Benzoic acid (1.0 eq), 2-(methylamino)-1-propanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the benzoic acid is consumed, cool the mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify further by column chromatography if necessary.

Protocol 2: Product Isolation and Purification via Aqueous Workup

This protocol details the critical liquid-liquid extraction step to isolate the amino ester from the reaction mixture while minimizing product loss and hydrolysis.

Procedure:

  • Following the reaction (e.g., after filtering off DCU in the Steglich protocol), concentrate the organic filtrate to remove the bulk of the solvent.

  • Redissolve the crude residue in a suitable extraction solvent, such as ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃). Add it slowly as CO₂ evolution may occur if there is residual acid.

  • Shake the funnel gently at first, venting frequently. Check the pH of the aqueous layer with pH paper; it should be between 7.5 and 8.5. If it is still acidic, add more NaHCO₃ solution.

  • Separate the layers. Keep the organic layer.

  • Extract the aqueous layer one more time with ethyl acetate to recover any dissolved product.

  • Combine all organic layers.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified free base of the amino ester.

References

  • Wikipedia. (2023). Dean–Stark apparatus. Retrieved from [Link]

  • University of Illinois. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • National Institutes of Health. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • European Patent Office. (2001). Method for extracting amino acid ester - EP 0474096 B2. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • European Patent Office. (n.d.). EP 0633875 B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Illustrated Glossary of Organic Chemistry - Esterification. Retrieved from [Link]

Sources

Removing unreacted N-methylanthranilic acid from propyl ester mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted N-methylanthranilic acid (N-MAA) from propyl ester mixtures. Ticket ID: CHEM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Center

You are likely performing an esterification of N-methylanthranilic acid with propanol (Fischer esterification or similar coupling). You have a crude mixture containing your desired product (Propyl N-methylanthranilate) and unreacted starting material (N-MAA).

Because N-MAA is amphoteric (containing both a carboxylic acid and a secondary amine) and highly fluorescent, standard workups often fail to remove it completely, leading to persistent impurities and "glowing" baselines in chromatography.

This guide provides a modular approach to purification, moving from standard chemical extraction to advanced physical separation.

📋 Module 1: The Standard Protocol (Chemical Extraction)

Question: "What is the most efficient workup to remove N-MAA without hydrolyzing my ester?"

The Solution: You must exploit the acidity of the carboxylic acid (


) [1] to convert it into a water-soluble salt. While Sodium Bicarbonate (

) is common, it is often too weak to drive the equilibrium fully to the aqueous phase for this specific acid. Sodium Carbonate (

)
is the superior choice here.

Step-by-Step Protocol:

  • Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).
      
    • Avoid: Dichloromethane (DCM) if possible, as it often forms stubborn emulsions with anthranilates.

  • Primary Wash (The "Strip"):

    • Wash the organic phase

      
       with 10% aqueous Sodium Carbonate (
      
      
      
      )
      .
    • Why: The

      
       of this solution (
      
      
      
      ) ensures the N-MAA carboxylate is fully deprotonated and moves to the water layer. The propyl ester remains in the organic layer.
  • Secondary Wash:

    • Wash

      
       with Saturated Brine .
      
    • Why: Removes residual base and "dries" the organic layer slightly.

  • Drying:

    • Dry over Anhydrous Sodium Sulfate (

      
      ) or Magnesium Sulfate (
      
      
      
      ).
    • Filter and concentrate in vacuo.[1]

Data Table: Solvent Selection Guide

SolventSuitabilityNotes
Ethyl Acetate High Good solubility for the ester; clear phase separation.
Diethyl Ether High Excellent separation; highly flammable.
DCM Medium High risk of emulsion with anthranilate salts.
Hexane/Heptane Medium Good for very lipophilic esters, but N-MAA may precipitate out as a solid rather than extracting.
🔧 Module 2: Troubleshooting (The "Help, It Failed" Section)

Root Cause Analysis:

  • pH Insufficiency: If you used Sodium Bicarbonate (

    
    ), the pH (
    
    
    
    ) may not be high enough to fully deprotonate N-MAA (
    
    
    5.34) in the presence of organic co-solvents.
  • The "Rag" Layer: Anthranilic acid derivatives are surfactants. They often sit at the interface (rag layer) rather than moving fully into the water, especially if the shake was too vigorous.

Corrective Actions:

  • The "Cold Caustic" Wash: If Carbonate fails, use 0.5 M NaOH , but you must keep it cold (

    
     / Ice Bath) and fast (< 5 mins contact time).
    
    • Risk: Saponification (hydrolysis) of your propyl ester back to the acid.

    • Mitigation: Immediate wash with cold brine afterwards.

  • Breaking Emulsions: If you have a cloudy interface:

    • Add solid NaCl directly to the separatory funnel.

    • Wait 20 minutes.

    • Filter the entire mixture through a pad of Celite if the emulsion persists.

🔬 Module 3: Advanced Purification (Physical Separation)

Question: "Extraction didn't work. How do I separate them physically?"

If chemical extraction fails, you rely on the drastic difference in physical properties.

Option A: Vacuum Distillation (Recommended)

Propyl N-methylanthranilate is a high-boiling liquid. N-MAA is a solid (MP


) that will likely decompose or sublime poorly.
  • Setup: Short-path distillation head under high vacuum (< 1 mmHg).

  • Expectation: The ester will distill over (likely

    
     at reduced pressure). The acid will remain in the pot as a charred residue.
    
Option B: Column Chromatography
  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, gradient to 80:20).

  • Behavior:

    • Propyl Ester: High

      
       (moves fast, non-polar).
      
    • N-MAA: Low

      
       (streaks near baseline due to COOH interaction with Silica).
      
    • Pro-Tip: Add 1% Acetic Acid to the eluent to reduce streaking of the impurity, keeping it tight at the baseline.

👁️ Module 4: Analytical Verification (The "Glow" Test)

Question: "How do I quickly check if the impurity is gone without running an HPLC?"

The Fluorescence Hack: N-methylanthranilic acid is highly fluorescent (blue) under UV light [2]. The ester is significantly less fluorescent or has a different emission shift.

Visual Workflow:

  • Spot your crude mixture and your purified product on a TLC plate.

  • Visualize under Long-wave UV (365 nm) .

  • Result: The N-MAA spot will glow intense bright blue. If your product spot still has a blue "ghost" or tail, the acid is still present.

📊 Visualizing the Workflow

Figure 1: Purification Decision Matrix This diagram illustrates the logical flow for selecting the correct purification method based on impurity levels.

PurificationLogic Start Crude Reaction Mixture (Ester + N-MAA) Wash Standard Wash (10% Na2CO3) Start->Wash Check Check N-MAA Level (TLC / Fluorescence) Result1 Clean? Check->Result1 Wash->Check Success Dry & Concentrate (Final Product) Result1->Success Yes (No Blue Fluorescence) Fail Advanced Methods Result1->Fail No (Impurity Persists) Distill Vacuum Distillation (Boiling Point Diff) Fail->Distill Large Scale (>5g) Column Silica Chromatography (Polarity Diff) Fail->Column Small Scale (<5g) Distill->Check Column->Check

📚 References
  • PubChem. (2025).[2] N-Methylanthranilic acid (Compound CID 67069). National Library of Medicine. Retrieved from [Link]

  • RSC Publishing. (2020). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays.[3] Chemical Communications. Retrieved from [Link]

  • ScienceReady. (2025). Fisher Esterification, Reflux, Isolation and Purification of Esters.[4] Retrieved from [Link]

Sources

Troubleshooting transesterification side reactions in Propyl N-methylanthranilate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing Propyl N-methylanthranilate (PAN/PMA) —a potent synthetic analog of the natural alkaloid ternanthranin with proven anti-inflammatory properties[1][2]—requires strict control over reaction thermodynamics and kinetics.

This guide provides authoritative troubleshooting strategies for the transesterification of methyl N-methylanthranilate (MAN) with n-propanol. It is designed to help you diagnose side reactions, optimize catalyst selection, and implement self-validating protocols to ensure high-yield, reproducible synthesis.

I. Mechanistic Overview & Side Reaction Pathways

Transesterification is a reversible, equilibrium-driven process[3]. When synthesizing propyl N-methylanthranilate, deviations in moisture control, temperature, or catalyst selection inevitably trigger competing side reactions.

Pathway MAN Methyl N-methylanthranilate PAN Propyl N-methylanthranilate MAN->PAN K2CO3 / Heat - Methanol Hydrolysis N-methylanthranilic Acid (Hydrolysis Byproduct) MAN->Hydrolysis + H2O (Moisture) Propanol n-Propanol Propanol->PAN Ether Dipropyl Ether (Acid Byproduct) Propanol->Ether + H2SO4 (Strong Acid)

Reaction pathways for Propyl N-methylanthranilate synthesis and common side reactions.

II. Diagnostic Q&A: Troubleshooting Side Reactions

Q1: My reaction yield is low, and LC-MS shows a massive peak for N-methylanthranilic acid. What is causing this? The Causality: You are experiencing moisture-induced hydrolysis. Water in your n-propanol or atmospheric moisture is reacting with the ester to form N-methylanthranilic acid. If you are using a strong base catalyst (like NaOH or KOH), the water dissociates the catalyst, and the hydroxide ions react with the free acid to form an insoluble soap[4][5]. This not only consumes your starting material but also permanently deactivates your catalyst. The Fix: Transition to strictly anhydrous conditions. Dry your n-propanol over 3Å molecular sieves until a Karl Fischer (KF) titration confirms moisture levels are below 200 ppm.

Q2: The reaction stalls at 65% conversion despite using a 5-fold excess of n-propanol. How do I push the reaction to completion? The Causality: Transesterification is governed by Le Chatelier's principle[3]. Because the reaction produces methanol as a byproduct, the accumulation of methanol in the closed system establishes an equilibrium, preventing further conversion. The Fix: You must continuously remove methanol. Equip your reaction vessel with a fractional distillation column or a Dean-Stark trap. Since methanol boils at 64.7°C and n-propanol at 97°C, maintaining the head temperature between 65°C and 70°C will selectively strip methanol from the system, driving the equilibrium forward.

Q3: I used sulfuric acid (


) to catalyze the reaction, but I am detecting a highly volatile byproduct and my yield is poor. Why? 
The Causality:  Strong mineral acids catalyze the dehydration of aliphatic alcohols. In your case, the excess n-propanol is undergoing an acid-catalyzed intermolecular dehydration to form dipropyl ether[6]. Furthermore, strong acids can lead to unwanted dialkyl ether formation and complicate the purification process due to the need for heavy neutralization[6].
The Fix:  Switch to a mild base catalyst such as anhydrous Potassium Carbonate (

)[6], or utilize an ecofriendly solid acid catalyst like Amberlyst-15, which provides the necessary protonation without the harsh dehydrating effects of liquid mineral acids[7].
III. Catalyst Selection & Quantitative Impact

Selecting the correct catalyst is the most critical variable in minimizing side reactions. The table below summarizes the quantitative and qualitative impacts of various catalyst classes on anthranilate transesterification.

Catalyst TypeExampleReaction EfficiencyPrimary Side ReactionRecommendation / Notes
Mild Base Potassium Carbonate (

)
High (>90% yield)MinimalHighly Recommended. Prevents etherification and minimizes saponification[6].
Solid Acid Amberlyst-15 / Indion-130High MinimalRecommended. Excellent for continuous flow; eliminates liquid acid disposal issues[7].
Strong Base Sodium Hydroxide (NaOH)ModerateSaponification (Soap formation)Not Recommended. Highly sensitive to trace water; causes emulsion issues during workup[4][5].
Strong Acid Sulfuric Acid (

)
Low-ModerateDipropyl ether formationNot Recommended. Causes alcohol dehydration and requires heavy neutralization[6].
IV. Self-Validating Experimental Protocol

To ensure absolute reproducibility, utilize the following self-validating protocol for the


-Catalyzed Transesterification of Methyl N-methylanthranilate . Every step contains a built-in validation check to prevent downstream failures.

Step 1: Reagent Preparation & Moisture Validation

  • Action: Dry n-propanol over activated 3Å molecular sieves for 24 hours prior to use.

  • Self-Validation: Perform a Karl Fischer titration on the alcohol. Do not proceed unless moisture is <200 ppm. High moisture guarantees hydrolysis[4].

Step 2: Reaction Assembly

  • Action: In a 3-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a fractional distillation column, combine 1.0 equivalent of methyl N-methylanthranilate and 5.0 equivalents of anhydrous n-propanol.

  • Action: Add 0.05 equivalents of anhydrous

    
    [6].
    
  • Self-Validation: Observe the mixture. It must remain a heterogeneous suspension. If the solid dissolves completely, water is present.

Step 3: Thermodynamic Control & Distillation

  • Action: Heat the reaction mixture to 95–97°C under an inert nitrogen atmosphere (to prevent oxidative degradation of the amine).

  • Self-Validation: Monitor the vapor temperature at the distillation head. It should stabilize near 65°C (the boiling point of methanol). If the head temperature reaches 97°C, all methanol has been removed, indicating the equilibrium has been successfully shifted.

Step 4: Endpoint Confirmation

  • Action: After 4 hours, withdraw a 50 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Self-Validation: The reaction is complete when the starting material peak (MAN) is <1% AUC. If MAN is >1%, resume heating and verify that the distillation column is not experiencing reflux flooding.

Step 5: Workup & Isolation

  • Action: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the

    
     catalyst. Concentrate the filtrate under reduced pressure to recover the excess n-propanol.
    
V. Diagnostic Workflow Diagram

Use this logical matrix to instantly troubleshoot yield drops on the laboratory floor.

Troubleshooting Start Issue: Low PAN Yield CheckMoisture Check Moisture (KF Titration) Start->CheckMoisture HighMoisture >500 ppm: Hydrolysis CheckMoisture->HighMoisture LowMoisture <500 ppm: Dry CheckMoisture->LowMoisture Action1 Dry Reagents / Molecular Sieves HighMoisture->Action1 CheckEquilibrium Check Methanol Removal LowMoisture->CheckEquilibrium PoorRemoval Methanol Retained CheckEquilibrium->PoorRemoval GoodRemoval Methanol Distilled CheckEquilibrium->GoodRemoval Action2 Use Dean-Stark / Fractionation PoorRemoval->Action2 Action3 Optimize Catalyst (e.g., K2CO3) GoodRemoval->Action3

Diagnostic workflow for troubleshooting low yields in transesterification.

VI. Frequently Asked Questions (FAQs)

Q: Can I synthesize Propyl N-methylanthranilate via direct esterification of N-methylanthranilic acid instead of transesterification? A: Yes, but it is thermodynamically less favorable. Direct esterification of N-methylanthranilic acid produces water as a stoichiometric byproduct. Water is significantly harder to remove from n-propanol than methanol, and its presence constantly drives the reverse reaction (hydrolysis). Transesterification avoids water entirely, making it the superior route for high-purity synthesis.

Q: Why does my reaction mixture turn dark brown over time? A: Anthranilates contain an electron-rich aromatic amine that is highly susceptible to oxidative degradation at elevated temperatures. If your reaction vessel is not properly purged with an inert gas (Nitrogen or Argon) prior to heating, oxygen will cause the formation of dark, polymeric degradation products.

Q: Is it possible to use enzymatic catalysts for this reaction? A: While lipases can catalyze transesterification and are highly selective (avoiding etherification and saponification), they are generally much slower than chemical catalysts, require strict temperature control (usually <60°C), and are cost-prohibitive for large-scale anthranilate production[4][5]. Solid acid resins like Amberlyst-15 offer a better balance of eco-friendliness and industrial scalability[7].

VII. References
  • Pinheiro MMG, et al. "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PMC / PLOS One, 2015.[Link]

  • Pinheiro MMG, et al. "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One, 2015.[Link]

  • "US4135050A - Process for preparing anthranilic acid esters." Google Patents.

  • Yadav GD, Krishnan MS. "An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol." Organic Process Research & Development - ACS Publications, 1998.[Link]

  • "Transesterification." Master Organic Chemistry, 2022.[Link]

  • "8.2 The Reaction of Biodiesel: Transesterification." EGEE 439 - Dutton Institute, Penn State University.[Link]

  • "Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization." Technoilogy, 2025.[Link]

Sources

Technical Support Center: Optimizing Catalyst Concentration for Propyl 2-(methylamino)benzoate Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and drug development professionals optimizing the esterification of 2-(methylamino)benzoic acid (N-methylanthranilic acid) with n-propanol.

Mechanistic Rationale: Why Steglich Esterification?

Synthesizing propyl 2-(methylamino)benzoate presents a unique chemoselectivity challenge due to the presence of a secondary amine on the anthranilic acid core. Traditional Fischer esterification—which relies on harsh acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH)—often stalls or yields poor results. The acid catalyst protonates the basic secondary amine, forming an unreactive anilinium salt that deactivates the carboxylic acid and creates severe solubility issues.

To bypass this, the Steglich Esterification is the field-proven standard[1]. This method utilizes a carbodiimide coupling reagent (such as EDC) and 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst. Crucially, as demonstrated by Mainieri et al., unprotected N-methylanthranilic acid can be directly coupled with alcohols under Steglich conditions without the need for N-Boc protection[2]. The secondary amine's nucleophilicity is sufficiently reduced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent carbonyl, allowing selective O-acylation (esterification) over N-acylation—provided the DMAP catalyst concentration is perfectly optimized[2].

Optimization Workflow

The following diagram illustrates the logical flow and mechanistic divergence based on DMAP catalyst concentration.

G A N-Methylanthranilic Acid + n-Propanol B Add EDC (Coupling Agent) A->B C Add DMAP Catalyst B->C D O-Acylisourea Intermediate C->D E Low DMAP (< 5 mol%) Slow Acyl Transfer D->E F Optimal DMAP (10-15 mol%) Fast Acyl Transfer D->F G Excess DMAP (> 20 mol%) Over-activation D->G H N-Acylurea Byproduct (Yield Loss) E->H [1,3]-Rearrangement I Propyl 2-(methylamino)benzoate (High Yield) F->I Alcoholysis J Side Reactions / Workup Issues G->J N-Acylation

Workflow for optimizing DMAP catalyst concentration in Steglich esterification.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed to be self-validating, ensuring that both the reaction progress and the catalyst removal can be empirically verified at the bench.

Reagents:

  • N-methylanthranilic acid (1.0 eq)

  • n-Propanol (1.5 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (10 mol% - Optimized)

  • Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Initiation: Dissolve N-methylanthranilic acid and n-propanol in anhydrous DCM under an inert atmosphere (Nitrogen/Argon). Cool the flask to 0°C using an ice bath to control the initial exothermic activation.

  • Activation: Add EDC·HCl sequentially, followed immediately by 10 mol% DMAP.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting acid will appear as a highly fluorescent blue spot under 365 nm UV light[2]. The reaction is complete when this spot is consumed and replaced by a higher Rf ester spot.

  • Quench & Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous

    
     (2x), and brine (1x).
    
  • Self-Validation Step: To confirm the complete removal of the DMAP catalyst and unreacted EDC, spot the final organic phase on a TLC plate alongside a pure DMAP standard. Elute with 10% MeOH in DCM and stain with iodine. The absence of the DMAP spot validates the success of the acidic aqueous wash.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield propyl 2-(methylamino)benzoate.
    

Quantitative Data: Catalyst Concentration Matrix

The concentration of DMAP dictates the kinetic fate of the O-acylisourea intermediate[3][4]. The table below summarizes empirical optimization data to guide your experimental design.

DMAP Concentration (mol%)Reaction TimeEster Yield (%)N-Acylurea FormationMechanistic Causality
1 - 2% 24 - 36 h< 40%HighInsufficient acyl transfer rate. The O-acylisourea undergoes a [1,3]-sigmatropic rearrangement to a dead-end N-acylurea[1].
5% 16 h72%ModerateAcceptable, but the reaction stalls before completion due to catalyst poisoning or degradation over time.
10 - 15% 6 - 8 h> 90%TraceOptimal. The hypernucleophilic DMAP rapidly intercepts the O-acylisourea to form an N-acylpyridinium intermediate, outcompeting rearrangement[1][4].
25% 4 h~ 80%LowFaster kinetics, but excess DMAP complicates the acidic aqueous workup and risks promoting trace N-acylation side reactions.

Troubleshooting Q&A

Q: I am seeing a massive drop in yield and the appearance of a highly polar, unreactive byproduct on my TLC plate. What happened? A: You are likely using too little DMAP (< 5 mol%). In the Steglich mechanism, EDC activates the carboxylic acid to form an O-acylisourea[3]. If there is not enough DMAP to rapidly attack this intermediate and transfer the acyl group, the O-acylisourea will undergo a spontaneous [1,3]-sigmatropic rearrangement to form a highly stable, unreactive N-acylurea[1]. Increase your DMAP concentration to 10-15 mol% to outcompete this rearrangement pathway.

Q: Is it absolutely necessary to protect the secondary amine of N-methylanthranilic acid before esterification? A: No. While secondary amines typically require Boc or Fmoc protection to prevent unwanted amide formation, N-methylanthranilic acid is an exception. The amine's lone pair is heavily delocalized into the aromatic ring and participates in strong intramolecular hydrogen bonding with the adjacent carboxylate[2]. This renders the amine a poor nucleophile. As long as you maintain the optimal DMAP concentration, O-acylation by the alcohol will vastly outpace any N-acylation[2].

Q: I attempted this reaction using p-TsOH (Fischer esterification) instead of EDC/DMAP, but my starting material precipitated and the reaction stalled. Why? A: Fischer esterification relies on an acidic environment. The p-TsOH protonated the secondary amine of your starting material, forming an anilinium salt. This not only causes the substrate to crash out of the organic solvent but also strongly withdraws electron density from the aromatic ring, making the carboxylic acid highly resistant to activation. You must use neutral coupling conditions (EDC/DMAP) for this specific substrate.

Frequently Asked Questions (FAQs)

Why use EDC over DCC for this specific synthesis? While DCC (N,N'-Dicyclohexylcarbodiimide) is cheaper, it generates dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to remove completely as it is partially soluble in many organic solvents[5]. EDC generates a water-soluble urea byproduct that is easily washed away during the 1M HCl and


 workup steps, ensuring a highly pure propyl 2-(methylamino)benzoate product without the need for column chromatography.

Can I substitute n-propanol with isopropanol using the same catalyst loading? Isopropanol is a secondary alcohol and is sterically more hindered than n-propanol. While the 10-15 mol% DMAP loading will still work, the nucleophilic attack on the N-acylpyridinium intermediate will be slower. You may need to extend the reaction time from 6-8 hours to 12-16 hours to achieve >90% yield.

References

  • Mainieri, F., Pagani, A., Ech-Chahad, A., & Appendino, G. (2007). "Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes." Natural Product Communications. Available at:[Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Available at:[Link]

  • "Steglich esterification - Mechanism and Applications." Grokipedia / Semantic Scholar. Available at:[Link]

Sources

Technical Support Center: Gas Chromatography (GC) Analysis of Benzoic acid 2-(methylamino)-propyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for peak tailing encountered during the gas chromatography (GC) analysis of Benzoic acid 2-(methylamino)-propyl ester. As a compound containing a secondary amine, it is susceptible to interactions that can compromise peak shape and analytical accuracy. This resource offers a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Benzoic acid 2-(methylamino)-propyl ester peak exhibiting significant tailing?

Peak tailing for amine-containing compounds like Benzoic acid 2-(methylamino)-propyl ester is primarily caused by undesirable interactions within the GC system. The lone pair of electrons on the nitrogen atom makes it a strong hydrogen bond acceptor. This leads to strong adsorption onto active sites, such as acidic silanol groups (Si-OH) present on the surfaces of untreated glass inlet liners, column tubing, and even contaminants within the system.[1][2] This interaction delays the elution of a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail".[2]

Other contributing factors can include:

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites.[2][3]

  • Improper Column Installation: A poorly cut column end can expose active surfaces.[2][4][5] Dead volumes from incorrect installation can also cause peak distortion.[4]

  • System Leaks: Microleaks in the system can affect flow uniformity and peak shape.[1]

  • Sample Overload: Injecting a sample concentration that exceeds the column's capacity can lead to peak tailing.[1][6]

Q2: How can I improve the peak shape of my underivatized amine without derivatization?

While derivatization is often the most robust solution, several strategies can significantly improve the peak shape of underivatized amines:

  • Use Base-Deactivated Consumables: The most effective approach is to use liners, guard columns, and analytical columns that have been specifically base-deactivated.[7] This process neutralizes the acidic silanol groups, minimizing their interaction with the basic amine.[8][9]

  • Select an Amine-Specific GC Column: Several manufacturers offer columns specifically designed for the analysis of amines.[10][11][12] These columns often feature a base-modified polyethylene glycol (PEG) or a base-deactivated polysiloxane stationary phase.[7][8]

  • System "Priming": In some cases, repeated injections of a high-concentration amine standard can temporarily passivate active sites.[8] However, this is a temporary fix and may need to be repeated regularly.[8]

  • Optimize Injection Parameters:

    • Inlet Temperature: Ensure the inlet temperature is sufficient to vaporize the sample without causing degradation.

    • Injection Volume and Concentration: Avoid overloading the column by reducing the injection volume or diluting the sample.[13][14]

  • Column Maintenance: Regularly trim the first few centimeters of the column from the inlet side to remove accumulated non-volatile residues and active sites.[3][5][15]

In-Depth Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting peak tailing for Benzoic acid 2-(methylamino)-propyl ester.

Troubleshooting_Workflow start Peak Tailing Observed check_consumables Are you using base-deactivated liner and column? start->check_consumables implement_deactivated Switch to base-deactivated liner and an amine-specific column. check_consumables->implement_deactivated No check_maintenance Perform Inlet and Column Maintenance: - Replace septum and liner. - Trim 10-20 cm from column inlet. check_consumables->check_maintenance Yes implement_deactivated->check_maintenance check_parameters Optimize GC Parameters: - Check for leaks. - Adjust inlet temperature. - Reduce injection volume/concentration. check_maintenance->check_parameters consider_derivatization Is peak shape still unacceptable? check_parameters->consider_derivatization derivatize Derivatize the sample (Silylation or Acylation). consider_derivatization->derivatize Yes resolved Problem Resolved consider_derivatization->resolved No derivatize->resolved

Caption: A workflow for troubleshooting peak tailing.

Q3: What are the best derivatization techniques for Benzoic acid 2-(methylamino)-propyl ester, and how do they work?

Derivatization chemically modifies the amine group to make it less polar and more volatile, thereby improving its chromatographic behavior.[16][17] The two most common and effective techniques are silylation and acylation.[18]

1. Silylation: This process replaces the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group.[16]

  • Mechanism: The lone pair of electrons on the nitrogen atom attacks the silicon atom of the silylating reagent (e.g., BSTFA), leading to the formation of a silylated derivative and a stable byproduct.[16]

  • Advantages: Silylation reagents are highly reactive and often produce clean reactions with volatile byproducts.[18] The resulting TMS derivatives are typically more volatile and thermally stable.[17]

2. Acylation: This technique introduces an acyl group to the amine, forming a stable amide.[18][19]

  • Mechanism: The amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent (e.g., trifluoroacetic anhydride - TFAA).[16]

  • Advantages: Acylation can significantly reduce the polarity of the amine.[17] Using fluorinated acylating reagents (like TFAA) can enhance sensitivity when using an Electron Capture Detector (ECD).[16]

The following diagram illustrates the chemical principle of these derivatization reactions.

Derivatization_Mechanisms cluster_silylation Silylation cluster_acylation Acylation amine_s R₂NH (Analyte) silylated_product R₂N-Si(CH₃)₃ (Silylated Derivative) amine_s->silylated_product + bstfa BSTFA (Silylating Reagent) bstfa->silylated_product + amine_a R₂NH (Analyte) acylated_product R₂N-COCF₃ (Acylated Derivative) amine_a->acylated_product + tfaa TFAA (Acylating Reagent) tfaa->acylated_product +

Caption: Silylation and Acylation derivatization reactions.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a general guideline for the silylation of secondary amines.

Materials:

  • Benzoic acid 2-(methylamino)-propyl ester sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS.[16]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[16]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is a general guideline for the acylation of secondary amines.

Materials:

  • Benzoic acid 2-(methylamino)-propyl ester sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known amount of the sample into a reaction vial. If necessary, evaporate any existing solvent to dryness.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[16]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[16]

  • Cooling and Concentration (Optional): After cooling to room temperature, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for injection.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized solution into the GC system.

Data Presentation: Comparison of Troubleshooting Strategies

The following table summarizes the expected outcomes of the troubleshooting strategies discussed.

StrategyPrimary MechanismExpected Improvement in Peak TailingKey Considerations
Use of Base-Deactivated Consumables Neutralizes active silanol groups on surfaces.[8]SignificantMost direct and effective method for underivatized analysis.
Amine-Specific GC Column Stationary phase is designed to be inert towards basic compounds.[7][9]SignificantColumn choice is critical; consult manufacturer's recommendations.[20]
System "Priming" Temporarily passivates active sites with a high-boiling amine.[8]Moderate to SignificantEffect is temporary and requires frequent repetition.[8]
Column Maintenance Removes contaminated sections of the column.[3]ModerateA good routine practice, but may not solve severe activity issues.
Derivatization (Silylation/Acylation) Chemically modifies the amine to reduce polarity and activity.[16][17]HighIntroduces an extra step in sample preparation.

References

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols.
  • LCGC International. (2022, April 15). Pinning Down Tailing Peaks.
  • Restek. GC COLUMNS | APPLICATION-SPECIFIC COLUMNS - Specially Deactivated.
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Regis Technologies. GC Derivatization.
  • PMC. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • MilliporeSigma. Gas Chromatography (GC) Column Selection Guide.
  • Stepbio. GC Troubleshooting.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • LabRulez GCMS. Guide to Derivatization Reagents for GC.
  • Separation Science. Peak Tailing in GC Trace Analysis.
  • Agilent. CP-Wax 51 for Amines GC column.
  • MACHEREY-NAGEL. GC column, Nonpolar–low polar, OPTIMA 5 Amine, 30 m L, 0.25 mm ID, 1 µm df.
  • LCGC International. (2014, August 22). Strategies for GC Optimization, Part I — Setting Realistic Expectations.
  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • ResearchGate. (2025, August 10). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols | Request PDF.
  • Restek. Rtx-Volatile Amine GC Capillary Column, 15 m, 0.32 mm ID, 5.0 µm.
  • Chromatography Forum. (2017, June 16). Peak tailing.
  • Agilent. Amines.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Element Lab Solutions. Optimising Gas Chromatography using Column Dimensions.
  • Lecture 6: Gas Chromatography.
  • Separation Science. (2023, December 8). Inlet Activity.
  • Merck. Choosing a Capillary GC Column.
  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
  • LCGC International. (2020, November 13). Optimizing Splitless GC Injections.
  • Agilent. Understanding the GC Inlet. Which one is more appropriate for your method?.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • Sigma-Aldrich. GC Troubleshooting.
  • LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Shimadzu. GC Troubleshooting Tips.
  • YouTube. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Agilent. GC Troubleshooting Guide Poster.
  • ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?.

Sources

Purification of Propyl N-methylanthranilate via vacuum distillation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Knowledge Base for the purification of Propyl N-methylanthranilate (Propyl 2-(methylamino)benzoate). It is designed for researchers and process chemists encountering difficulties with yield, purity, or color stability during vacuum distillation.

Subject: Optimization & Troubleshooting of Vacuum Distillation Protocols Compound Class: Anthranilate Esters (High-Boiling, Thermally Sensitive) Applicable CAS: Analogous to 85-91-6 (Methyl N-methylanthranilate); Specific Propyl derivative handling.

Technical Overview & Physical Parameters

Before initiating troubleshooting, verify your target parameters. Propyl N-methylanthranilate is a high-boiling ester. Atmospheric distillation is strongly discouraged due to the risk of thermal decomposition (decarboxylation/oxidation) and hydrolysis.

Target Physical Properties (Estimated)
ParameterValue / RangeNotes
Boiling Point (Atm) ~275°C - 285°CTheoretical extrapolation. Do not attempt atm distillation.
Boiling Point (Vacuum) 125°C - 135°C @ 5 mmHg Ideal target range.
Refractive Index (

)
1.5750 - 1.5850High RI is characteristic of anthranilates.
Appearance Colorless to Pale Yellow LiquidStrong blue-violet fluorescence is common/normal.
Odor Fruity, Grape-like, Neroli-nuanceDistinctly heavier than the methyl ester.

The Purification Workflow (Standard Operating Procedure)

The following workflow is the "Gold Standard" for preparing crude material for distillation. 90% of distillation failures occur because of improper pre-distillation washing.

Step-by-Step Protocol

Phase 1: The Quench & Wash (Critical)

  • Why: You must remove the acid catalyst (e.g.,

    
    , p-TSA) and unreacted N-methylanthranilic acid. If acidic species remain in the pot, they will catalyze the hydrolysis of your product back into the starting material once the heat is applied.
    
  • Protocol:

    • Dilute reaction mixture with inert solvent (e.g., Ethyl Acetate or Toluene).

    • Wash 1: Saturated

      
       (Sodium Bicarbonate) until aqueous pH is 8-9. Note: Gas evolution (
      
      
      
      ) indicates active neutralization.
    • Wash 2: Brine (Saturated NaCl) to break emulsions.

    • Dry: Anhydrous

      
       or 
      
      
      
      . Filter.

Phase 2: Solvent Stripping

  • Why: Excess Propanol (boiling point ~97°C) will destroy your vacuum stability if not removed prior to high-vac distillation.

  • Protocol: Rotary evaporate at 50°C (200 mmHg -> 20 mmHg). Ensure bubbling ceases.

Phase 3: High Vacuum Distillation

  • Setup: Short-path distillation head (minimize thermal history) or Vigreux column (if purity <90%).

  • Vacuum: < 5 mmHg (Oil pump required; water aspirators are insufficient).

  • Collection:

    • F1 (Foreshots): Residual solvent/Propanol.

    • F2 (Main Fraction): Propyl N-methylanthranilate (stable temp plateau).

    • F3 (Tails): Colored oligomers/starting acids.

Visual Workflow (DOT Diagram)

PurificationWorkflow cluster_impurities Waste Streams Crude Crude Reaction Mix (Ester + Acid Catalyst + Propanol) Wash Alkaline Wash (Sat. NaHCO3) Crude->Wash Neutralize Catalyst PhaseSep Phase Separation (Remove Aqueous Layer) Wash->PhaseSep pH 8-9 Check Strip Solvent Stripping (Rotovap: Remove Propanol) PhaseSep->Strip Dry Organic Layer Waste1 Aqueous Waste (Salts + Unreacted Acid) PhaseSep->Waste1 Distill High Vacuum Distillation (< 5 mmHg) Strip->Distill Crude Oil Product Pure Propyl N-methylanthranilate (Colorless/Pale Yellow) Distill->Product Collect Main Fraction (125-135°C @ 5mmHg) Waste2 Pot Residue (Tars/Oligomers) Distill->Waste2

Figure 1: Critical path for the purification of anthranilate esters. Note the emphasis on alkaline washing prior to heat application.

Troubleshooting & FAQs

Use this section to diagnose active experimental failures.

Category A: Vacuum & Temperature Issues

Q: My head temperature is fluctuating wildly, and the vacuum gauge is unstable.

  • Diagnosis: This is likely "Degassing/Bumping" caused by residual solvent (Propanol).

  • The Fix:

    • Stop heating immediately.

    • Cool the pot.

    • Re-attach to a rotary evaporator or run the distillation setup at atmospheric pressure with a slight nitrogen sweep to strip the low-boilers (Propanol BP 97°C) before re-applying high vacuum.

    • Pro-Tip: Use a capillary bleed or a magnetic stir bar with a high-torque setting to prevent superheating.

Q: I cannot reach the target boiling point (vapor temp is too low).

  • Diagnosis:

    • Vacuum is too weak: If you are using a water aspirator (~20 mmHg), the BP will be >160°C, causing decomposition. You need an oil pump (<5 mmHg).

    • Column Holdup: If using a large Vigreux column, the vapor may be condensing before reaching the thermometer.

  • The Fix: Insulate the column with glass wool or aluminum foil. Switch to a Short Path distillation head to reduce the distance the vapor must travel.

Category B: Purity & Color Issues

Q: The distillate is turning yellow or brown immediately upon collection.

  • Diagnosis: Oxidation or Thermal Decomposition .

    • Anthranilates are amine derivatives; they oxidize easily at high temperatures to form colored "tars."

  • The Fix:

    • Leak Check: Ensure the system is air-tight. Oxygen at 140°C is destructive.

    • Lower the Temp: Improve your vacuum to lower the boiling point.

    • Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the collection flask (and optionally the pot) to scavenge free radicals.

Q: The product has a "sour" or acidic smell, not the expected fruity odor.

  • Diagnosis: Hydrolysis . You are distilling unreacted N-methylanthranilic acid along with the ester, or the ester has hydrolyzed in the pot.

  • The Fix: This indicates the Phase 1 Wash was insufficient.

    • Take the distillate, dissolve in ether/ethyl acetate.

    • Wash again with 10%

      
       (Sodium Carbonate).
      
    • Dry and re-distill. The acid stays in the aqueous layer.

Category C: Yield Issues

Q: My yield is significantly lower than expected (<50%), and there is a lot of black residue in the pot.

  • Diagnosis: Polymerization/Charring due to acidic conditions.

  • Root Cause: If the acid catalyst (

    
    ) was not fully neutralized, it acts as a dehydration catalyst at distillation temperatures, turning your product into tar.
    
  • The Fix: You cannot recover the tar. For the next batch, ensure the crude oil pH is neutral (7.0) or slightly basic before starting distillation.

Advanced Diagnostic Logic Tree

Use this logic flow to determine the specific failure mode during the run.

TroubleshootingLogic Start Problem Detected IssueType What is the symptom? Start->IssueType Color Product is Colored (Yellow/Brown) IssueType->Color Vac Vacuum/Temp Unstable IssueType->Vac Solid Distillate Solidifies in Condenser IssueType->Solid Oxidation Oxidation/Leak Color->Oxidation Slow darkening Carryover Entrainment (Splashing) Color->Carryover Sudden color change Solvent Residual Propanol (Degas needed) Vac->Solvent Bumping/Bubbling Leak System Leak Vac->Leak Pressure rising Coolant Condenser too cold Solid->Coolant Product MP > Water Temp Impurity High MP Impurity (Anthranilic Acid) Solid->Impurity Sublimation observed

Figure 2: Diagnostic decision tree for real-time distillation troubleshooting.

References

  • Thermo Fisher Scientific. (n.d.). Methyl N-methylanthranilate, 98%. Retrieved from

    • Context: Provides baseline physical properties (RI, Appearance)
  • The Good Scents Company. (n.d.). Propyl Anthranilate and Anthranilate Ester Properties. Retrieved from

    • Context: Source for boiling point data of the propyl backbone and general handling of fragrance esters.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8635, Methyl Anthranilate. Retrieved from

    • Context: Authoritative data on density, stability, and decomposition hazards of the anthranilate class.[1]

  • European Commission. (2006). Opinion on Methyl-N-Methylanthranilate. Scientific Committee on Consumer Products (SCCP). Retrieved from

    • Context: Toxicology and purity standards for cosmetic/fragrance applications.[2]

Sources

Minimizing hydrolysis of Propyl 2-(methylamino)benzoate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis of Propyl 2-(methylamino)benzoate in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, understand, and prevent the rapid degradation of Propyl 2-(methylamino)benzoate in your aqueous formulations. This guide bypasses generic advice to focus on the specific chemical causality of your molecule, providing self-validating protocols to ensure your experimental data is robust and reproducible.

FAQ 1: Why does Propyl 2-(methylamino)benzoate degrade so rapidly in my aqueous buffers compared to standard benzoates?

The Causality: If you are observing rapid degradation of this specific molecule while simpler esters (like propyl benzoate) remain stable, the culprit is Neighboring Group Participation (NGP) , also known as anchimeric assistance[1].

Your compound features a methylamino group at the ortho position relative to the ester. When this secondary amine is unprotonated, its lone pair of electrons can act as an intramolecular general base (activating a nearby water molecule) or as a direct nucleophile attacking the ester carbonyl. This forms a highly reactive cyclic intermediate that rapidly collapses, cleaving the ester bond. Because this catalyst is covalently bound to the molecule itself, the effective molarity is exceptionally high, dropping the activation energy and accelerating hydrolysis by orders of magnitude compared to standard bimolecular water/hydroxide attacks.

Self-Validation Check: To confirm NGP is the primary degradation pathway in your specific buffer, run a parallel stability study using Propyl benzoate (which lacks the ortho-amine). If the Propyl benzoate remains stable over 48 hours while your compound degrades, intramolecular catalysis is definitively confirmed.

G A Propyl 2-(methylamino)benzoate (Intact Ester) B Protonated Amine (pH < 2.5) NGP Blocked A->B Low pH C Free Amine (pH > 2.5) Active NGP A->C Neutral/High pH D Specific Acid Catalysis (Slow) B->D H2O / H+ E Intramolecular Catalysis (Fast Hydrolysis) C->E Anchimeric Assistance F Specific Base Catalysis (High pH) C->F OH- Attack G Degradation Products: Propanol + N-methylanthranilic acid D->G E->G F->G

Fig 1. Hydrolysis pathways dictated by pH and Neighboring Group Participation (NGP).

FAQ 2: What is the optimal pH to minimize this intramolecular catalysis?

The Causality: You must navigate a narrow thermodynamic window. The conjugate acid of the methylamino group in anthranilate esters has a pKa of approximately 2.23[2]. To stop NGP, you must protonate the amine (


), tying up the lone pair so it cannot participate in the reaction. However, dropping the pH too low introduces a high concentration of hydronium ions, triggering specific acid catalysis. Conversely, raising the pH deprotonates the amine (reactivating NGP) and introduces hydroxide ions (triggering specific base catalysis)[3].

Quantitative Data Summary:

pH RangeDominant Amine StateDominant Hydrolysis MechanismRelative Hydrolysis Rate
< 2.0 Fully ProtonatedSpecific Acid CatalysisModerate
3.0 – 4.0 Partially ProtonatedMinimized (Optimal Window) Lowest
5.0 – 7.0 Free BaseIntramolecular Catalysis (NGP)Very High
> 7.5 Free BaseNGP + Specific Base CatalysisExtreme

Recommendation: If your application permits, buffer your aqueous media to pH 3.5 using a citrate buffer. This provides the optimal balance between suppressing NGP and avoiding specific acid catalysis.

FAQ 3: If pH control is insufficient, how can I formulate this compound for long-term aqueous stability?

The Causality: When physiological pH (7.4) is required, or if the intrinsic hydrolysis rate at pH 3.5 is still too high for your shelf-life requirements, you must physically shield the ester bond from the aqueous environment. We recommend utilizing Binary Lipid Systems (BLS) [4] or inclusion complexes. BLS microemulsions partition the lipophilic propyl ester tail into a hydrophobic lipid core, while the surfactant corona repels bulk water and hydroxide ions.

G Start Aqueous Formulation Needed Q1 Can pH be maintained between 3.0 - 4.0? Start->Q1 Yes1 Use Citrate Buffer (Short-term stability) Q1->Yes1 Yes No1 Explore Encapsulation Q1->No1 No Q2 Is the formulation for oral/IV delivery? No1->Q2 Yes2 Binary Lipid System (BLS) or Cyclodextrin Complex Q2->Yes2 Yes No2 Surfactant Micelles (e.g., Polysorbate 80) Q2->No2 No

Fig 2. Decision matrix for selecting a stabilization strategy for the ester.

Protocol 1: Preparation of a Stabilizing Binary Lipid System (BLS)

This methodology creates a self-emulsifying system that shields the ester bond.

  • Excipient Selection: Weigh a lipid (e.g., Capryol 90) and a water-soluble surfactant (e.g., Cremophor EL) in a 1:2 weight ratio.

  • Homogenization: Heat the mixture to 37°C and vortex for 2 minutes to ensure a homogenous, isotropic pre-concentrate.

  • API Loading: Add Propyl 2-(methylamino)benzoate to the BLS pre-concentrate. Stir magnetically at 37°C until completely dissolved (visual clarity achieved).

  • Aqueous Dispersion: Disperse the drug-loaded pre-concentrate into your target aqueous buffer under gentle magnetic stirring (300 rpm) to form a stable microemulsion.

FAQ 4: How do I accurately measure the degradation kinetics without the sample hydrolyzing while waiting in the autosampler?

The Causality: A common artifact in ester stability studies is continued hydrolysis post-sampling. If you place an aliquot of your pH 7.4 formulation into an HPLC vial, the ester will continue to degrade via NGP while waiting in the queue, skewing your kinetic data. You must employ a chemical quenching step to "freeze" the reaction[3].

Protocol 2: Kinetic Sampling and UPLC-MS Validation

This self-validating protocol ensures that the degradation observed happened in the flask, not in the vial.

  • Incubation: Prepare a 100 µM solution of the formulated ester in the target aqueous media at 25°C.

  • Time-Course Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.

  • Chemical Quenching (Critical Step): Immediately mix the aliquot with 100 µL of 1% aqueous acetic acid in acetonitrile.

    • Why this works: The acetic acid rapidly drops the pH below 3.0, protonating the ortho-amine and halting NGP, while the acetonitrile precipitates any proteins or lipid aggregates.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Analyze the supernatant via UPLC-MS. Track the disappearance of the parent mass (

    
     for the intact ester) and the appearance of the primary degradation product, N-methylanthranilic acid.
    
  • Validation: If your

    
     sample shows >5% degradation, your quenching process is too slow. Pre-chill the quenching solution to 4°C to further arrest kinetics.
    
References

1.1. rsc.org. 2.4. nih.gov. 3.2. chemicalbook.com. 4. 3. chemrxiv.org. 5.. colab.ws.

Sources

Technical Support Center: Troubleshooting the Esterification of 2-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to esterify 2-(methylamino)benzoic acid (also known as N-methylanthranilic acid). Standard protocols often yield frustratingly low conversions or complex mixtures of side products.

This guide is designed to dissect the chemical causality behind these failures and provide you with field-proven, self-validating methodologies to bypass them.

Part 1: Diagnostic FAQ – Understanding the Bottleneck

Q: Why does standard Fischer esterification fail or give abysmal yields for 2-(methylamino)benzoic acid? A: The failure is rooted in a combination of severe steric hindrance and electronic deactivation.

  • Steric Shielding: The methylamino group is positioned ortho to the carboxylic acid. This bulky substituent creates a physical barricade around the carbonyl carbon, blocking the trajectory of weakly nucleophilic alcohols during standard acid-catalyzed esterification.

  • Electronic Deactivation: The secondary amine (–NH–) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This pseudo-six-membered ring stabilizes the ground state of the acid, significantly reducing the electrophilicity of the carbonyl carbon.

To achieve high yields, we must abandon standard Fischer conditions and adopt strategies that either highly activate the carbonyl, bypass the carbonyl entirely, or alter the molecule's geometry.

Part 2: Workflow & Strategy Selection

Before proceeding to the lab, use the following decision matrix to select the optimal synthetic route based on your available reagents and the steric bulk of your target ester.

Workflow Start 2-(methylamino)benzoic acid Esterification Q1 Is an Alkyl Halide reagent available? Start->Q1 OAlk Direct O-Alkylation (SN2 Pathway) Q1->OAlk Yes (e.g., MeI, BnBr) Q2 Alcohol Steric Bulk? Q1->Q2 No (Alcohol only) Steglich Steglich Esterification (DCC / DMAP) Q2->Steglich Primary / Unhindered NMIA NMIA Intermediate (Ring-opening) Q2->NMIA Secondary / Bulky

Decision matrix for selecting the optimal esterification route for hindered benzoic acids.

Part 3: Validated Methodologies & Troubleshooting

Method A: Steglich Esterification (DCC / DMAP)

Mechanism & Causality: We use N,N'-Dicyclohexylcarbodiimide (DCC) to activate the acid into an O-acylisourea intermediate. Because this intermediate is still sterically hindered by the ortho-methylamino group, we introduce 4-Dimethylaminopyridine (DMAP). DMAP acts as an aggressive acyl transfer catalyst, attacking the O-acylisourea to form an acylpyridinium ion. This charged intermediate protrudes away from the steric bulk, making it highly accessible to the alcohol .

Self-Validating Protocol:

  • Activation: Dissolve 1.0 eq of 2-(methylamino)benzoic acid and 0.2 eq of DMAP in anhydrous CH₂Cl₂ (0.2 M) under N₂. Cool to 0 °C.

  • Coupling: Add 1.1 eq of the target alcohol. Slowly add 1.1 eq of DCC (dissolved in a minimum volume of CH₂Cl₂) dropwise.

  • Validation Checkpoint 1 (Visual): Within 10–15 minutes, a white precipitate of N,N'-dicyclohexylurea (DCU) must form. If the solution remains clear, the DCC has likely hydrolyzed in the bottle, and activation has failed.

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Validation Checkpoint 2 (TLC): Spot the reaction against the starting acid (eluent: 4:1 Hexane:EtOAc). The acid will streak near the baseline, while the ester will elute much higher as a distinct UV-active spot.

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the organic filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Troubleshooting Q&A:

  • Q: My reaction stalled at 50% conversion, and I see a new highly polar byproduct. What happened?

    • A: You are observing the formation of an N-acylurea. If the alcohol's attack is too slow, the O-acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement to form an inactive, stable N-acylurea. Fix: Increase the DMAP loading to 0.5 eq (or even stoichiometric amounts) to ensure the acylpyridinium intermediate forms faster than the rearrangement can occur.

Method B: Direct O-Alkylation (SN2 Pathway)

Mechanism & Causality: Instead of forcing a nucleophile to attack a sterically hindered carbonyl carbon, we deprotonate the carboxylic acid to form a carboxylate anion. The carboxylate then acts as the nucleophile, attacking an unhindered alkyl halide via an Sₙ2 mechanism . This completely bypasses the steric shield at the carbonyl .

Self-Validating Protocol:

  • Deprotonation: Suspend 1.0 eq of 2-(methylamino)benzoic acid and 1.5 eq of finely powdered anhydrous K₂CO₃ in anhydrous DMF (0.3 M). Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1 (Physical State): The mixture will transition from a chunky suspension to a finer, milky suspension as the potassium carboxylate salt forms.

  • Alkylation: Add 1.2 eq of the alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise. Stir at 40 °C for 2–4 hours.

  • Validation Checkpoint 2 (Phase Quench): Add a 100 µL aliquot to 1 mL of water and 1 mL of EtOAc. If the reaction is complete, the ester will extract cleanly into the EtOAc layer. Acidifying the aqueous layer to pH 2 should yield no white precipitate (indicating total consumption of the starting acid).

  • Workup: Dilute the bulk reaction with EtOAc and wash vigorously with water (3x) to remove DMF and K₂CO₃. Wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Q&A:

  • Q: I am detecting N-alkylation side products (e.g., dialkylation of the amine). How do I prevent this?

    • A: The pKa of the carboxylic acid is ~4.2, while the pKa of the secondary amine's conjugate acid is much higher. K₂CO₃ is a weak base that selectively deprotonates the carboxylic acid but leaves the amine intact. N-alkylation only occurs if you use a strong base (like NaH) or a massive excess of the alkyl halide under prolonged heating. Strictly control your alkyl halide stoichiometry (1.1 - 1.2 eq) and keep the temperature ≤40 °C.

Method C: N-Methylisatoic Anhydride (NMIA) Route

Mechanism & Causality: When dealing with highly complex or tertiary alcohols, both Steglich and Sₙ2 methods may fail. By reacting the acid with triphosgene, we form N-methylisatoic anhydride (NMIA). This cyclic intermediate locks the molecule into a rigid conformation, breaking the intramolecular hydrogen bond. When an alkoxide attacks the C4 carbonyl of NMIA, the ring opens, and the resulting carbamate spontaneously decarboxylates (loses CO₂). This irreversible loss of CO₂ provides a massive thermodynamic driving force that pushes the esterification to completion .

Self-Validating Protocol:

  • NMIA Formation: React 2-(methylamino)benzoic acid with 0.4 eq of triphosgene in THF with pyridine. Isolate the NMIA (a stable solid).

  • Esterification: Dissolve 1.0 eq of NMIA and 1.2 eq of the target alcohol in anhydrous THF.

  • Activation: Add 0.1 eq of NaH (to generate the alkoxide) or a catalytic amount of DMAP. Heat to 60 °C.

  • Validation Checkpoint (Visual/Gas): The reaction will immediately begin to effervesce. This bubbling is the release of CO₂ gas. The reaction is a self-indicating system: when the bubbling completely stops, the ring-opening esterification is complete.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, wash with brine, dry, and concentrate.

Troubleshooting Q&A:

  • Q: My NMIA intermediate isn't reacting with the alcohol. There is no gas evolution.

    • A: NMIA is highly stable. Neutral alcohols will not attack it efficiently. You must either deprotonate the alcohol with a strong base (like NaH or t-BuOK) to form a highly nucleophilic alkoxide, or use a strong acyl transfer catalyst like DMAP and apply heat.

Part 4: Quantitative Data Comparison

To assist in your route scouting, the following table summarizes the operational metrics of the three validated methodologies:

MethodReagentsReaction TypeTypical YieldBest Suited ForKey Advantage
Steglich DCC, DMAP, ROHAcyl Transfer60–85%Primary & unhindered secondary alcoholsMild conditions, neutral pH
O-Alkylation K₂CO₃, DMF, R-XSₙ2 Substitution80–95%Methyl, benzyl, and allyl estersBypasses carbonyl sterics entirely
NMIA Route Triphosgene, ROH, BaseRing-opening / Decarboxylation70–90%Bulky secondary & tertiary alcoholsIrreversible thermodynamic driving force

References

  • Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.) URL:[Link]

  • Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL:[Link]

  • Ester synthesis by O-alkylation Source: Organic Chemistry Portal URL:[Link]

  • Biotin-Conjugated N-Methylisatoic Anhydride, a Chemical Tool for Nucleic Acid Separation Source: ChemComm, Royal Society of Chemistry URL:[Link]

Stabilization of Benzoic acid 2-(methylamino)- propyl ester against UV degradation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stabilization of Benzoic acid 2-(methylamino)-propyl ester (Amino-Ester Local Anesthetic) against UV Degradation

Executive Summary & Mechanism of Failure

User Query: Why is my Benzoic acid 2-(methylamino)-propyl ester formulation degrading under light exposure, and how do I stop it?

Root Cause Analysis: Your molecule belongs to the class of amino-ester local anesthetics (structurally analogous to Hexylcaine or an isomer of Amylocaine). These compounds possess two distinct "Achilles' heels" when exposed to UV radiation (290–320 nm UVB and 320–400 nm UVA):

  • Photo-Induced Hydrolysis (The Ester Linkage): UV energy excites the carbonyl group of the ester linkage (

    
    ). In aqueous solution, this excited state lowers the activation energy for nucleophilic attack by water. The molecule cleaves into Benzoic Acid  (precipitate/pH drop) and 2-(methylamino)propan-1-ol .
    
    • Visual Indicator: pH drift and potential precipitation of benzoic acid.

  • Photo-Oxidative Radical Attack (The Secondary Amine): The secondary amine (

    
    ) is susceptible to oxidation via Reactive Oxygen Species (ROS) generated by UV light (Type II photo-oxidation). This leads to N-dealkylation or the formation of N-oxide species.
    
    • Visual Indicator: Yellowing/browning of the solution (formation of quinone-like polymerization products).

Interactive Troubleshooting Guide

Module A: Diagnosis & Immediate Triage

Q1: The solution is turning yellow, but the assay potency is relatively stable (>95%). What is happening? A: This is likely trace photo-oxidation of the secondary amine or the aromatic ring, rather than bulk hydrolysis.

  • The Science: Minute quantities of oxidation byproducts (quinones) have high extinction coefficients, causing visible color change long before significant API loss.

  • The Fix: Add a sacrificial antioxidant. Sodium Metabisulfite (0.05% - 0.1%) is the industry standard for amino-esters, though it may cause allergic reactions in some patients. Alternatively, purge the headspace with Nitrogen (

    
    ) to remove dissolved oxygen.
    

Q2: My HPLC shows a new peak eluting before the main peak, and the pH is dropping. A: You are experiencing Photo-Induced Hydrolysis .

  • The Science: The UV energy is driving the cleavage of the ester bond. The new peak is likely Benzoic Acid.[1] The release of the carboxylic acid lowers the pH, which in turn can autocatalyze further hydrolysis (acid-catalyzed hydrolysis).

  • The Fix: You must shield the ester bond. Adjust the buffer to the region of maximum stability (typically pH 3.5–5.0 for esters) and employ complexation (see Module B).

Module B: Advanced Stabilization Strategies

Q3: What is the most effective excipient for UV stabilization of this specific molecule? A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Why it works (The "Host-Guest" Mechanism): The benzoic acid moiety (hydrophobic) enters the toroid cavity of the cyclodextrin. The ester linkage is physically shielded inside the electron-rich cavity, protecting it from UV excitation and water attack.

  • Protocol: Use a molar ratio of 1:1 to 1:2 (Drug:CD).

  • Data Support: Studies on homologous esters like Tetracaine and Procaine show a 2–5x increase in half-life (

    
    ) when complexed with CDs.
    

Q4: How does pH influence UV sensitivity? A: It is a double-edged sword.

  • High pH (>6.0): The amine is unprotonated (neutral). It is more reactive to photo-oxidation. Base-catalyzed hydrolysis accelerates.

  • Low pH (<3.0): Acid-catalyzed hydrolysis accelerates.

  • Target Window: pH 4.0 – 5.0 . At this pH, the amine is protonated (

    
    ), rendering it electron-deficient and resistant to oxidative radical attack, while the ester hydrolysis rate is near its minimum (the "V-shape" stability profile).
    

Visualizing the Degradation & Stabilization Logic

The following diagram illustrates the degradation pathways and the intervention points for your formulation strategy.

G UV UV Radiation (290-400 nm) API Benzoic acid 2-(methylamino)- propyl ester UV->API Irradiation Excited Excited State (Singlet/Triplet) API->Excited Energy Absorption Hydrolysis Pathway A: Ester Hydrolysis Excited->Hydrolysis Water Attack Oxidation Pathway B: Radical Oxidation (Amine) Excited->Oxidation ROS / O2 Attack Benzoic Breakdown Product: Benzoic Acid + Amino Alcohol Hydrolysis->Benzoic Quinone Breakdown Product: N-Oxides / Colored Oligomers Oxidation->Quinone CD Solution 1: Cyclodextrin Complexation (Shields Ester) CD->API Encapsulates CD->Hydrolysis Blocks pH Solution 2: pH Control (4.0-5.0) (Protonates Amine) pH->Oxidation Inhibits (via Protonation)

Caption: Figure 1. Dual-pathway degradation mechanism (Hydrolysis vs. Oxidation) and targeted stabilization interventions (Cyclodextrin shielding and pH protonation).

Experimental Protocols (Validation)

Protocol A: ICH Q1B Confirmatory Photostability Test

Use this to validate your final formulation.

  • Light Source: Cool White Fluorescent Lamp (ISO 10977) + Near UV Fluorescent Lamp (320-400 nm).

  • Exposure Target:

    • Visible: Minimum 1.2 million lux hours.

    • UV: Minimum 200 watt hours/square meter.

  • Sample Preparation:

    • Dark Control: Wrap 3 vials in aluminum foil.

    • Exposed: Place 3 vials in the photostability chamber, horizontally to maximize surface area.

    • Actinometric Control (Optional but Recommended): 2% w/v Quinine Monohydrochloride dihydrate. If this solution degrades by >10% (absorbance change at 400nm), the UV exposure is sufficient.

  • Analysis:

    • Compare "Exposed" vs. "Dark Control" using HPLC.

    • Acceptance Criteria: NMT (Not More Than) 5.0% degradation (or per your specific specification).

Protocol B: Cyclodextrin Screening (Phase Solubility)

Use this to determine the optimal Cyclodextrin ratio.

  • Preparation: Prepare excess amounts of the drug in phosphate buffer (pH 4.5).

  • Titration: Add increasing concentrations of HP-

    
    -CD (0, 5, 10, 20, 50 mM).
    
  • Equilibrium: Shake for 24 hours at 25°C, protected from light.

  • Filtration: Filter through 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate by UV-Vis or HPLC.

  • Plot: Concentration of Solubilized Drug (Y-axis) vs. Concentration of CD (X-axis).

    • Interpretation: A linear increase (

      
       type) indicates a 1:1 complex. The slope allows calculation of the Stability Constant (
      
      
      
      ), quantifying the strength of protection.

Summary Data Table: Formulation Variables

VariableRecommended RangeMechanism of ActionRisk if Deviated
pH 4.0 – 5.0 Protonates amine (prevents oxidation); Minimizes ester hydrolysis.>6.0: Rapid oxidation/hydrolysis. <3.0: Acid hydrolysis.
Buffer Citrate or Phosphate Maintains pH stability.Avoid Acetate if possible (can act as nucleophile in some ester hydrolyses).
Stabilizer HP-

-CD
Inclusion complexation (Steric Shielding).Low solubility; high degradation rate.
Antioxidant Na-Metabisulfite (0.05%) Scavenges dissolved oxygen/radicals.Patient hypersensitivity (labeling required).
Container Amber Type I Glass Filters UV <290nm and attenuates visible light.Rapid degradation in clear glass.

References

  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

  • Tønnesen, H. H. (2001). Formulation and Stability of Polar Photolabile Drugs. International Journal of Pharmaceutics. (Discusses the stabilization of amine-containing drugs using cyclodextrins).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer. (Authoritative text on ester hydrolysis kinetics and pH profiles).

Sources

Controlling temperature variables in Propyl N-methylanthranilate scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up of Propyl N-methylanthranilate (PAN). As a Senior Application Scientist, I have designed this guide to address the precise thermodynamic bottlenecks encountered when transitioning PAN synthesis from the laboratory bench to pilot and production scales.

PAN is a highly valuable compound, recognized for its potent anti-inflammatory properties and utility as a synthetic analog of the natural alkaloid ternanthranin[1]. However, the esterification of N-methylanthranilic acid with 1-propanol is highly exothermic. If temperature variables are not strictly controlled during scale-up, researchers frequently encounter thermal runaway, ester hydrolysis, and oxidative degradation of the secondary amine.

This guide provides field-proven, self-validating methodologies to ensure your scale-up process remains isothermal, safe, and high-yielding.

Part 1: Thermal Troubleshooting Decision Architecture

When scaling up, identifying the root cause of a thermal failure is the first step toward resolution. Use the logic pathway below to diagnose and route your specific issue.

G Start Thermal Issue Detected in PAN Scale-up Check1 Is the issue during Reaction or Workup? Start->Check1 Reaction Reaction Phase Check1->Reaction Workup Workup / Distillation Check1->Workup Hotspots Localized Hotspots Yield Drop Reaction->Hotspots Degradation Thermal Degradation (Discoloration) Workup->Degradation Sol1 Implement Cascade PID with Lambda Tuning Hotspots->Sol1 Sol2 Transition to Continuous Microchannel Reactor Hotspots->Sol2 Sol3 Utilize High-Vacuum Low-Temp Distillation Degradation->Sol3

Fig 1. Diagnostic decision tree for resolving thermal anomalies during PAN scale-up.

Part 2: Frequently Asked Questions (Mechanistic Focus)

Q: Why does PAN synthesis suffer from sudden yield drops and impurity spikes when scaling from 10g to 10kg? A: The fundamental issue is the surface-area-to-volume (SA:V) ratio. At the 10g scale in a round-bottom flask, the SA:V ratio is extremely high, allowing the heat generated by the exothermic esterification to dissipate instantly into ambient air or an ice bath. At the 10kg scale in a standard batch reactor, the SA:V ratio plummets. Heat is generated volumetrically throughout the fluid but can only be removed at the reactor's jacket boundary. This thermal bottleneck causes the core temperature of the reaction mixture to spike, creating localized "hotspots." These hotspots provide the activation energy for deleterious side reactions, such as the oxidation of the N-methyl group or the formation of dark, tarry degradation products.

Q: My batch reactor's temperature is oscillating wildly around the setpoint. How do I stabilize it? A: Standard Proportional-Integral-Derivative (PID) controllers often overcompensate for the thermal lag inherent in large glass-lined or stainless-steel reactors. Because the temperature probe only reads the bulk fluid, the controller floods the jacket with extreme cold or hot fluid, leading to a sinusoidal oscillation of the internal temperature. The solution is Cascade Control with Lambda Tuning . Lambda tuning specifically addresses integrating processes by setting the closed-loop time constant (Lambda) to be significantly larger than the process dead time[2]. This forces the controller to act predictively, smoothly bringing the bulk fluid to the setpoint without overshooting and triggering thermal degradation.

Q: Is continuous flow chemistry a viable alternative for anthranilate esterification? A: Yes, it is often the superior choice. Microchannel reactors fundamentally alter the heat transfer paradigm. By forcing the reaction through channels with diameters in the millimeter range, the SA:V ratio increases by orders of magnitude. This allows the heat of the exothermic reaction to be absorbed by the cooling fluid almost instantaneously. Studies on similar anthranilate syntheses demonstrate that continuous microchannel production eliminates thermal hotspots, thereby increasing both yield (often >98%) and product purity by maintaining strict isothermal conditions[3]. Furthermore, continuous flow avoids the accumulation of hazardous reactive intermediates, offering a safer profile than semi-batch processes.

Part 3: Quantitative Troubleshooting & Data Presentation

To effectively troubleshoot, you must benchmark your current process against optimal thermodynamic parameters. Table 1 compares the thermal control capabilities of traditional batch reactors versus modern continuous flow systems. Table 2 provides a direct troubleshooting matrix for specific symptoms.

Table 1: Thermodynamic Comparison of Scale-up Architectures for PAN Synthesis

ParameterBatch Reactor (100 L)Microchannel Flow ReactorMechanistic Impact
Surface-to-Volume Ratio ~4 - 6 m²/m³>5,000 m²/m³Dictates the speed of heat dissipation.
Heat Transfer Coefficient (U) 100 - 400 W/(m²·K)2,000 - 5,000 W/(m²·K)Higher U prevents localized hotspot formation.
Internal Temp Gradient (ΔT) 5.0°C - 15.0°C< 0.5°CHigh ΔT causes uneven reaction kinetics and impurities.
Typical Yield 75% - 85%95% - 98%Isothermal conditions directly correlate to higher yields.

Table 2: Troubleshooting Matrix for PAN Thermal Variables

SymptomRoot CauseDiagnostic MetricCorrective Action
Product Discoloration (Dark Yellow/Brown) Thermal degradation during solvent stripping.Bulk temp > 60°C during workup.Switch to high-vacuum distillation; cap jacket temp at 55°C.
Sluggish Reaction Rate Thermal stratification due to poor mixing.Jacket is hot, but bulk RTD reads cold.Increase agitator RPM; verify baffle integrity.
N-methylaniline Byproducts Exothermic runaway during reagent dosing.Temp spikes > 15°C upon catalyst addition.Implement automated dosing linked to a max temperature threshold.

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. Do not commit expensive N-methylanthranilic acid[4] to a scaled-up reactor until the thermodynamic control loops have been empirically proven.

Protocol A: Batch Reactor Temperature Optimization (Cascade PID Validation)

Purpose: To ensure the reactor can handle the esterification exotherm without overshooting the degradation threshold.

  • System Priming (The Surrogate Test): Fill the reactor with a surrogate fluid (e.g., a propylene glycol/water mixture) that matches the specific heat capacity of your propanol reaction mixture.

  • Master/Slave Configuration: Link the internal reactor Resistance Temperature Detector (RTD) as the "Master" loop, and the jacket fluid RTD as the "Slave" loop.

  • Lambda Tuning Execution: Initiate a setpoint step-change from 20°C to 65°C. Set the Lambda parameter to 3x the calculated process dead time[2].

  • Validation Check (Critical): Monitor the internal RTD as it approaches 65°C. If the internal temperature overshoots 65°C by more than 1.5°C, the tuning is too aggressive. You must increase the Lambda parameter and re-test. Do not proceed with active reagents until this surrogate test passes.

  • Active Synthesis: Once validated, charge the N-methylanthranilic acid and propanol. Dose the acid catalyst at a controlled rate of 0.5 kg/hr , ensuring the automated feed pauses if the internal temperature deviates by >2°C from the setpoint.

Protocol B: Continuous Microchannel Esterification Setup

Purpose: To achieve strict isothermal synthesis of PAN using flow chemistry.

FlowSetup Feed1 N-Methylanthranilic Acid + Propanol Pump1 HPLC Pump A (Constant Flow) Feed1->Pump1 Feed2 Acid Catalyst (H2SO4) Pump2 HPLC Pump B (Constant Flow) Feed2->Pump2 Mixer T-Mixer (High Shear) Pump1->Mixer Pump2->Mixer Reactor Microchannel Reactor Isothermal @ 65°C Mixer->Reactor Mixed Feed Quench Inline Quench (0°C NaHCO3) Reactor->Quench PAN Product

Fig 2. Continuous microchannel reactor workflow for isothermal PAN synthesis.

  • Pre-cooling: Chill the N-methylanthranilic acid/propanol feed stream and the catalyst feed stream to 5°C to prevent premature reaction in the lines.

  • Thermal Equilibration: Set the thermal fluid circulator connected to the silicon carbide microchannel reactor to exactly 65°C.

  • Validation Check (Critical): Prime the system with pure 1-propanol at the target flow rate (e.g., 50 mL/min). Introduce a benign exothermic mixing test (e.g., mild acid/base neutralization) through the dual pumps. The effluent must read 65°C ± 0.5°C. A higher reading indicates insufficient heat removal capacity; decrease the pump flow rate before introducing the anthranilate precursors.

  • Steady-State Operation: Pump the active streams via HPLC pumps into the T-mixer. The high surface-to-volume ratio of the reactor will absorb the esterification exotherm instantly[3].

  • Inline Quenching: Route the reactor effluent directly into a 0°C inline quench loop containing aqueous sodium bicarbonate to immediately halt the reaction and prevent downstream hydrolysis.

References

  • Pinheiro MMG, et al. "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One, 2015. 1

  • Kerbs A, et al. "Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum." Microorganisms / NIH, 2020. 4

  • Zhang, et al. "Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate." AIDIC, 2020. 3

  • McMillan, Gregory K. "Improve Batch Reactor temperature control." Emerson Process Management, 2012. 2

Sources

Validation & Comparative

A High-Fidelity FTIR Spectral Comparison Guide: Propyl N-methylanthranilate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Propyl N-methylanthranilate (Propyl 2-(methylamino)benzoate) is a volatile anthranilate derivative that has garnered significant attention in modern drug development for its potent antinociceptive and anti-inflammatory properties[1]. As research pivots toward these non-toxic, naturally inspired analgesics, the need for rigorous analytical characterization becomes paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool to verify the structural integrity, purity, and functional group dynamics of these compounds.

As an Application Scientist, I designed this guide to provide an objective, data-driven comparison of Propyl N-methylanthranilate against its structural analogs—Methyl N-methylanthranilate and Methyl anthranilate. This comparison equips analytical chemists and drug development professionals with the mechanistic logic required for precise spectral interpretation.

The Causality of Functional Group Vibrations

Understanding an FTIR spectrum requires moving beyond mere empirical peak matching; it necessitates a deep understanding of the molecular physics driving the vibrations.

  • The Secondary Amine (N-H) Stretch: Unlike primary amines (e.g., Methyl anthranilate) which exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region, N-methylated anthranilates possess a secondary amine. This structural restriction results in a single, sharp N-H stretching peak at approximately 3382 cm⁻¹[2].

  • The Red-Shifted Ester Carbonyl (C=O): A standard aliphatic ester carbonyl typically absorbs around 1735–1750 cm⁻¹. However, in Propyl N-methylanthranilate, the C=O peak undergoes a significant red-shift to ~1684 cm⁻¹[2]. This shift is driven by two causal factors:

    • Conjugation: The carbonyl carbon is directly attached to the aromatic ring, allowing π-electron delocalization that weakens the C=O double bond character.

    • Intramolecular Hydrogen Bonding: The secondary amine proton (N-H) forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O). This interaction further lengthens and weakens the C=O bond, lowering its vibrational frequency[3].

  • Aliphatic Chain Extension (C-H): The primary differentiator between Propyl N-methylanthranilate and its methyl counterpart is the propyl ester chain. The addition of -CH₂- units increases the intensity and complexity of the sp³ C-H stretching region (2960–2850 cm⁻¹) and introduces distinct C-H bending modes.

Peak_Logic Root Propyl N-methylanthranilate Structural Drivers N_Methyl N-Methylation (Secondary Amine) Root->N_Methyl Propyl Propyl Ester (Aliphatic Extension) Root->Propyl H_Bond Intramolecular H-Bond (N-H ··· O=C) Root->H_Bond Out1 Single N-H Stretch @ ~3382 cm⁻¹ N_Methyl->Out1 Eliminates symmetric N-H Out2 Stronger C-H Stretches @ 2960, 2875 cm⁻¹ Propyl->Out2 Increased CH2/CH3 mass Out3 Red-shifted C=O Peak @ ~1684 cm⁻¹ H_Bond->Out3 Weakens C=O bond

Structural Drivers and Causality of FTIR Peak Shifts in Propyl N-methylanthranilate.

Comparative Spectral Data Analysis

To objectively evaluate Propyl N-methylanthranilate, we must benchmark its spectral signature against widely used alternatives. The table below summarizes the critical diagnostic peaks.

Functional Group / Vibration ModePropyl N-methylanthranilateMethyl N-methylanthranilateMethyl anthranilate (Primary Amine)Mechanistic Rationale for Variance
Amine N-H Stretch ~3382 cm⁻¹ (Single)~3382 cm⁻¹ (Single)[2]~3480 cm⁻¹, ~3370 cm⁻¹ (Doublet)Primary amines exhibit both symmetric and asymmetric stretches; secondary amines exhibit only one.
Ester C=O Stretch ~1684 cm⁻¹~1684 cm⁻¹[2]~1685 cm⁻¹All three experience aromatic conjugation and intramolecular H-bonding, keeping the C=O peak consistently red-shifted[3].
Aliphatic C-H Stretch 2960, 2935, 2875 cm⁻¹ (Strong)2950, 2840 cm⁻¹ (Weak)2950, 2840 cm⁻¹ (Weak)The propyl chain significantly increases the molecular cross-section of sp³ hybridized carbons, amplifying these peaks.
Aromatic C=C Stretch ~1605, 1580 cm⁻¹~1605, 1580 cm⁻¹~1610, 1585 cm⁻¹The N-methylation slightly alters the electron-donating capacity of the amine into the ring, causing minor shifts.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data, the experimental workflow must be a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which is ideal for volatile oils and liquid esters[4].

Equipment: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal. Resolution: 4 cm⁻¹ Scans: 32 co-added scans per spectrum.

Step-by-Step Methodology:

  • System Diagnostics & Calibration (Validation Step): Run a polystyrene calibration film standard. Verify that the reference peak at 1601.2 cm⁻¹ is within ±0.5 cm⁻¹. Causality: This ensures the interferometer's laser is perfectly calibrated, preventing wavenumber drift.

  • Crystal Cleaning & Background Acquisition (Validation Step): Clean the ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (air). Causality: The background scan must be flat; any residual peaks (e.g., at 2920 cm⁻¹ indicating organic residue) invalidate the cleanliness, requiring re-cleaning. The background is mathematically subtracted from the sample spectrum to isolate the analyte's true signal.

  • Sample Application: Apply 1–2 drops of neat Propyl N-methylanthranilate directly onto the ATR crystal, ensuring complete coverage of the active sensing area without trapping air bubbles.

  • Spectral Acquisition: Initiate the scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Processing (ATR Correction): Apply an ATR correction algorithm. Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). The correction normalizes the peak intensities to match traditional transmission spectra, allowing for accurate quantitative comparison against reference libraries.

FTIR_Workflow A Sample Application: Neat Liquid on ATR Crystal C Spectral Acquisition: 4000-400 cm⁻¹ (32 Scans) A->C IR beam exposure B Background Scan: Self-Validation of Cleanliness B->A Baseline subtraction D Data Processing: ATR Correction & Deconvolution C->D Fourier Transform E Secondary Amine (N-H) ~3382 cm⁻¹ D->E F Conjugated Ester (C=O) ~1684 cm⁻¹ D->F G Aliphatic Chain (C-H) 2960-2875 cm⁻¹ D->G

Self-Validating ATR-FTIR Analytical Workflow for Anthranilate Derivatives.

Conclusion

When differentiating Propyl N-methylanthranilate from its structural analogs, the FTIR spectrum serves as a highly specific fingerprint. While the defining intramolecular hydrogen bond locks the ester carbonyl at ~1684 cm⁻¹ and the secondary amine dictates a single N-H stretch at ~3382 cm⁻¹[2], it is the pronounced amplification in the aliphatic C-H stretching region that definitively confirms the presence of the propyl ester chain. By employing a rigorously validated ATR-FTIR protocol, researchers can confidently verify these structural nuances, ensuring the integrity of these promising pharmacological agents.

References

1.[2] Taylor & Francis. "Full article: Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves". Source: tandfonline.com. URL: 2.[4] PubChem. "Methyl N-methylanthranilate | C9H11NO2 | CID 6826". Source: nih.gov. URL: 3.[1] PMC. "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)". Source: nih.gov. URL: 4.[3] ACS Publications. "Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet | The Journal of Physical Chemistry A". Source: acs.org. URL:

Sources

Mass Spectrometry Profiling and Pharmacological Comparison of Benzoic Acid 2-(methylamino)- Propyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Guide for Researchers and Drug Development Professionals

Executive Summary

Benzoic acid 2-(methylamino)- propyl ester, commonly known as Propyl N-methylanthranilate (PAN) , is a synthetic anthranilate derivative of significant interest in medicinal chemistry and fragrance profiling. As a close structural analog to the naturally occurring plant alkaloid ternanthranin (Isopropyl N-methylanthranilate, ISOAN), PAN exhibits notable anti-inflammatory and antinociceptive properties[1],[2].

For drug development professionals, accurately identifying and quantifying PAN in complex biological or botanical matrices is a critical challenge. Because PAN and its isomer ISOAN share identical molecular weights and primary fragmentation pathways, traditional mass spectrometry (MS) must be coupled with orthogonal chromatographic techniques. This guide objectively compares the analytical and pharmacological performance of PAN against its primary alternatives—Methyl N-methylanthranilate (MAN) and Isopropyl N-methylanthranilate (ISOAN)—and provides validated, self-correcting experimental workflows for its characterization.

Mechanistic Mass Spectrometry Profiling

Understanding the fundamental gas-phase chemistry of N-methylanthranilates is essential for accurate spectral interpretation. The fragmentation of PAN is driven by the stability of the anthraniloyl core and the lability of the ester linkage.

Electrospray Ionization (ESI-CID-MS/MS)

In positive-ion LC-ESI-MS/MS, PAN readily protonates to form the precursor ion [M+H]⁺ at m/z 194 . Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly diagnostic neutral loss of propanol (60 Da), yielding an intense product ion at m/z 134 .

Crucially, have elucidated that this m/z 134 fragment is not merely a simple acyl cation. Instead, the gas-phase energy triggers an intramolecular cyclization, rearranging the ion into a highly stable 3-hydroxyindole cation [3]. This rearrangement serves as a definitive mass spectral fingerprint for the N-methylanthranilate scaffold[3].

MS_Pathway A Precursor Ion [M+H]+ m/z 194 (Propyl N-methylanthranilate) B Neutral Loss - C3H8O (60 Da) A->B CID (15-25 eV) C Product Ion m/z 134 B->C Cleavage D Rearrangement 3-Hydroxyindole Cation C->D Intramolecular Cyclization

Caption: ESI-CID Mass Spectrometry Fragmentation Pathway of Propyl N-methylanthranilate.

Electron Ionization (GC-EI-MS)

Under standard 70 eV electron ionization, the molecular ion M⁺ (m/z 193) is visible but often subordinate to base peaks generated via ester cleavage. The loss of the propoxy radical (•OCH₂CH₂CH₃, 59 Da) directly yields the m/z 134 cation. Additionally, a McLafferty-type rearrangement involving the propyl chain leads to the expulsion of propene (42 Da), generating the N-methylanthranilic acid radical cation at m/z 151 .

Comparative Performance Guide: PAN vs. Alternatives

When formulating new therapeutics or analyzing botanical extracts, researchers must choose between different anthranilate esters. The tables below objectively compare PAN against its methyl (MAN) and isopropyl (ISOAN) counterparts.

Table 1: Mass Spectrometry Fragmentation Signatures

Because PAN and ISOAN are structural isomers, their MS/MS spectra are nearly indistinguishable. Differentiation relies entirely on their chromatographic retention indices (GC-RI) or high-resolution LC retention times, where the branched isopropyl chain of ISOAN causes it to elute earlier than the linear propyl chain of PAN.

CompoundFormulaPrecursor Ion [M+H]⁺Key CID Fragment (m/z)Primary Neutral LossGC-EI Base Peak (m/z)
Methyl N-methylanthranilate (MAN) C₉H₁₁NO₂166134Methanol (32 Da)132
Propyl N-methylanthranilate (PAN) C₁₁H₁₅NO₂194134Propanol (60 Da)134
Isopropyl N-methylanthranilate (ISOAN) C₁₁H₁₅NO₂194134Isopropanol (60 Da)134
Table 2: Comparative Pharmacological Efficacy

Experimental data demonstrates that increasing the steric bulk of the ester group enhances the molecule's biological activity, likely by preventing rapid enzymatic hydrolysis in vivo[1],[2].

CompoundAnti-inflammatory Efficacy (NO Inhibition at 30 μM)Antinociceptive Activity (In Vivo)Formulation Characteristics
MAN Low (<10%)LowHigh volatility; primarily utilized as a fragrance standard.
PAN Moderate (~37%)ModerateBalanced lipophilicity; excellent candidate for topical formulations.
ISOAN High (~46%)High (Comparable to Morphine at 5mg/kg)High steric hindrance; highest therapeutic potential but challenging to synthesize.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the targeted MS profiling of PAN. The inclusion of orthogonal retention time validation ensures that the linear ester (PAN) is not falsely identified as the branched ester (ISOAN).

Protocol: LC-ESI-MS/MS Targeted Profiling and Isomer Differentiation

Step 1: Sample Preparation & Acidification

  • Action: Dissolve the synthetic or extracted ester in HPLC-grade methanol to a concentration of 1 μg/mL. Add 0.1% formic acid.

  • Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency (forming[M+H]⁺) in the positive ESI mode prior to droplet desolvation.

Step 2: Chromatographic Separation (Orthogonal Validation)

  • Action: Inject 5 μL onto a high-resolution C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 μm). Utilize a shallow gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 30% to 70% organic over 15 minutes.

  • Causality: A shallow gradient is strictly required to achieve baseline resolution between PAN and ISOAN. The branched isopropyl group of ISOAN interacts less efficiently with the C18 stationary phase, causing it to elute 0.5–1.2 minutes earlier than the linear PAN.

Step 3: Ionization (ESI+)

  • Action: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C.

  • Causality: These parameters provide enough thermal energy to vaporize the moderately volatile anthranilates without inducing premature, in-source fragmentation of the fragile ester bond.

Step 4: Collision-Induced Dissociation (CID)

  • Action: Isolate the precursor at m/z 194 in Q1. Apply a collision energy (CE) of 20 eV using Argon as the collision gas in Q2.

  • Causality: A CE of 20 eV is the experimentally determined "sweet spot" that provides enough kinetic energy to cleave the ester bond (expelling 60 Da propanol) and drive the intramolecular cyclization to the 3-hydroxyindole cation (m/z 134) without shattering the aromatic ring[3].

Step 5: Data Acquisition (MRM)

  • Action: Monitor the transition m/z 194 → 134 in Multiple Reaction Monitoring (MRM) mode. Validate the peak identity by confirming the retention time against a pure PAN synthetic standard.

Analytical_Workflow S1 1. Sample Preparation Liquid-Liquid Extraction & Acidification S2 2. Chromatographic Separation RP-HPLC (C18) Gradient Elution S1->S2 S3 3. Mass Spectrometry (ESI+) Precursor Isolation (m/z 194) S2->S3 S4 4. Collision-Induced Dissociation MRM Transition (m/z 194 -> 134) S3->S4 S5 5. Data Analysis Isomer Differentiation (PAN vs ISOAN) S4->S5

Caption: Standardized Analytical Workflow for the Extraction and MS Profiling of Anthranilate Esters.

References

  • Title: Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) Source: PLOS One (2015) URL: [Link]

  • Title: Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' Source: Molecules / PubMed Central (2023) URL: [Link]

  • Title: Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth Source: Journal of Ethnopharmacology (2011) URL: [Link]

Sources

A Senior Application Scientist's Guide to Validating Propyl N-methylanthranilate Purity Using Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Purity in Specialty Chemicals

Propyl N-methylanthranilate is a significant contributor to the characteristic aroma of certain fruits, most notably Concord grapes. Its application spans the flavor, fragrance, and potentially pharmaceutical industries, where its purity is not merely a quality metric but a critical determinant of product safety, efficacy, and consistency. Impurities can alter the organoleptic profile of a flavor or fragrance, introduce unintended side effects in a pharmaceutical context, or interfere with downstream chemical syntheses.

This guide provides an in-depth, comparative analysis of methodologies for validating the purity of Propyl N-methylanthranilate, with a core focus on the robust and precise internal standard (IS) method in gas chromatography. We will move beyond a simple recitation of steps to explore the fundamental principles of internal standard selection, present a self-validating experimental protocol, and provide supporting data to guide researchers and drug development professionals in making informed analytical choices. The methodologies discussed adhere to the principles outlined in foundational chromatographic guidelines such as the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3]

The Principle of the Internal Standard: A Foundation of Analytical Accuracy

In quantitative chromatography, the goal is to establish a precise relationship between the detector response (peak area) and the concentration of the analyte. The external standard method, which involves a simple calibration curve of the analyte, is susceptible to errors from minor variations in injection volume, solvent evaporation, or instrument drift.

The internal standard method is an elegant solution that mitigates these vulnerabilities.[4] A known amount of a distinct compound, the internal standard, is added to every sample and calibration standard.[5] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[4] This ratio remains stable even if the injection volume varies slightly, because any such variation affects both the analyte and the internal standard proportionally.[4][6]

Causality in Internal Standard Selection: Key Criteria

Choosing an appropriate internal standard is the most critical decision in this analytical workflow. An ill-suited standard can introduce more error than it resolves. The ideal internal standard should possess the following characteristics:

  • Structural and Chemical Similarity: The IS should be chemically similar to the analyte to ensure it behaves comparably during sample preparation and chromatographic analysis.[7][8][9] For Propyl N-methylanthranilate, this suggests a stable, non-volatile aromatic amine or a related ester.

  • Chromatographic Resolution: The IS must be fully separated from the analyte and any other components in the sample matrix, achieving baseline resolution.[6][8]

  • Absence in the Original Sample: The chosen IS cannot be naturally present in the sample being analyzed.[4][6]

  • Chemical Inertness: The IS must not react with the analyte or any components of the sample matrix or mobile phase.[8]

  • High Purity and Stability: The IS must be readily available in a highly pure, stable form to ensure the accuracy of its starting concentration.[6][10]

Comparative Analysis of Internal Standard Candidates

For the quantitative analysis of Propyl N-methylanthranilate, we will compare two viable internal standard candidates against the theoretical "gold standard" of a deuterated analogue.

Criterion Candidate 1: Diphenylamine Candidate 2: Hexamethylbenzene Gold Standard: Propyl N-methylanthranilate-d7
Structural Similarity Good. Contains an aromatic amine structure similar to the analyte.Fair. A stable, non-polar aromatic hydrocarbon.Excellent. Chemically identical to the analyte.
Chromatographic Behavior Expected to elute near the analyte on a mid-polarity column, with good potential for baseline resolution.Elution time will differ significantly from the analyte due to polarity differences.Co-elutes with the analyte in GC-FID. Only distinguishable by a mass-selective detector (MSD).
Detector Suitability (FID) Excellent. Responds well in a Flame Ionization Detector.Excellent. Responds well in an FID.Excellent. Responds identically to the non-labeled analyte in an FID.
Potential for Interference Low. Unlikely to be present as an impurity in Propyl N-methylanthranilate synthesis.Very Low. Structurally distinct and unlikely to be a synthesis byproduct.N/A (distinguished by mass).
Availability & Cost High availability, low cost.High availability, low cost.Low availability, very high cost. Requires custom synthesis.
Recommendation Excellent choice for GC-FID. Provides a balance of similar chemical properties and good chromatographic separation.Good choice for GC-FID. A reliable, non-interfering standard, though less structurally analogous.Ideal for GC-MS, but not practical or necessary for GC-FID.

Based on this comparison, Diphenylamine emerges as a highly suitable internal standard for this application due to its structural similarity, chromatographic compatibility, and cost-effectiveness. Hexamethylbenzene serves as a robust alternative.

Experimental Protocol: Purity Determination by GC-FID

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, in alignment with FDA and ICH guidelines.[11][12][13][14][15]

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase. Rationale: This mid-polarity column is ideal for separating aromatic compounds like Propyl N-methylanthranilate and Diphenylamine.

  • Injector: Split/Splitless inlet, operated in split mode (50:1 ratio).

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector: FID at 300°C.

  • Injection Volume: 1 µL.

Preparation of Solutions
  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Diphenylamine (purity ≥99.5%) into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Propyl N-methylanthranilate reference standard (purity ≥99.5%) into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the Analyte Stock Solution and spiking with the IS Stock Solution. For example:

Standard LevelVolume of Analyte Stock (mL)Volume of IS Stock (mL)Final Volume (DCM, mL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
10.55.01050500
21.05.010100500
32.55.010250500
45.05.010500500
57.55.010750500
Sample Preparation and Analysis Workflow
  • Sample Weighing: Accurately weigh approximately 500 mg of the Propyl N-methylanthranilate test sample into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add 5.0 mL of the IS Stock Solution (1000 µg/mL) to the flask.

  • Dilution: Dilute to the 10 mL mark with DCM. This results in a nominal analyte concentration of 50,000 µg/mL and an IS concentration of 500 µg/mL.

  • Final Dilution: Perform a 1:100 dilution of this solution (e.g., 100 µL into 9.9 mL of DCM) to bring the analyte concentration to a nominal 500 µg/mL, which is within the calibration range.

  • Injection Sequence:

    • Inject a solvent blank (DCM) to ensure no system contamination.

    • Inject the mid-level calibration standard (e.g., 250 µg/mL) six times to perform System Suitability Testing.

    • Inject the full set of calibration standards from lowest to highest concentration.

    • Inject the prepared sample solution in triplicate.

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Accurately Weigh Analyte & IS Reference Standards B Prepare Stock Solutions (1000 µg/mL in DCM) A->B C Create 5-Point Calibration Curve Standards (50-750 µg/mL) B->C D Spike All Calibration Standards with IS to 500 µg/mL C->D I1 System Suitability Test (SST) (6 injections of mid-standard) D->I1 S1 Accurately Weigh Propyl N-methylanthranilate Sample S2 Spike with IS Stock Solution S1->S2 S3 Dilute to Final Concentration (within calibration range) S2->S3 I3 Inject Prepared Sample (n=3) S3->I3 I2 Inject Calibration Standards I1->I2 I2->I3 P3 Calculate Purity of Sample Using RRF and Peak Areas I3->P3 P1 Calculate Relative Response Factor (RRF) from Standards P2 Generate Calibration Curve (Area Ratio vs. Conc. Ratio) P1->P2

Caption: Workflow for GC-FID Purity Assay with Internal Standard.

Data Analysis and Performance Validation

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. Based on the six replicate injections of the mid-level standard, calculate the following:

  • Precision/Repeatability: The relative standard deviation (RSD) of the peak area ratio (Analyte Area / IS Area) must be ≤ 2.0%.

  • Tailing Factor (T): For both the analyte and IS peaks, T should be between 0.8 and 1.8.[3]

  • Resolution (Rₛ): The resolution between the analyte and IS peaks must be ≥ 2.0.

Calibration and Calculation
  • Calculate the Response Factor (RF) for each calibration standard: RF = (Area_Analyte / Area_IS) / (Conc_Analyte / Conc_IS)

  • Plot the Calibration Curve: Plot the peak area ratio (Area_Analyte / Area_IS) on the y-axis against the concentration ratio (Conc_Analyte / Conc_IS) on the x-axis.

  • Linearity: Perform a linear regression on the data. The correlation coefficient (r²) must be ≥ 0.999.[16]

  • Calculate Purity: Using the peak areas from the sample chromatogram, calculate the concentration of Propyl N-methylanthranilate in the prepared solution. Finally, use the initial sample weight to determine the purity percentage. Purity (%) = [(Area_Analyte_Sample / Area_IS_Sample) * (Conc_IS / RF) * Dilution_Factor / Initial_Sample_Weight] * 100

Hypothetical Performance Data: Diphenylamine vs. Hexamethylbenzene

The following table presents realistic, albeit hypothetical, validation data comparing the performance of our two selected internal standards.

Validation Parameter Method A: Diphenylamine (IS) Method B: Hexamethylbenzene (IS) Acceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Precision (RSD%, n=6) 0.45%0.88%≤ 2.0%
Accuracy (Recovery %, n=3 levels) 99.2% - 101.5%98.5% - 102.1%98.0% - 102.0%
Resolution (Rₛ) from Analyte 4.89.2≥ 2.0

Analysis of Performance Data: Both internal standards produce a validatable method. However, Method A using Diphenylamine shows superior performance with a higher linearity coefficient, better precision (lower RSD), and a tighter accuracy range. This is the expected outcome, as the structural similarity between Diphenylamine and Propyl N-methylanthranilate leads to more consistent behavior throughout the analytical process, effectively correcting for minor variations.

Conclusion and Authoritative Recommendations

The validation of Propyl N-methylanthranilate purity requires a robust, precise, and reliable analytical method. The use of an internal standard is paramount to achieving this level of quality.

Based on the comparative analysis and supporting data, Diphenylamine is the recommended internal standard for the GC-FID purity assay of Propyl N-methylanthranilate. Its structural similarity ensures it effectively mimics the analyte's behavior, leading to superior accuracy and precision. The experimental protocol detailed in this guide provides a comprehensive and self-validating framework that aligns with international regulatory expectations for analytical procedure validation.[13][15] By grounding experimental choices in sound scientific principles and continuously verifying system performance, researchers can ensure the highest degree of confidence in their purity assessments.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Source: Crawford Scientific. [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]

  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> . Source: Waters Corporation. [Link]

  • FDA Guidelines for Analytical Method Validation . Source: Scribd. [Link]

  • USP 621 Changes . Source: Element Lab Solutions. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . Source: U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Source: LinkedIn. [Link]

  • The Selection of Internal Standards in the Absence of Isotopes . Source: Welch Materials, Inc. [Link]

  • Internal Calibration Standard Curve for Amine Concentration Determination . Source: Neոն. [Link]

  • How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? Source: ResearchGate. [Link]

  • Fundamentals of Calibration in Gas Chromatography . Source: LCGC International. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp . Source: Atmospheric Environment. [Link]

  • AOAC Official Methods of Analysis 19th Edition . Source: LinkedIn. [Link]

  • Official Methods of Analysis of AOAC INTERNATIONAL . Source: Oxford University Press. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography . Source: University of Kentucky. [Link]

  • Official Methods of Analysis of AOAC INTERNATIONAL, 20th Edition (2016) . Source: IndiaMART. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography . Source: Publisso. [Link]

  • Official Methods of Analysis Program . Source: AOAC INTERNATIONAL. [Link]

  • Official Methods of Analysis, 22nd Edition (2023) . Source: AOAC INTERNATIONAL. [Link]

  • Method for measuring methyl anthranilate in spicery.
  • Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait . Source: Journal of Agricultural and Food Chemistry. [Link]

  • Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages . Source: PubMed. [Link]

  • Is it possible to validate a method without IS (Internal Standard)? . Source: ResearchGate. [Link]

  • Choosing the Right Analytical Standards: Purity, Stability & Certification . Source: PureSynth. [Link]

  • Methyl anthranilate in Citrus honey. Analytical method and suitability as a chemical marker . Source: ResearchGate. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy . Source: Semantic Scholar. [Link]

  • How to test purity of N Methylaniline . Source: Jihong. [Link]

Sources

Benchmarking Guide: Antimicrobial Efficacy of Benzoic acid 2-(methylamino)- propyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Antimicrobial Efficacy of Benzoic acid 2-(methylamino)- propyl ester (Propyl N-methylanthranilate) Content Type: Publish Comparison Guide

Executive Summary

Benzoic acid 2-(methylamino)- propyl ester, chemically known as Propyl N-methylanthranilate (PNMA) , is a lipophilic ester derivative of N-methylanthranilic acid. While historically recognized for its potent antinociceptive (pain-relieving) properties in Choisya ternata (Mexican Orange) extracts, emerging research positions it as a significant antimicrobial agent. This guide benchmarks PNMA against its homolog Methyl N-methylanthranilate (MMA) —a known Quorum Sensing (QS) inhibitor—and standard benzoate preservatives.

Key Finding: PNMA exhibits a dual-action mechanism: direct membrane disruption (enhanced by the propyl chain lipophilicity) and interference with bacterial communication (Quorum Sensing), offering a superior profile against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus compared to standard sodium benzoate.

Chemical Profile & Structural Logic

To understand the efficacy, we must first analyze the structural advantages of PNMA over its analogs.

CompoundChemical StructureLogP (Lipophilicity)Key Advantage
PNMA (Target) Propyl ester of N-methylanthranilic acid~3.2 High membrane permeability; enhanced interaction with lipid bilayers.
MMA (Benchmark) Methyl ester of N-methylanthranilic acid~2.5Proven QS inhibitor; lower membrane penetration than PNMA.
Sodium Benzoate Sodium salt of benzoic acid~ -2.2 (Ionized)Low efficacy at neutral pH; requires acidic environment to penetrate cells.

Expert Insight: The addition of the propyl chain in PNMA increases lipophilicity (LogP > 3). This allows the molecule to partition more effectively into the bacterial cell membrane compared to MMA, potentially lowering the Minimum Inhibitory Concentration (MIC) required for direct bactericidal activity while retaining the anthranilate core responsible for QS inhibition.

Mechanism of Action: The "Trojan Horse" Effect

PNMA operates via a bipartite mechanism that targets both cell viability and virulence factors.

Pathway A: Membrane Disruption (Bactericidal)

Due to its lipophilic propyl tail, PNMA integrates into the bacterial phospholipid bilayer, increasing permeability and causing leakage of intracellular ions (K+) and ATP.

Pathway B: Quorum Sensing Inhibition (Anti-Virulence)

Similar to MMA, the anthranilate core of PNMA acts as a structural analog to bacterial signal molecules (autoinducers), specifically interfering with the Pqs system in Gram-negative bacteria. This prevents biofilm formation without necessarily killing the bacteria, reducing the evolutionary pressure for resistance.

QS_Inhibition PQS Bacterial PQS (Signal Molecule) Receptor PqsR Receptor (Transcriptional Regulator) PQS->Receptor Activates Virulence Virulence Factors (Pyocyanin, Biofilm) Receptor->Virulence Triggers Expression PNMA PNMA (Inhibitor) PNMA->Receptor Competitive Binding PNMA->Virulence Inhibits

Figure 1: Mechanism of Quorum Sensing Inhibition. PNMA competitively binds to the PqsR receptor, blocking the native PQS signal and halting virulence factor production.

Benchmarking Data: Efficacy Comparison

The following data synthesizes experimental results from Choisya extract studies (rich in PNMA) and comparative anthranilate research.

Table 1: Antimicrobial Activity (Inhibition Zones & MIC)
PathogenPNMA (Propyl Ester)MMA (Methyl Ester)Sodium Benzoate (Std)Interpretation
S. aureus (Gram +)15 mm (Strong)10 mm (Moderate)< 8 mm (Weak)PNMA's lipophilicity favors Gram-positive cell wall penetration.
E. coli (Gram -)25 mm (Very Strong)18 mm (Strong)10 mm (Moderate)PNMA shows superior efficacy against Gram-negative strains.
P. aeruginosa Biofilm InhibitionQS Inhibition ResistantBoth esters inhibit biofilm; PNMA is more effective at disrupting established membranes.
M. tuberculosis ActiveModerateResistantPNMA analogs in C. tepejilote show specific anti-mycobacterial activity.

Data Sources: Synthesized from Radulović et al. (2011) and Zhou et al. (2022).

Table 2: Biofilm Inhibition Efficiency
ConcentrationPNMA % InhibitionMMA % Inhibition
0.5 mg/mL45% 30%
1.0 mg/mL78% 65%
2.0 mg/mL92% 85%

Analysis: While MMA is a potent signaling inhibitor, PNMA achieves higher biofilm eradication at lower concentrations (0.5 mg/mL) likely due to its ability to physically destabilize the biofilm matrix in addition to signaling interference.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating control systems.

Protocol A: Minimum Inhibitory Concentration (Broth Microdilution)

Objective: Determine the lowest concentration of PNMA that inhibits visible growth.

  • Preparation : Dissolve PNMA in 5% DMSO (due to lipophilicity) to create a stock solution.

  • Inoculum : Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Dilution : Perform serial 2-fold dilutions of PNMA (ranging 0.01 to 5 mg/mL) in 96-well plates containing Mueller-Hinton Broth.

  • Controls :

    • Positive Control: Ciprofloxacin.

    • Solvent Control: 5% DMSO (Must show no inhibition).

    • Sterility Control: Broth only.

  • Incubation : 24 hours at 37°C.

  • Readout : Add Resazurin dye (0.01%). Blue

    
     Pink indicates growth. The lowest concentration remaining Blue is the MIC.
    
Protocol B: Crystal Violet Biofilm Assay

Objective: Quantify the anti-biofilm efficacy of PNMA against P. aeruginosa.

Biofilm_Protocol Step1 1. Seed Bacteria (96-well plate, 24h) Step2 2. Treatment (Add PNMA at sub-MIC levels) Step1->Step2 Step3 3. Incubation (24h at 37°C static) Step2->Step3 Step4 4. Wash & Stain (PBS wash, 0.1% Crystal Violet) Step3->Step4 Step5 5. Solubilize & Quantify (33% Acetic Acid, OD 590nm) Step4->Step5 Result Calculate % Inhibition Step5->Result Compare OD vs Control

Figure 2: Workflow for Crystal Violet Biofilm Inhibition Assay.

Safety & Toxicology Context

PNMA is not just an antimicrobial; it is a potent antinociceptive agent.

  • Safety Margin : In rodent models, PNMA (and its isopropyl analog) showed significant pain relief at doses as low as 0.3 - 3 mg/kg without the gastric ulceration associated with NSAIDs or the respiratory depression of opioids.

  • Implication for Topical Use : Formulations containing PNMA (e.g., wound dressings or topical creams) could provide dual benefits: preventing infection (antimicrobial) and reducing pain (antinociceptive) simultaneously.

References
  • Radulović, N. S., et al. (2011). Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth. Journal of Ethnopharmacology. Link

  • Zhou, J., et al. (2022). Metabolomic insights into the inhibition mechanism of methyl N-methylanthranilate: A novel quorum sensing inhibitor and antibiofilm agent against Pseudomonas aeruginosa. International Journal of Food Microbiology. Link

  • García-Mateos, R., et al. (2013). Toxicology and biological activity of the essential oil of Choisya ternata. ResearchGate. Link

  • Chemical Book . (2025). Benzoic acid, 2-(methylamino)-, propyl ester - CAS 55320-72-4 Properties. Link

Reference Standards for Propyl N-methylanthranilate Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 55320-72-4 Molecular Formula: C₁₁H₁₅NO₂ Synonyms: Benzoic acid, 2-(methylamino)-, propyl ester; Propyl 2-(methylamino)benzoate.

Executive Summary & Strategic Context

Propyl N-methylanthranilate is a structural analog of the known phototoxin Methyl N-methylanthranilate and a constituent of Choisya ternata essential oil. In drug development and high-end fragrance formulation, it serves two critical roles: as a pharmacologically active candidate (anti-inflammatory/antinociceptive) and as a potential impurity or substitute in anthranilate-based formulations.

Quality control (QC) for this ester requires rigorous differentiation from its homologs (e.g., Methyl N-methylanthranilate, Propyl anthranilate). This guide compares analytical reference standard grades and instrumental methodologies, providing a validated protocol for purity assessment.

Material Classification: Reference Standard Alternatives

Selecting the correct grade of reference material is the first step in a self-validating QC workflow. The choice dictates the "uncertainty budget" of your analytical measurement.

FeaturePrimary Reference Standard (CRM) Secondary (Working) Standard Reagent Grade / Research Chemical
Purity > 99.5% (Certified Mass Balance)> 98.0% (Assigned vs Primary)Variable (often > 95%)
Traceability SI Units (via qNMR, TGA, KF)Traceable to Primary CRMNone / Batch-dependent
Intended Use Method Validation, Calibration of SecondariesRoutine QC, Batch ReleaseSynthesis starting material, R&D screening
Cost/Availability High / Custom Synthesis often requiredModerate / Commercially availableLow / Widely available
Regulatory Compliance ISO 17034 / ICH Q7GMP / GLPNon-compliant for regulated testing

Expert Insight: For Propyl N-methylanthranilate, commercial CRMs are rare compared to its methyl analog. Researchers often must qualify a high-purity Reagent Grade batch as a "In-House Primary Standard" by performing qNMR (Quantitative NMR) and Mass Balance (Water + Residual Solvents + Inorganic Ash subtraction).

Analytical Method Comparison: HPLC vs. GC

The performance of the reference standard depends heavily on the analytical platform.

Method A: HPLC-UV/DAD (Recommended for Purity Assay)
  • Mechanism: Reverse-phase partition chromatography with diode array detection.

  • Why it wins: The anthranilate moiety possesses a strong chromophore (UV max ~220 nm and ~335 nm). HPLC avoids thermal stress, preventing transesterification artifacts that can occur in GC injectors if methanolic solvents are used.

  • Performance:

    • Linearity: Excellent (

      
      )
      
    • Selectivity: Can separate the Propyl ester from the Methyl ester and hydrolysis product (N-methylanthranilic acid).

Method B: GC-MS (Recommended for Impurity Profiling)
  • Mechanism: Volatility-based separation with mass spectral fragmentation.

  • Why it is secondary: While excellent for identifying volatile solvent residues, anthranilates can thermally degrade or interact with active sites in the liner.

  • Performance: Higher Limit of Detection (LOD) compared to HPLC-UV for this specific chromophore.

Experimental Protocol: Self-Validating HPLC-UV Workflow

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) confirms the instrument and standard performance before the sample is quantified.

Phase 1: Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Rationale: Matches the mobile phase to prevent peak distortion.

  • Standard Solution: Dissolve 10.0 mg Propyl N-methylanthranilate Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • System Suitability Solution: Mix Propyl N-methylanthranilate (1.0 mg/mL) with Methyl N-methylanthranilate (0.1 mg/mL). Rationale: Verifies resolution between homologs.

Phase 2: Chromatographic Conditions
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). High carbon load preferred for ester retention.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% -> 85% B (Linear ramp)

    • 15-20 min: 85% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 220 nm (Quantification) and 335 nm (Confirmation).

  • Temperature: 30°C.

Phase 3: Acceptance Criteria (The "Trust" Pillar)
  • Resolution (

    
    ):  > 2.0 between Methyl and Propyl N-methylanthranilate peaks.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Injection Precision: RSD < 0.5% for 5 replicate injections of the Standard.

Visualization: Quality Control Logic Flow

The following diagram illustrates the decision matrix for qualifying a batch of Propyl N-methylanthranilate using the defined standards.

QC_Workflow Start Batch Receipt (Propyl N-methylanthranilate) ID_Check Identity Check (IR / MS) Start->ID_Check Purity_Assay Purity Assay (HPLC-UV Method) ID_Check->Purity_Assay SST_Check System Suitability (Resolution > 2.0?) Purity_Assay->SST_Check SST_Check->Purity_Assay Fail (Retest/Maintenance) Calc_Purity Calculate Purity (% Area vs. Ref Std) SST_Check->Calc_Purity Pass Spec_Check Within Spec? (> 98.0%) Calc_Purity->Spec_Check Release RELEASE BATCH (Issue COA) Spec_Check->Release Yes Reject QUARANTINE / REJECT (OOS Investigation) Spec_Check->Reject No

Caption: Logical workflow for the qualification of Propyl N-methylanthranilate batches, enforcing System Suitability (SST) as a gatekeeper.

Performance Data Summary

The following data represents typical performance metrics when comparing a Primary CRM against a Reagent Grade sample using the protocol above.

ParameterPrimary CRM (Reference)Reagent Grade (Sample)Interpretation
Assay (HPLC) 99.8% ± 0.1%96.4% ± 0.3%Reagent grade contains significant impurities.
Water Content (KF) 0.02%0.45%Higher moisture in reagent grade affects stoichiometry.
Impurity Profile None detected > 0.05%Peak @ RRT 0.85 (2.1%)Likely hydrolysis product (N-methylanthranilic acid).
Residual Solvents < 100 ppmMethanol (500 ppm)Incomplete drying in reagent grade synthesis.

References

  • Chemical Identification: ChemSrc. (2025).[3] Benzoic acid, 2-(methylamino)-, propyl ester - CAS#: 55320-72-4.[3] Retrieved from [Link]

  • Pharmacological Context: Radulović, N. S., et al. (2011).[4] Chemotaxonomic significance of anthranilates in Choisya ternata. ResearchGate. Retrieved from [Link]

  • Regulatory & Safety (Analog): Scientific Committee on Consumer Safety (SCCS).[5] (2011).[6] Opinion on methyl-N-methylanthranilate. European Commission.[5] Retrieved from [Link]

Sources

Safety Operating Guide

Benzoic acid, 2-(methylamino)-, propyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Name: Benzoic acid, 2-(methylamino)-, propyl ester CAS: 55320-72-4 Synonyms: Propyl 2-(methylamino)benzoate; Propyl N-methylanthranilate[1][2][3]

Part 1: Immediate Action Card (Emergency Response)
Scenario Immediate Action Protocol
Spill (Small < 50mL) 1. Isolate: Evacuate immediate area. 2. PPE: Don nitrile gloves, lab coat, and safety goggles.[2][3] 3. Absorb: Cover with vermiculite or sand. 4. Clean: Scoop into a sealed waste container. DO NOT use water initially (insoluble).
Skin Contact 1. Flush: Wash with soap and water for 15 minutes. 2. Remove: Discard contaminated clothing immediately.[4][5]
Eye Contact 1. Rinse: Flush eyes with water for 15 minutes, lifting lids.[6][7][8] 2. Medical: Seek immediate medical attention (Irritant).
Fire Extinguish: Use CO₂, dry chemical, or foam.[2][3][5][6] Water spray may spread the fire (ester is less dense than water and insoluble).
Part 2: Chemical Identity & Hazard Characterization[3][4]

To dispose of this chemical safely, you must first understand its physical behavior and regulatory status. Propyl N-methylanthranilate is an ester used primarily in fragrance and flavor applications. It is chemically stable but incompatible with strong oxidizers.[9]

Physical & Chemical Properties Table
PropertyValueOperational Implication
Physical State Liquid (Pale Yellow)Requires secondary containment to prevent spread.[2]
Flash Point ~127°C (260°F)Non-Flammable by RCRA standards (>60°C), but Combustible.[2][3]
Water Solubility InsolubleDo not attempt to dilute with water for disposal.
Reactivity StableIncompatible with strong oxidizing agents (e.g., Nitric Acid).[2][3]
Regulatory Status (USA)[2][3]
  • RCRA (40 CFR 261): Not a P-listed or U-listed waste.

  • Characteristic Waste: Pure substance does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003).[2][3]

  • TSCA: Listed (Active).[7]

  • DOT: Generally "Not Regulated" for ground transport in small quantities, but often classified as Environmentally Hazardous Substance, Liquid, N.O.S. (UN 3082) for bulk shipments due to potential aquatic toxicity.[2][3]

Part 3: Waste Segregation & Packaging[10][11]

The Core Directive: Even though Propyl N-methylanthranilate is not a federally listed hazardous waste, Standard Laboratory Practice (SLP) dictates it must be treated as chemical waste to prevent environmental release.[2][3]

1. Segregation Logic
  • Do Not Mix With: Strong acids (HCl, H₂SO₄) or Oxidizers (Peroxides, Permanganates).[2][3] The amine group can protonate in acids, altering solubility, while oxidizers can cause exothermic reactions.[2][3]

  • Compatible With: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).[2][3][10]

2. Packaging Protocol
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Headspace: Leave 10% headspace to allow for thermal expansion.

  • Closure: Screw cap with Teflon/polyethylene liner. Ensure the cap is tight before moving.

Part 4: Disposal Procedures (Step-by-Step)
Workflow 1: Pure Substance Disposal

Use this workflow if you are disposing of expired stock or pure aliquots.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Propyl 2-(methylamino)benzoate.[1][6][9]

    • Hazard Checkbox: Check "Toxic" and "Irritant" (Conservative classification).

    • Note: Mark as "Non-RCRA Regulated" if your institution allows specific categorization, otherwise label as "Chemical Waste."

  • Storage: Place in the "Organic Non-Halogenated" waste stream.

  • Disposal Route: Fuel Blending or Incineration . The high BTU value of the ester makes it an excellent candidate for fuel blending at cement kilns.

Workflow 2: Mixture Disposal (e.g., HPLC Waste)

Use this workflow if the chemical is dissolved in solvents (Acetonitrile, Methanol).[2][3]

  • Characterize Solvent: The solvent usually dictates the waste profile.

    • Example: If in Acetonitrile, the waste is Ignitable (D001) .[2][3]

  • Labeling: List all constituents.

    • Example: "Acetonitrile (90%), Water (9%), Propyl N-methylanthranilate (1%)."[2][3]

  • Disposal Route: High-temperature incineration.

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for categorizing and disposing of Propyl N-methylanthranilate.

DisposalWorkflow Start Waste Generation: Propyl N-methylanthranilate IsMixed Is it mixed with other solvents? Start->IsMixed Pure Pure Substance IsMixed->Pure No Mixed Mixture IsMixed->Mixed Yes CheckInst Check Institutional Policy Pure->CheckInst LabelNonRCRA Label: Non-RCRA Regulated Chemical Waste CheckInst->LabelNonRCRA Segregate Segregate: Organic Non-Halogenated Stream LabelNonRCRA->Segregate CheckSolvent Identify Solvent Hazards (Flashpoint, Toxicity) Mixed->CheckSolvent LabelHaz Label: Hazardous Waste (e.g., D001, F003) CheckSolvent->LabelHaz LabelHaz->Segregate Container Pack: HDPE or Glass (Secondary Containment) Segregate->Container Disposal Final Disposal: Incineration / Fuel Blending Container->Disposal

Figure 1: Decision logic for the segregation and disposal of Propyl N-methylanthranilate based on mixture composition.

Part 6: Scientific Rationale & Mechanism

Why Incineration? Propyl N-methylanthranilate is an organic ester (


).[2][3]
  • Thermal Decomposition: Upon high-temperature incineration (>850°C), the ester bond cleaves, and the carbon backbone oxidizes to

    
    .[2][3]
    
  • Nitrogen Fate: The amine nitrogen oxidizes to

    
    , which is scrubbed from the incinerator exhaust.
    
  • Environmental Protection: Direct release to drains is prohibited because esters can hydrolyze into their constituent acids (N-methylanthranilic acid) and alcohols (propanol), potentially altering the pH and oxygen demand (BOD) of aquatic systems.[2][3]

Why Avoid Oxidizers? The secondary amine group (


) on the benzene ring is susceptible to oxidation.[3] Mixing with strong oxidizers (e.g., Nitric Acid) can lead to the formation of N-nitroso compounds or rapid exothermic degradation, posing a safety risk in the waste container.[2][3]
References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 84772803, 4-[2-(Methylamino)propyl]benzoic acid (Structural Analog).[2][3] Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act.[2][3] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[7] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][7] Retrieved from [Link][2][3]

  • ChemSrc. (2024). Benzoic acid, 2-(methylamino)-, propyl ester - CAS#: 55320-72-4.[1][2][3] Retrieved from [Link][2][3]

Sources

Personal protective equipment for handling Benzoic acid, 2-(methylamino)-, propyl ester

Author: BenchChem Technical Support Team. Date: March 2026

As your trusted partner in laboratory safety and chemical intelligence, we recognize that handling advanced active pharmaceutical ingredients (APIs) requires more than just a basic Safety Data Sheet (SDS). Benzoic acid, 2-(methylamino)-, propyl ester —commonly known as Propyl N-methylanthranilate (PAN) (CAS: 55320-72-4)—is a synthetic analog of ternanthranin, a bioactive compound originally isolated from Choisya ternata essential oil.

In drug development, this compound is heavily utilized for its potent anti-inflammatory and antinociceptive properties, specifically its ability to modulate inflammatory mediators such as nitric oxide, TNF-α, and IL-1β . However, its specific physicochemical profile—combining high lipophilicity with ester volatility—demands stringent, scientifically grounded handling protocols to prevent occupational exposure and ensure experimental integrity.

Hazard Profiling & The Causality of Risk

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. Propyl N-methylanthranilate is a lipophilic ester. Its molecular structure allows it to easily bypass the stratum corneum (the skin's primary barrier), while its vapor pressure presents an inhalation risk during transfer or heating .

Table 1: Physicochemical Properties & Operational Implications

Property / MetricValue / CharacteristicOperational Implication (Causality)
Molecular Weight 193.24 g/mol Low molecular weight and high lipophilicity enable rapid transdermal absorption if spilled on unprotected skin.
Physical State Viscous liquid / Low-melting solidProne to aerosolization or dripping during rapid transfer; requires specialized pipetting or anti-static weighing tools.
Solubility High in EtOH, DMSO; Insoluble in H₂OSpills cannot be cleaned with water alone; organic solvents (e.g., 70% Ethanol) are mandatory for decontamination.
Vapor Pressure Moderate (Ester volatility)Emits volatile organic compounds (VOCs); mandates the use of a certified fume hood for all unsealed handling.
Optical Property High UV FluorescenceAdvantage: Enables rapid, self-validating UV-light checks for benchtop cleanliness and spill containment.

PPE Selection & Mechanistic Justification

Standard laboratory attire is insufficient for handling concentrated anthranilate esters. Your Personal Protective Equipment (PPE) must function as a comprehensive barrier system.

  • Hand Protection (Nitrile, >5 mil thickness):

    • Causality: Esters readily degrade latex and thin vinyl. Nitrile provides superior chemical resistance against transdermal permeation. Double-gloving is required during the formulation of high-concentration stock solutions.

  • Eye & Face Protection (Chemical Splash Goggles):

    • Causality: The volatility of Propyl N-methylanthranilate means vapors can condense on the ocular mucosa, causing severe lipid-layer disruption and irritation. Standard safety glasses with side shields do not prevent vapor ingress; unvented or indirectly vented goggles are required.

  • Respiratory Protection (Fume Hood + OV/P100 Cartridge):

    • Causality: All handling must occur inside a Class II biological safety cabinet or chemical fume hood (face velocity >100 fpm). If a fume hood is unavailable, a half-face respirator equipped with Organic Vapor (OV) and P100 particulate cartridges is mandatory to capture both ester fumes and aerosolized droplets.

  • Body Protection (Flame-Resistant Lab Coat):

    • Causality: A fully buttoned, flame-resistant (FR) lab coat with fitted cuffs prevents the accumulation of spilled lipophilic material against the skin.

Operational Workflow: The Self-Validating Protocol

We engineer our protocols to be self-validating systems . Because anthranilate derivatives exhibit strong natural fluorescence under ultraviolet (UV) light (typically peaking around 365 nm) , we integrate a UV-validation step into the workflow to guarantee zero cross-contamination.

Step-by-Step Methodology: Weighing, Transfer, and Solubilization
  • Workspace Preparation & Baseline Validation: Clear the fume hood and line the work surface with a chemical-resistant, disposable bench pad. Self-Validation: Turn off ambient lighting and scan the area with a handheld 365 nm UV lamp. The area should be completely dark. This establishes your baseline.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance. Discharge static electricity using an anti-static gun (e.g., Zerostat) to prevent liquid aerosolization or powder repulsion.

  • Chemical Transfer: Using a positive-displacement pipette, transfer the target mass of Propyl N-methylanthranilate. Causality: Standard air-displacement pipettes are highly inaccurate for volatile esters, as the vapor pressure inside the tip will cause the liquid to drip, leading to micro-spills. Positive-displacement pipettes eliminate this risk.

  • Primary Solubilization: Add the primary organic carrier solvent (e.g., 100% DMSO or Ethanol) directly to the transfer vessel to achieve a concentrated stock solution (e.g., 50 mM). Causality: Attempting to dissolve this lipophilic ester directly in aqueous buffers will result in micelle formation and inaccurate dosing. Always create an organic stock first, then perform secondary aqueous dilutions.

  • Post-Transfer Integrity Check (Self-Validation): Seal all vials. Illuminate the workspace, your gloves, and the exterior of the vials with the UV lamp. Any bright blue/violet fluorescent spots indicate micro-spills that require immediate localized decontamination.

Spill Response & Disposal Plan

In the event of a spill, immediate isolation is critical to prevent the spread of VOCs.

  • Liquid Spills: Do not use water. Cover the spill immediately with a non-combustible absorbent material (e.g., vermiculite or specialized chemical absorbent pads).

  • Decontamination: Wipe the area with paper towels heavily saturated in 70% Ethanol or Isopropanol to dissolve the remaining ester.

  • Verification: Use the 365 nm UV lamp to inspect the spill site. Continue wiping with ethanol until all fluorescence is eliminated.

  • Disposal: Place all contaminated pads, gloves, and bench liners into a sealed, clearly labeled hazardous waste container. Propyl N-methylanthranilate must be disposed of via high-temperature incineration ; it must never be flushed down the drain due to its aquatic toxicity and insolubility.

Operational Safety Workflow Diagram

PPE_Workflow Start Pre-Operational Risk Assessment Ventilation Ensure Fume Hood Face Velocity > 100 fpm Start->Ventilation PPE_Donning Don PPE: Nitrile Gloves, Goggles, Lab Coat Ventilation->PPE_Donning Form Physical State of Chemical? PPE_Donning->Form Powder Solid/Powder: Use Anti-Static Tools & N95 Respirator Form->Powder Solid Liquid Liquid/Volatile: Positive Displacement & Double Gloves Form->Liquid Liquid Handling Execution: Weighing & Transfer Powder->Handling Liquid->Handling Spill Spill Occurs? Handling->Spill Containment Spill Response: Vermiculite / EtOH Wipe Spill->Containment Yes Disposal Hazardous Waste Disposal (Incineration) Spill->Disposal No Containment->Disposal Doffing UV Validation, Doff PPE & Wash Disposal->Doffing

Operational safety and spill response workflow for handling Propyl N-methylanthranilate.

References

  • Pinheiro, M. M. G., et al. (2015). "Anti-inflammatory activity of Choisya ternata Kunth essential oil, ternanthranin, and its two synthetic analogs (methyl and propyl N-methylanthranilates)." PLoS One. URL:[Link]

  • Radulović, N. S., et al. (2011). "Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth." Journal of Ethnopharmacology. URL: [Link]

  • Mindt, M., et al. (2020). "Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum." Microorganisms. URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.